Sodium octyl sulfate
Description
Propriétés
Numéro CAS |
142-31-4 |
|---|---|
Formule moléculaire |
C8H18NaO4S |
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
sodium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11); |
Clé InChI |
RKHXPFOXAKNGEV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCOS(=O)(=O)O.[Na] |
Autres numéros CAS |
142-31-4 |
Description physique |
Liquid |
Pictogrammes |
Flammable; Corrosive; Irritant |
Synonymes |
1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |
Origine du produit |
United States |
Foundational & Exploratory
what are the physical and chemical properties of sodium octyl sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of sodium octyl sulfate (SOS). The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
Core Physical and Chemical Properties
This compound is an anionic surfactant widely used in various industrial and research applications, including as a detergent, emulsifier, and an ion-pairing reagent in high-performance liquid chromatography (HPLC).[1][2] Its amphiphilic nature, consisting of a hydrophobic octyl chain and a hydrophilic sulfate group, governs its behavior in aqueous and non-aqueous solutions.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₇NaO₄S | [3][4][5] |
| Molecular Weight | 232.27 g/mol | [3][5][6] |
| Appearance | White to off-white powder or crystals | [1][3] |
| Melting Point | 195 °C (with decomposition) | [6][7][8] |
| Boiling Point | Decomposes | [1] |
| Density | 1.04 g/cm³ | [4][6] |
| Solubility in Water | 20 mg/mL | [2][6] |
| Critical Micelle Concentration (CMC) | 0.13 M | [9][10] |
| pH (1% solution) | 6 - 8 | [7] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 142-31-4 | [3][5] |
| EC Number | 205-535-5 | [6][7] |
| Stability | Stable under normal conditions. | [5][11] |
| Reactivity | Avoid contact with strong oxidizing agents. | [5][11] |
| Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [10][11] |
| Hydrolysis | Relatively stable below its CMC but hydrolysis can occur in acidic solutions, particularly above the CMC.[4] The hydrolysis involves the cleavage of the ester bond to produce octanol and sodium bisulfate.[6] | [4][6] |
Experimental Protocols
This section provides detailed methodologies for determining key properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins. The conductivity method is a common and reliable technique for its determination.
Principle: Below the CMC, this compound exists as individual ions (Na⁺ and C₈H₁₇SO₄⁻), and the conductivity of the solution increases linearly with concentration. Above the CMC, additional surfactant molecules form micelles. While the micelles are charged, their mobility is lower than that of the individual ions. Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot, which corresponds to the CMC.[3]
Apparatus and Reagents:
-
Conductivity meter with a dipping cell
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
This compound (high purity)
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.5 M) in deionized water.
-
Add a known volume of deionized water to a beaker placed on a magnetic stirrer.
-
Immerse the conductivity cell in the water and allow the reading to stabilize. Record the initial conductivity.
-
Titrate the deionized water with the this compound stock solution by adding small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Continue the titration well beyond the expected CMC.
-
Plot the measured conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration.[3]
Applications and Experimental Workflows
This compound is utilized in various scientific and industrial applications. Below are examples of its use with corresponding workflow diagrams.
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a powerful separation technique in capillary electrophoresis that employs micelles to separate neutral analytes. This compound is a commonly used surfactant for creating the micellar pseudostationary phase.[12][13]
Principle: In a capillary filled with a buffer solution containing this compound above its CMC, an electric field is applied. The electroosmotic flow (EOF) moves the bulk solution towards the cathode. The anionic micelles of this compound have their own electrophoretic mobility towards the anode, but the EOF is typically stronger, resulting in a net migration of the micelles towards the cathode at a slower rate than the bulk flow. Neutral analytes in the sample partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudostationary phase). This differential partitioning leads to their separation.[12][13]
Protein Denaturation Studies
Anionic surfactants like this compound are known to interact with proteins, often leading to denaturation. This property is exploited in techniques like SDS-PAGE and in studies aimed at understanding protein folding and stability.
Logical Relationship: The interaction between this compound and a protein is concentration-dependent. At low concentrations, individual surfactant molecules can bind to the protein. As the concentration increases towards the CMC, cooperative binding occurs, leading to the unfolding of the protein's tertiary and secondary structures. Above the CMC, the protein can become saturated with the surfactant, forming a protein-micelle complex.
Stability and Reactivity Profile
Stability: this compound is generally stable under recommended storage conditions (room temperature, dry environment).[11] However, it is susceptible to hydrolysis in acidic conditions, a process that is accelerated at concentrations above the CMC.[4]
Reactivity: The primary reactivity concern for this compound is its incompatibility with strong oxidizing agents.[5][11] Contact with strong oxidizers can lead to vigorous reactions and potentially ignition.
Decomposition: Thermal decomposition of this compound, especially during combustion, can release hazardous gases, including oxides of carbon and sulfur.[10][11]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and visualizations of its applications. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective and safe use of this versatile anionic surfactant in their work.
References
- 1. rsc.org [rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]
- 4. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. wapsustainability.com [wapsustainability.com]
- 7. scribd.com [scribd.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chemos.de [chemos.de]
- 10. Octyl sulfate sodium salt(142-31-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. asdlib.org [asdlib.org]
- 13. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Octyl Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium octyl sulfate (SOS), an anionic surfactant with significant applications across various scientific and industrial domains, including pharmaceutical sciences. This document outlines its core chemical and physical properties, details on its molecular structure, and methodologies for its synthesis and analysis.
Molecular Structure and Formula
This compound, also known as sodium capryl sulfate, is the sodium salt of the octyl ester of sulfuric acid.[1] It is characterized by an eight-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group, rendering it amphiphilic and enabling its function as a surface-active agent.
-
Linear Formula: CH₃(CH₂)₇OSO₃Na[4]
-
SMILES: CCCCCCCCOS(=O)(=O)[O-].[Na+][2]
-
InChIKey: WFRKJMRGXGWHBM-UHFFFAOYSA-M[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing key data points for its application in research and formulation.
| Property | Value | References |
| Molecular Weight | 232.27 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or solid | [1][3][5] |
| Melting Point | 195 °C (decomposes) | [4][6] |
| Boiling Point | 383 °C (decomposes) | [5] |
| Solubility | Highly soluble in water (20 mg/mL) | [1][4][7] |
| Critical Micelle Concentration (CMC) | 0.13 M in water | [8][9] |
| CAS Number | 142-31-4 | [1][4][6] |
Critical Micelle Concentration and Micelle Formation
As an amphiphilic molecule, this compound monomers in an aqueous solution will self-assemble into spherical structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[8][10] In a micelle, the hydrophobic octyl tails are sequestered in the core, away from the water, while the hydrophilic sulfate head groups form the outer surface, interacting with the aqueous environment.[4] This phenomenon is crucial for its function as a solubilizing agent for poorly water-soluble compounds in drug delivery and other applications.[3][11]
The formation of micelles is a dynamic equilibrium process. Below the CMC, this compound exists predominantly as individual monomers. As the concentration increases to the CMC, the formation of micelles becomes spontaneous.[4]
Caption: Micelle formation of this compound above the CMC.
Experimental Protocols
Synthesis of this compound
A general procedure for the sulfation of 1-octanol followed by neutralization can be employed. A common laboratory-scale synthesis involves the reaction of 1-octanol with a sulfating agent, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex, in an appropriate solvent. The resulting octyl sulfuric acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield this compound.
Example Protocol Outline:
-
Sulfation: 1-octanol is slowly added to a solution of the sulfating agent in a cooled, inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere. The reaction temperature is maintained at a low level (e.g., 0-5 °C) to control the exothermic reaction.
-
Neutralization: After the reaction is complete, the mixture is slowly added to a cooled aqueous solution of sodium hydroxide or sodium carbonate with vigorous stirring. The pH is carefully adjusted to neutral.
-
Isolation: The aqueous layer is separated, and the this compound can be isolated by evaporation of the water or by precipitation through the addition of a water-miscible organic solvent like ethanol or acetone. The crude product is then collected by filtration and can be further purified by recrystallization.
For a detailed, specific synthesis protocol, refer to relevant organic chemistry literature and patents.[12]
Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined by various methods that detect the changes in the physical properties of the solution as a function of surfactant concentration. Common techniques include surface tensiometry, conductometry, and fluorescence spectroscopy.
Conductivity Method Protocol:
-
Prepare a stock solution of this compound of a known concentration significantly above its CMC (e.g., 0.5 M).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (0.13 M).
-
Measure the conductivity of each solution at a constant temperature.
-
Plot the conductivity versus the concentration of this compound.
-
Identify the CMC as the point of inflection in the plot, where the slope of the line changes. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the newly added surfactant molecules form micelles, which have a lower mobility than individual ions.
Applications in Research and Drug Development
Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)
This compound is widely used as an ion-pairing reagent in reversed-phase HPLC for the separation of ionic and highly polar compounds.[13] The underlying principle is the formation of a neutral ion pair between the anionic sulfate head of the SOS and a cationic analyte. This increases the hydrophobicity of the analyte, leading to greater retention on a nonpolar stationary phase.
Caption: Role of this compound as an ion-pairing agent in HPLC.
Drug Formulation and Delivery
The surfactant properties of this compound make it a valuable excipient in pharmaceutical formulations.[3][11] Its primary roles include:
-
Solubilizing Agent: Enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by encapsulating them within micelles.[3] This can improve the bioavailability of orally administered drugs.
-
Emulsifier and Stabilizer: Used in the formulation of emulsions and suspensions to ensure stability and uniform distribution of the API.[11]
-
Wetting Agent: Improving the wetting of solid dosage forms, which can aid in their dissolution.
The use of high-purity this compound is crucial in these applications to meet regulatory standards and ensure patient safety.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound for ion pair chromatography, LiChropur , = 99.0 T 142-31-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Micelle - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Dynamics of micelle-vesicle transitions in aqueous anionic/cationic su" by Andrea J. O'Connor, T. Alan Hatton et al. [digitalcommons.uri.edu]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. US2052027A - Branched chain octyl sulphate - Google Patents [patents.google.com]
- 13. This compound - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Sodium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for sodium octyl sulfate, a widely used anionic surfactant. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes, experimental protocols, and industrial manufacturing techniques involved in the production of this compound.
Introduction
This compound (SOS), with the chemical formula C₈H₁₇NaO₄S, is an alkyl sulfate that finds extensive application as a surfactant, emulsifier, and wetting agent in various industries, including pharmaceuticals, personal care, and research. Its amphiphilic nature, consisting of an eight-carbon hydrophobic tail and a hydrophilic sulfate head group, allows it to reduce surface tension and form micelles, making it a versatile ingredient in formulations. This guide will delve into the core chemical reactions, detailed laboratory-scale synthesis protocols, and industrial manufacturing processes for producing high-purity this compound.
Core Synthesis Reactions
The synthesis of this compound primarily involves two key steps: the sulfation of a C8 alcohol, typically 1-octanol or 2-ethylhexanol, followed by the neutralization of the resulting octyl sulfuric acid. Several sulfating agents can be employed, each with its own advantages and considerations in terms of reactivity, safety, and by-product formation.
Sulfation of Octanol
The sulfation reaction introduces a sulfate group (-OSO₃H) onto the octanol molecule. Common sulfating agents include:
-
Sulfur Trioxide (SO₃): A highly reactive and efficient sulfating agent, often used in industrial processes in a gaseous form diluted with an inert gas. It reacts directly with the alcohol to form the corresponding alkyl sulfuric acid.
-
Chlorosulfonic Acid (ClSO₃H): A strong sulfating agent that reacts with alcohols to produce alkyl sulfuric acid and hydrogen chloride as a byproduct.[1] This method is often used in laboratory-scale synthesis.
-
Sulfur Trioxide Pyridine Complex (SO₃·C₅H₅N): A milder and more selective sulfating agent, suitable for laboratory synthesis where controlled conditions are required to avoid side reactions.[2][3][4]
-
Sulfamic Acid (H₂NSO₃H): A solid, less hazardous sulfating agent that can be used for the sulfation of fatty alcohols, often with a catalyst like urea.
Neutralization
The intermediate octyl sulfuric acid is a strong acid and is typically neutralized immediately with a suitable base to form the stable sodium salt. Sodium hydroxide (NaOH) is the most common base used for this purpose. The neutralization is an exothermic reaction that requires careful temperature control to prevent hydrolysis of the product.
Experimental Protocols for Laboratory Synthesis
This section provides detailed methodologies for the laboratory-scale synthesis of this compound using different sulfating agents.
Synthesis using Chlorosulfonic Acid
This protocol is adapted from established methods for the sulfation of alcohols.[1]
Experimental Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is placed in a cooling bath (e.g., ice-salt bath).
-
Reactant Charging: 13.0 g (0.1 mol) of 1-octanol is added to the flask.
-
Sulfation: The 1-octanol is cooled to approximately -5 to 0 °C with stirring. 11.7 g (0.1 mol) of chlorosulfonic acid is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 5 °C.[1] Hydrogen chloride gas is evolved and should be vented to a fume hood or scrubbed.
-
Aging: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C to ensure complete sulfation.
-
Neutralization: The resulting octyl sulfuric acid is slowly added to a pre-cooled (0-5 °C) solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of deionized water with vigorous stirring. The pH of the solution should be adjusted to 7-8.
-
Purification: The crude this compound solution is then purified by recrystallization from an ethanol-water mixture to remove unreacted octanol and inorganic salts.[5] The purified crystals are collected by filtration and dried under vacuum.
Synthesis using Sulfur Trioxide Pyridine Complex
This method offers a milder alternative to chlorosulfonic acid.[2][3][4]
Experimental Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reactant Charging: 13.0 g (0.1 mol) of 1-octanol is dissolved in 100 mL of anhydrous pyridine in the flask under a nitrogen atmosphere.
-
Sulfation: The solution is cooled to 0 °C. 15.9 g (0.1 mol) of sulfur trioxide pyridine complex is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.[2]
-
Reaction Completion: The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Neutralization: The reaction mixture is cooled to 0 °C, and a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water is added slowly to neutralize the product and adjust the pH to 7-8.
-
Solvent Removal and Purification: Pyridine is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted octanol. The aqueous layer containing this compound is then concentrated, and the product is purified by recrystallization from ethanol.[5]
Industrial Manufacturing Process
On an industrial scale, the synthesis of this compound is typically carried out as a continuous process using a falling film reactor for the sulfation step.[1][6][7] This method allows for efficient heat removal from the highly exothermic sulfation reaction and ensures a consistent product quality.
Process Description
-
Raw Material Feed: Liquid 1-octanol and a gaseous mixture of sulfur trioxide in dry air or nitrogen are continuously fed into the top of a falling film reactor.
-
Sulfation in Falling Film Reactor: The 1-octanol is distributed as a thin film on the inner surface of the reactor tubes. The SO₃ gas flows concurrently with the liquid film. The reaction is rapid and highly exothermic. The heat of reaction is efficiently removed by a cooling jacket surrounding the reactor tubes.[1]
-
Aging: The resulting octyl sulfuric acid from the bottom of the reactor is typically passed through a digester or aging unit to ensure complete reaction.
-
Neutralization: The acid is then continuously fed into a neutralization loop where it is mixed with a sodium hydroxide solution under controlled temperature and pH.
-
Product Finishing: The resulting this compound solution is then cooled and may be concentrated or dried depending on the desired final product form (e.g., paste or powder).
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Reactant Quantities for Laboratory Synthesis (0.1 mol scale)
| Reactant | Synthesis with ClSO₃H | Synthesis with SO₃·C₅H₅N |
| 1-Octanol | 13.0 g (0.1 mol) | 13.0 g (0.1 mol) |
| Sulfating Agent | 11.7 g (0.1 mol) ClSO₃H | 15.9 g (0.1 mol) SO₃·C₅H₅N |
| Sodium Hydroxide | 4.4 g (0.11 mol) | 4.4 g (0.11 mol) |
Table 2: Typical Reaction Conditions
| Parameter | Synthesis with ClSO₃H | Synthesis with SO₃·C₅H₅N | Industrial Falling Film Process |
| Sulfation Temperature | -5 to 5 °C | 0 to 10 °C | 30 to 50 °C |
| Neutralization Temp. | 0 to 10 °C | 0 to 10 °C | 40 to 60 °C |
| Reaction Time | 2-3 hours | 3-5 hours | Continuous |
Table 3: Product Specifications for High-Purity this compound
| Parameter | Specification |
| Appearance | White to off-white powder |
| Purity (by titration) | ≥ 99%[8] |
| Free Octanol | ≤ 0.5% |
| Sodium Sulfate | ≤ 0.5% |
| pH (1% aqueous solution) | 6.0 - 8.0 |
| Melting Point | ~195 °C (decomposes)[9] |
Mandatory Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the key stages in the synthesis of this compound.
Experimental Workflow for Laboratory Synthesis
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Signaling Pathway of Industrial Manufacturing
Caption: Signaling pathway illustrating the industrial manufacturing process of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0817674B1 - Multitube falling film reactor for the continuous manufacturing of sulfonated and/or sulfated compounds - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant, sodium octyl sulfate. It includes quantitative data on the factors influencing its CMC, detailed experimental protocols for its determination, and visualizations of key processes and relationships to support research and development activities in pharmaceuticals and other scientific fields.
Core Concepts: Understanding the Critical Micelle Concentration
The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, this compound molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, which are thermodynamically stable structures. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic octyl chains of the surfactant and the aqueous solvent.[2] The formation of micelles leads to abrupt changes in several physicochemical properties of the solution, which can be monitored to determine the CMC.
Quantitative Data Summary
The CMC of this compound is influenced by various factors, including temperature, pressure, and the presence of electrolytes. The following tables summarize the available quantitative data.
CMC of this compound in Aqueous Solution
A commonly cited value for the critical micelle concentration of this compound in pure water is approximately 0.13 M .[1] It is important to note that this value can vary depending on the experimental conditions.
Effect of Temperature and Pressure on the CMC of this compound
The relationship between temperature and the CMC of ionic surfactants is often not linear. It typically follows a U-shaped curve, where the CMC first decreases with increasing temperature to a minimum value and then increases. This behavior is a result of the interplay between the enthalpy and entropy of micellization.
The following data, derived from studies by De Lisi et al. (2001), illustrates the effect of temperature and pressure on the CMC of this compound.
| Temperature (°C) | Pressure (MPa) | CMC (mol/kg) |
| 25 | 2 | 0.138 |
| 25 | 19 | 0.135 |
| 65 | 2 | 0.155 |
| 65 | 19 | 0.150 |
| 100 | 2 | 0.180 |
| 100 | 19 | 0.173 |
| 130 | 2 | 0.211 |
| 130 | 19 | 0.200 |
Data sourced from De Lisi, R., et al. (2001). Thermodynamics of Micellization of Sodium Alkyl Sulfates in Water at High Temperature and Pressure. The Journal of Physical Chemistry B, 105(43), 10497-10505.
Effect of Electrolytes on the CMC of this compound
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of this compound. The choice of method often depends on the required precision, the nature of the sample, and the available instrumentation. Below are detailed protocols for three common techniques.
Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the concentration of free monomers remains relatively constant, and thus the surface tension plateaus. The CMC is determined as the concentration at which this plateau begins.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of high-purity this compound in deionized water at a concentration significantly above the expected CMC (e.g., 0.5 M).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC (e.g., from 0.01 M to 0.3 M).
-
-
Instrumentation:
-
Use a calibrated surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Ensure the measuring probe (ring or plate) is meticulously cleaned before each measurement, typically with a solvent like ethanol or acetone, followed by flaming to remove organic residues.
-
Maintain a constant temperature throughout the experiment using a thermostated sample holder.
-
-
Measurement:
-
Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.
-
Conductivity Measurement
Principle: For an ionic surfactant like this compound, the conductivity of the solution increases with concentration. Below the CMC, the increase is steep as the individual surfactant ions are mobile charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles, although charged, have a lower mobility than the individual ions due to their larger size and the binding of counter-ions. The break in the conductivity versus concentration plot indicates the CMC.
Protocol:
-
Solution Preparation:
-
Prepare a series of this compound solutions of varying concentrations in deionized water, covering a range below and above the expected CMC.
-
-
Instrumentation:
-
Use a calibrated conductivity meter with a suitable conductivity cell.
-
Ensure the experiment is conducted at a constant temperature, as conductivity is temperature-dependent.
-
-
Measurement:
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.
-
Measure the specific conductivity of each solution.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) against the concentration of this compound.
-
The plot will exhibit two linear sections with different slopes. The point of intersection of these two lines is the CMC.
-
Fluorescence Spectroscopy
Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a dilute surfactant solution (below the CMC), the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe partitions into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant change in the fluorescence properties of the probe (e.g., an increase in fluorescence intensity or a change in the ratio of certain vibronic peaks), which can be monitored to determine the CMC.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a very low concentration.
-
Prepare a series of this compound solutions spanning a concentration range below and above the expected CMC.
-
Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid self-quenching.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Set the excitation wavelength appropriate for the chosen probe (e.g., around 335 nm for pyrene).
-
Record the emission spectrum over a suitable wavelength range.
-
-
Measurement:
-
Measure the fluorescence emission spectrum for each of the prepared solutions.
-
-
Data Analysis:
-
Plot a relevant fluorescence parameter (e.g., the fluorescence intensity at a specific wavelength or the ratio of intensities of two vibronic peaks) as a function of the this compound concentration.
-
The plot will show a distinct change in the slope at the CMC. The concentration at this inflection point is taken as the CMC.
-
Visualizations
Experimental Workflows
Caption: Workflow for CMC determination by surface tensiometry.
Caption: Workflow for CMC determination by conductivity.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Logical Relationships
Caption: Factors influencing the Critical Micelle Concentration.
Applications in Drug Development
This compound, and surfactants in general, play a crucial role in pharmaceutical formulations. Their ability to form micelles allows for the solubilization of poorly water-soluble drugs, thereby enhancing their bioavailability. Understanding the CMC is critical for optimizing formulations, as the concentration of the surfactant must be above the CMC to ensure the formation of micelles and the effective encapsulation of the drug. Furthermore, the interactions of surfactants with biological membranes and proteins are concentration-dependent and are influenced by micelle formation. Therefore, a thorough characterization of the CMC of this compound under various physiological relevant conditions is essential for the development of safe and effective drug delivery systems.
References
An In-Depth Technical Guide to the Mechanism of Action of Sodium Octyl Sulfate as a Surfactant
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Octyl Sulfate (SOS) is a versatile anionic surfactant widely utilized across various scientific and industrial domains, including pharmaceuticals, biotechnology, and material science.[1] Its efficacy stems from its amphipathic molecular structure, which enables it to significantly reduce surface and interfacial tension, leading to diverse functionalities such as detergency, emulsification, wetting, and ion-pairing.[2] This technical guide provides a comprehensive examination of the core mechanism of action of this compound. It details its fundamental physicochemical properties, the dynamics of micelle formation, its role in various applications, and the standard experimental protocols for its characterization.
Physicochemical Properties of this compound
This compound, also known as Sodium Capryl Sulfate, is the sodium salt of octyl sulfate.[3] It consists of an eight-carbon hydrophobic alkyl chain (the "tail") and a hydrophilic sulfate head group (the "head"). This dual-character, or amphipathic, structure is the foundation of its surface-active properties. The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | This compound | [3] |
| Synonyms | Sodium Capryl Sulfate, SOS, Octyl Sodium Sulfate | [3] |
| CAS Number | 142-31-4 | [3] |
| Molecular Formula | C₈H₁₇NaO₄S | [4] |
| Molecular Weight | 232.27 g/mol | [4] |
| Appearance | White to off-white crystalline powder or granular solid | [4] |
| Solubility | Highly soluble in water (e.g., 20 mg/mL) | [4][5] |
| Classification | Anionic Surfactant | [1] |
| Melting Point | ~195 °C (decomposes) | [4][6] |
Core Mechanism of Action: From Monomers to Micelles
The primary mechanism of action for any surfactant, including this compound, is its behavior in an aqueous solution, which is dictated by its concentration.
Monomer Behavior and Surface Tension Reduction
At low concentrations in water, SOS exists as individual ions (monomers).[7] The hydrophobic octyl tails disrupt the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize this unfavorable interaction, the SOS monomers preferentially migrate to interfaces, such as the air-water interface. They orient themselves with their hydrophobic tails directed away from the water (into the air) and their hydrophilic sulfate heads remaining in the aqueous phase.[8] This accumulation at the surface disrupts the cohesive energy of the water molecules, thereby reducing the surface tension.[7][9] The surface tension of the solution decreases sharply as the concentration of SOS monomers increases.[10]
Critical Micelle Concentration (CMC) and Micellization
As the concentration of SOS increases, the air-water interface becomes saturated with monomers. At a specific concentration, known as the Critical Micelle Concentration (CMC) , a pivotal change occurs.[10][11] Instead of further crowding the interface, the monomers begin to self-assemble in the bulk of the solution into spherical structures called micelles .[7][10] In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interacting with the surrounding water molecules. This process is entropically driven. After the CMC is reached, the surface tension of the solution remains relatively constant, as any additional surfactant molecules added to the system will preferentially form new micelles rather than migrating to the interface.[10] The CMC is a crucial characteristic of a surfactant.[10]
Quantitative Surfactant Characteristics
The effectiveness of SOS is defined by quantitative parameters, primarily its CMC and its ability to reduce surface tension.
| Parameter | Condition | Value | Reference |
| Critical Micelle Concentration (CMC) | In water at 25°C | 0.13 mol/L (130 mM) | [10] |
The CMC is not a fixed value and is influenced by several factors:
-
Electrolytes: The presence of electrolytes (salts) in the solution reduces the electrostatic repulsion between the anionic head groups of the SOS monomers.[12] This facilitates micelle formation, thereby lowering the CMC value.[12][13]
-
Temperature: The effect of temperature on the CMC of ionic surfactants like SOS can be complex. For many, the CMC first decreases with increasing temperature to a minimum, and then increases.[14]
-
Presence of Other Solutes: Organic molecules, especially alcohols, can influence the CMC by partitioning between the aqueous phase and the micelles.
Mechanism of Action in Key Applications
The formation of micelles is central to the primary functions of SOS in various applications.
Detergency and Emulsification
In cleaning (detergency) and formulation (emulsification) applications, the core of the SOS micelle provides a hydrophobic microenvironment.[2] This allows for the encapsulation and solubilization of non-polar substances like oils and greases, which are otherwise immiscible in water.[10] The micelle, with its encapsulated oily core, can then be easily washed away in the aqueous medium.
Drug Delivery and Solubilization
Many active pharmaceutical ingredients (APIs) are hydrophobic and exhibit poor water solubility, which limits their bioavailability.[15] SOS can be used as a pharmaceutical excipient to enhance the solubility of these drugs.[15] The hydrophobic API partitions into the core of the SOS micelles, increasing its apparent solubility in the aqueous formulation, which is crucial for intravenous and oral drug delivery systems.[15][16]
Interaction with Proteins
SOS is widely used in biochemistry and proteomics. Its interaction with proteins is complex and concentration-dependent.[17][18]
-
Electrostatic Binding: At very low concentrations, individual anionic SOS monomers can bind to positively charged sites on a protein surface.[18]
-
Cooperative Binding and Unfolding: As the SOS concentration increases (typically near the CMC), a cooperative binding process occurs where surfactant molecules form micelle-like clusters on the protein surface, particularly around exposed hydrophobic regions.[17][18] This interaction disrupts the native tertiary and secondary structures of the protein, leading to its unfolding or denaturation.[19] This mechanism is famously exploited in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where the surfactant imparts a uniform negative charge and denatures the proteins for separation by size.[18]
Experimental Protocols for Characterization
The surfactant properties of SOS are primarily characterized by measuring its CMC and surface tension profile.
Tensiometry
Tensiometry directly measures the surface tension of a liquid.[9] The Wilhelmy plate method is a common technique.[20][21]
Principle: A thin plate (often platinum) is suspended from a balance and brought into contact with the surfactant solution. The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.[20]
Methodology:
-
A series of SOS solutions of varying concentrations are prepared.
-
For each solution, the surface tension is measured using a tensiometer.
-
The surface tension is plotted against the logarithm of the SOS concentration.
-
The plot will show a sharp decrease in surface tension followed by a plateau.[10] The concentration at the inflection point where the plateau begins is identified as the CMC.[9][10]
Conductometry
Conductometry is an effective method for determining the CMC of ionic surfactants like SOS.[7][22]
Principle: The electrical conductivity of an ionic surfactant solution depends on the concentration and mobility of its charge carriers (SOS monomers and sodium counter-ions). Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[7] Above the CMC, newly added SOS forms micelles. Micelles are much larger and have lower mobility than individual monomers, and they bind some of the counter-ions, leading to a smaller rate of increase in conductivity.[22]
Methodology:
-
A series of SOS solutions of increasing concentration are prepared.
-
The specific conductivity of each solution is measured using a conductometer.
-
Conductivity is plotted against SOS concentration.
-
The resulting plot will show two distinct linear regions with different slopes.[7][22] The point of intersection of these two lines corresponds to the CMC.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H17NaO4S | CID 2735107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound | 142-31-4 [chemicalbook.com]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. phavi.umcs.pl [phavi.umcs.pl]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. prezi.com [prezi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Biological evaluation of N-octyl-O-sulfate chitosan as a new nano-carrier of intravenous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. viterbik12.usc.edu [viterbik12.usc.edu]
- 19. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 20. commons.erau.edu [commons.erau.edu]
- 21. scribd.com [scribd.com]
- 22. tandfonline.com [tandfonline.com]
Sodium Octyl Sulfate: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Sodium Octyl Sulfate, a versatile anionic surfactant with significant applications in research, drug development, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant protocols.
Chemical Identification and Synonyms
This compound, a well-characterized anionic detergent, is identified by the CAS Number 142-31-4 .[1][2][3][4][5] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| CAS Number | 142-31-4 |
| EC Number | 205-535-5[3][4][5] |
| IUPAC Name | sodium;octyl sulfate[3] |
| Synonyms | Octyl sodium sulfate, SOS, Sodium capryl sulfate, Octyl sulfate sodium salt, n-Octyl sulfate sodium salt, Sodium n-octyl sulfate, Sulfuric acid, monooctyl ester, sodium salt, 1-Octylsodiumsulfonate, Sipex ols, Duponol 80, Cycloryl OS.[1][2][3][4][6][7] |
Physicochemical Properties
This compound is a white to off-white crystalline powder or granular solid.[2] It is highly soluble in water, forming clear solutions. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NaO₄S | [2][3] |
| Molecular Weight | 232.27 g/mol | [2][3][4] |
| Melting Point | 195 °C (decomposition) | [1][4] |
| pH | 6-8 (10 g/L in H₂O at 20 °C) | [1] |
| Solubility in Water | 20 mg/mL | [4] |
| Appearance | White to off-white powder | [2] |
Applications in Research and Drug Development
This compound's utility in scientific research and pharmaceutical development is multifaceted, primarily owing to its properties as a surfactant and ion-pairing agent.
Surfactant and Emulsifying Agent
As a potent surfactant, it is employed to enhance the wetting and emulsifying properties of various formulations.[2][3] This is critical in:
-
Drug Formulation: Improving the solubility and bioavailability of hydrophobic drugs.[2][3]
-
Biomedical Research: Stabilizing emulsions and improving the texture of various preparations.[2][3]
-
Protein Chemistry: Solubilizing membrane proteins by disrupting lipid bilayers and forming mixed micelles.
Ion-Pairing Chromatography
This compound is widely used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8][9] The octyl sulfate anion forms a neutral ion pair with positively charged analytes, allowing for their separation on a non-polar stationary phase. This technique is particularly effective for the analysis of:
Protein and Enzyme Studies
It finds application in the selective enrichment of proteins, such as albumin, from biological samples.[7][9] Its ability to solubilize and stabilize proteins is also leveraged in various biochemical assays and protein purification protocols.
Experimental Protocols
Protocol for Analysis of Catecholamines by Ion-Pair RP-HPLC
This protocol outlines the isocratic separation of catecholamines using this compound as an ion-pairing reagent.
Objective: To achieve quantitative resolution of norepinephrine, epinephrine, dopamine, and related compounds.
Materials:
-
Reversed-phase HPLC system with an octylsilane (C8) column.
-
Amperometric detector with a glassy-carbon flow-cell electrode.
-
Mobile Phase: 0.1 M NaH₂PO₄, 0.1 mM EDTA, and 0.2 mM this compound in water, adjusted to pH 3.0-3.2. This aqueous solution is then mixed with methanol (4% of the aqueous volume).[1]
-
Standards for catecholamines.
-
Biological samples (e.g., plasma, brain tissue homogenate) pre-treated by alumina adsorption to remove non-catechol contaminants.[1]
Procedure:
-
System Equilibration: Equilibrate the C8 column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known volume (e.g., 20 µL) of the prepared standard or sample onto the column.
-
Isocratic Elution: Perform the chromatographic run under isocratic conditions with the prepared mobile phase.
-
Detection: Monitor the column eluate using the amperometric detector.
-
Quantification: Quantify the catecholamine levels based on the peak areas compared to the standards.
Experimental workflow for catecholamine analysis.
General Protocol for Protein Solubilization
This protocol provides a general framework for the solubilization of proteins from cellular material using a detergent-based lysis buffer.
Objective: To extract and solubilize total cellular proteins for downstream analysis.
Materials:
-
Cell pellet or tissue sample.
-
Lysis Buffer: A suitable buffer (e.g., Tris-HCl, HEPES) containing this compound (concentration to be optimized, typically above its critical micelle concentration), salts (e.g., NaCl), and protease inhibitors.
-
Homogenizer or sonicator.
-
Refrigerated centrifuge.
Procedure:
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) with intermittent vortexing to facilitate lysis.
-
Homogenization/Sonication: Further disrupt the cells by homogenization or sonication to release proteins and shear DNA.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
-
Protein Quantification: Determine the protein concentration in the supernatant using a detergent-compatible protein assay.
Visualizations of Core Concepts
Principle of Ion-Pairing Chromatography
Mechanism of ion-pairing chromatography.
Protein Solubilization by Detergents
Process of membrane protein solubilization.
References
- 1. The use of c8-octyl columns for the analysis of catecholamines by ion-pair reversed-phase liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
Sodium Octyl Sulfate: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Sodium octyl sulfate (SOS), an anionic surfactant, has emerged as a versatile tool in a wide array of research and development applications. Its unique physicochemical properties, including its ability to form micelles and alter surface tension, make it an invaluable component in analytical chemistry, drug delivery, protein science, and materials synthesis. This in-depth technical guide provides a comprehensive literature review of the applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in the laboratory.
Physicochemical Properties of this compound
This compound (C₈H₁₇NaO₄S) is the sodium salt of octyl sulfuric acid. Its amphiphilic nature, characterized by a hydrophobic octyl chain and a hydrophilic sulfate group, governs its behavior in aqueous solutions. A key characteristic of SOS is its ability to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). This property is fundamental to many of its applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NaO₄S | [1] |
| Molecular Weight | 232.27 g/mol | [1] |
| Appearance | Fine white crystalline powder | [1] |
| Solubility in Water | 20 mg/mL | |
| Critical Micelle Concentration (CMC) | 0.13 M | [2] |
Applications in Analytical Chemistry
This compound is extensively used in analytical chemistry, primarily as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC).
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
In IP-RP-HPLC, SOS is added to the mobile phase to enhance the retention and separation of ionic and highly polar analytes on reversed-phase columns. The hydrophobic tail of the SOS molecule interacts with the stationary phase, while the negatively charged sulfate head-group forms an ion pair with positively charged analytes, effectively increasing their hydrophobicity and retention time.
Experimental Protocol: Separation of Peptides using IP-RP-HPLC with this compound
This protocol provides a general framework for the separation of peptides. Optimization of the mobile phase composition and gradient may be required for specific applications.
Materials:
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
This compound (SOS)
-
Peptide standard mixture
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
To prepare the ion-pairing mobile phase, add this compound to Mobile Phase A to a final concentration of 10 mM. Filter and degas both mobile phases.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-60% B (linear gradient)
-
35-40 min: 60-95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-50 min: 95-5% B (linear gradient)
-
50-60 min: 5% B (isocratic, column re-equilibration)
-
-
-
Sample Preparation: Dissolve the peptide mixture in Mobile Phase A to the desired concentration.
-
Analysis: Inject the sample and run the HPLC system according to the specified gradient.
Logical Relationship: Ion-Pair Chromatography Mechanism
References
An In-depth Technical Guide to the Safe Handling and Disposal of Sodium Octyl Sulfate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Sodium octyl sulfate is a versatile anionic surfactant utilized across various scientific disciplines, including pharmaceutical sciences, for its ability to enhance the solubility and bioavailability of poorly water-soluble compounds.[1][2] Its applications in drug development range from a solubilizing agent in formulations to a component in dissolution testing and the preparation of nanoemulsions.[1][2] This guide provides a comprehensive overview of the safety, handling, and disposal protocols for this compound in a laboratory setting, ensuring the protection of personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is crucial for laboratory personnel to be fully aware of these potential hazards before handling the compound.
Quantitative Data Summary
A clear understanding of the physicochemical and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NaO₄S | [] |
| Molecular Weight | 232.27 g/mol | [] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 195 °C (decomposition) | [4] |
| Solubility in Water | Soluble (20 mg/ml) | [5] |
| pH (10 g/l in H₂O at 20°C) | 6 - 8 | [4] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD₅₀) | 3200 mg/kg | Rat | [6] |
| Skin Irritation | Irritating to skin | Rabbit | [7] |
| Eye Irritation | Causes serious eye damage | Rabbit | [7] |
| Mutagenicity/Genotoxicity | Not expected to be mutagenic | In vitro studies | [8] |
| Carcinogenicity | Not expected to be carcinogenic | Based on analog data | [8] |
| Reproductive Toxicity | No adverse effects on reproductive organs observed in studies with different alkyl sulfates | Based on analog data | [8] |
| Developmental Toxicity | Not associated with major skeletal or visceral effects on the developing fetus in studies with alkyl sulfates | Based on analog data | [8] |
Signaling Pathways of Irritation
Understanding the mechanisms by which this compound induces irritation is key to appreciating the importance of safety protocols.
Mechanism of Skin Irritation
Anionic surfactants like this compound can disrupt the skin's barrier function, the stratum corneum, through multiple mechanisms. This includes the removal of essential lipids from the skin, disturbing the organization of the lipid matrix, and denaturing keratin within the corneocytes. This disruption increases the skin's permeability, leading to irritation and inflammation.
Mechanism of Eye Irritation
In the eye, surfactants can cause significant damage to the corneal and conjunctival epithelium. A key mechanism of the stinging and burning sensation is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) pain receptor on sensory nerves. This activation leads to an influx of calcium ions, triggering a signaling cascade that results in neurogenic inflammation and the sensation of pain.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling procedures is paramount to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
General Hygiene Practices
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocols and Workflows
This compound is frequently used in pharmaceutical development, particularly for enhancing the dissolution of poorly soluble drugs. Below is a generalized workflow for such an experiment.
Experimental Workflow: Dissolution Testing of a Poorly Soluble Drug
This workflow outlines the steps for conducting a dissolution test of a solid dosage form containing a poorly soluble active pharmaceutical ingredient (API), using a dissolution medium containing this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. Surfactant Selection for Dissolution Study of Poorly Soluble Drug [pharmaspecialists.com]
- 8. wapsustainability.com [wapsustainability.com]
A Technical Guide to the Thermal Stability and Decomposition of Sodium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium octyl sulfate is an anionic surfactant utilized in a variety of scientific and industrial applications, including as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and in the formulation of pharmaceutical and personal care products. An understanding of its thermal stability and decomposition profile is critical for ensuring its effective and safe use, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition temperature, potential degradation products, and proposed decomposition pathways. Detailed experimental protocols for thermal analysis are also presented. In the absence of specific, in-depth thermal analysis data for this compound in the public domain, data from its close homologue, sodium dodecyl sulfate (SDS), is used as a proxy to infer its likely thermal decomposition behavior, with appropriate caveats.
Thermal Properties of this compound
This compound is generally stable under recommended storage conditions, but will decompose at elevated temperatures. It is also incompatible with strong oxidizing agents. The key thermal parameters are summarized in the tables below.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NaO₄S | - |
| Molecular Weight | 232.27 g/mol | - |
| Melting Point | 195 °C (decomposes) | [1][2][3][4] |
| Decomposition Temperature | ~195-218 °C | [1][5][6] |
| Auto-ignition Temperature | >400 °C | [5] |
Table 2: Predicted Thermal Decomposition Data (based on Sodium Dodecyl Sulfate as a proxy)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Evolved Products |
| Initial Decomposition | ~200 | Not specified | >80 | 1-octene, 1-octanol, SO₂, CO, CO₂ |
| Final Residue | >400 | - | <20 | Sodium Sulfate (Na₂SO₄) |
Note: This data is extrapolated from studies on sodium dodecyl sulfate and other short-chain alkyl sulfates and should be considered indicative. Actual values for this compound may vary and should be confirmed by specific experimental analysis.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process that can proceed through several pathways, primarily involving the cleavage of the C-O and S-O bonds in the sulfate ester group and the degradation of the octyl chain. The process is influenced by the atmosphere (inert or oxidative) and the presence of any catalysts.
Proposed Decomposition Mechanism in an Inert Atmosphere:
-
Initial Cleavage: The decomposition is likely initiated by the cleavage of the C-O bond, leading to the formation of an octyl radical and a sodium sulfate radical, or the S-O bond to form an octoxide and sulfur trioxide.
-
Formation of Volatile Organic Compounds: The octyl radical can undergo further reactions such as disproportionation to yield 1-octene and octane, or it can be oxidized to 1-octanol.
-
Formation of Sulfur Oxides: The sulfate-containing fragments decompose to release sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which can further react.
-
Residue Formation: The final solid residue is primarily composed of sodium sulfate (Na₂SO₄), with some potential for sodium sulfite (Na₂SO₃) and sodium carbonate (Na₂CO₃) depending on the reaction conditions.
dot
Caption: Proposed decomposition pathway of this compound.
Experimental Protocols
To accurately determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment. An analysis in air can also be performed to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of decomposition is determined from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal events such as solid-solid transitions or the onset of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 250°C (or a temperature just beyond the decomposition onset observed in TGA) at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic event. The enthalpy of fusion can be calculated by integrating the area under the melting peak.
Evolved Gas Analysis by TGA-FTIR or TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
Methodology:
-
Instrument: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.
-
TGA Conditions: Follow the same procedure as outlined for the TGA experiment.
-
FTIR/MS Conditions:
-
Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 220-250°C).
-
Gas Cell/Ion Source Temperature: Maintain at a similar temperature to the transfer line.
-
Spectral/Mass Acquisition: Collect FTIR spectra or mass spectra of the evolved gases continuously throughout the TGA run.
-
-
Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass-to-charge ratios) with the weight loss steps observed in the TGA data. This allows for a detailed understanding of the decomposition process.
dot
Caption: Experimental workflow for thermal analysis.
Conclusion
This compound exhibits thermal decomposition at temperatures around 195-218°C. The degradation process leads to the evolution of volatile organic compounds, including 1-octene and 1-octanol, as well as sulfur oxides, leaving a solid residue of primarily sodium sulfate. For applications where thermal stability is a concern, it is recommended to maintain temperatures well below the onset of decomposition. The experimental protocols provided in this guide offer a framework for conducting a thorough thermal analysis to obtain specific quantitative data for this compound, which is essential for its safe and effective use in research, development, and manufacturing.
References
Methodological & Application
Application Notes and Protocols: Sodium Octyl Sulfate as an Ion-Pairing Reagent in HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of sodium octyl sulfate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This reagent is particularly effective for the separation of cationic species, such as catecholamines, water-soluble vitamins, and peptides, on reversed-phase columns.
Principle of Ion-Pairing Chromatography with this compound
In reversed-phase HPLC, highly polar and ionic compounds are often poorly retained on nonpolar stationary phases. This compound (SOS), an anionic surfactant, is employed as an ion-pairing reagent to enhance the retention of cationic analytes. The underlying mechanism involves the formation of a neutral ion pair between the negatively charged sulfate group of SOS and the positively charged analyte. This ion pair exhibits increased hydrophobicity, leading to a stronger interaction with the reversed-phase column and, consequently, improved retention and separation.
The lipophilic octyl chain of the SOS molecule also plays a crucial role by adsorbing onto the hydrophobic stationary phase, effectively creating a dynamic ion-exchange surface that further facilitates the separation of cationic analytes.
Caption: Mechanism of Ion-Pairing Chromatography.
Application 1: Analysis of Catecholamines
This protocol details the simultaneous determination of the key neurotransmitters norepinephrine, epinephrine, and dopamine in biological samples like urine.
Experimental Protocol
1. Sample Preparation (Urine):
-
Collect a 24-hour urine sample in a container with a suitable preservative (e.g., hydrochloric acid) to maintain a low pH.
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
-
The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) clean-up for enhanced sensitivity and column longevity.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of methanol and an aqueous buffer. A typical composition is a 1:10 (v/v) mixture of methanol and 0.10 M phosphate buffer (pH 2.5) containing 1 mM Na₂EDTA and 300 mg/L this compound[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 280 nm or electrochemical detection for higher sensitivity.
-
Injection Volume: 20 µL.
3. Standard Preparation:
-
Prepare a stock solution containing norepinephrine, epinephrine, and dopamine in 0.1 M perchloric acid.
-
Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
Data Presentation
The use of this compound allows for the baseline resolution of these closely related catecholamines.
| Analyte | Expected Elution Order |
| Norepinephrine | 1 |
| Epinephrine | 2 |
| Dopamine | 3 |
Note: Absolute retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflow
Caption: HPLC Analysis of Catecholamines Workflow.
Application 2: Analysis of Water-Soluble B-Complex Vitamins
This method is suitable for the simultaneous quantification of B-complex vitamins (B1, B2, B3, and B6) in pharmaceutical preparations and food matrices. The protocol uses sodium-1-octanesulfonate, a close structural analog of this compound, illustrating the broad applicability of alkyl sulfonates in this type of analysis.
Experimental Protocol
1. Sample Preparation (Pharmaceuticals/Food):
-
For solid samples (e.g., tablets, leafy vegetables), accurately weigh and homogenize the sample.
-
Extract the vitamins using a suitable solvent, such as a mild acidic solution, followed by sonication and centrifugation.
-
Filter the extract through a 0.45 µm filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a PDA or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A mixture of 100 mM sodium phosphate buffer (pH 2.2) containing 0.8 mM sodium-1-octanesulfonate and acetonitrile in a 9:1 (v/v) ratio[1].
-
Flow Rate: 0.8 mL/min[1].
-
Column Temperature: 40°C[1].
-
Detection: PDA or UV detector set at 270 nm[1].
-
Injection Volume: 20 µL.
3. Standard Preparation:
-
Prepare individual stock solutions of each vitamin (Thiamine - B1, Riboflavin - B2, Niacin - B3, Pyridoxine - B6) in a suitable solvent (e.g., water or dilute acid).
-
Prepare a mixed standard solution and dilute it to create a series of calibrants.
Data Presentation
The following table presents typical retention times for the B-complex vitamins using the described method[1].
| Analyte (Vitamin) | Retention Time (min) |
| Thiamine (B1) | 3.4 |
| Niacin (B3) | 4.5 |
| Pyridoxine (B6) | 6.2 |
| Riboflavin (B2) | 8.1 |
Experimental Workflow
Caption: HPLC Analysis of B-Vitamins Workflow.
Application 3: Analysis of Basic Peptides
Ion-pairing with this compound is an effective strategy to improve the retention and resolution of basic peptides in reversed-phase HPLC. The interaction is primarily with the basic residues (e.g., Lysine, Arginine, Histidine) and the N-terminal amino group.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the synthetic or purified peptide sample in the initial mobile phase or a compatible solvent (e.g., water with a small amount of acetonitrile).
-
Ensure the sample is fully dissolved and filter if necessary.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and a UV detector.
-
Column: A wide-pore reversed-phase C18 or C8 column (e.g., 300 Å pore size) is recommended for peptides.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Ion-Pairing Reagent: Add this compound to Solvent A at a concentration of 5-20 mM.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage, optimized for the specific peptide mixture. A typical starting point is 5% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
-
Detection: UV detection at 214 nm and 280 nm.
-
Injection Volume: 10-50 µL, depending on the sample concentration.
3. Standard Preparation:
-
Use a well-characterized peptide standard to evaluate system suitability and retention time reproducibility.
Data Presentation
The addition of this compound will increase the retention time of basic peptides. The magnitude of this increase is proportional to the number of positive charges on the peptide.
| Peptide Characteristic | Expected Effect on Retention Time with SOS |
| Increased number of basic residues | Significant increase |
| Increased overall hydrophobicity | General increase, additive to SOS effect |
| Acidic peptide (net negative charge) | Minimal to no increase, or slight decrease |
Logical Relationship Diagram
Caption: Logic of Peptide Separation with SOS.
References
Application Notes: Selective Enrichment of Albumin Using Sodium Octanoate/Caprylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is the most abundant protein in plasma, constituting approximately 60% of the total protein content. Its primary roles include maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances, including hormones, fatty acids, and drugs. The purification and enrichment of albumin are crucial for various therapeutic applications, diagnostic standards, and in drug formulation and development. While numerous methods exist for albumin purification, including chromatography and ethanol fractionation, the use of sodium octanoate (the salt of caprylic acid) in conjunction with heat denaturation offers a simple, cost-effective, and scalable method for the selective enrichment of albumin from plasma or serum.
This application note details a protocol for the selective enrichment of albumin based on its stabilization by sodium octanoate during heat treatment, which denatures and precipitates most other plasma proteins.
Principle of the Method
The protocol leverages the unique thermostability of albumin in the presence of certain fatty acid salts like sodium octanoate. Albumin binds to sodium octanoate, which stabilizes its tertiary structure. When the plasma or serum sample is heated to a specific temperature (typically around 60-70°C), most other proteins, which are not stabilized, denature and aggregate, leading to their precipitation.[1][2][3] Albumin, remaining soluble, is then easily separated from the precipitated proteins by centrifugation. This method can yield albumin with a purity of over 90%.[3][4]
Materials and Reagents
-
Human plasma or serum
-
Sodium octanoate (or Caprylic Acid)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Centrifuge capable of 10,000 x g and temperature control
-
Water bath or incubator capable of maintaining 60-70°C
-
pH meter
-
Stir plate and stir bars
-
Filtration apparatus (e.g., 0.45 µm filters)
-
Dialysis tubing (10-12 kDa MWCO) or ultrafiltration device
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the source and volume of the plasma or serum.
1. Sample Preparation:
- Thaw frozen plasma or serum at 4°C.
- Centrifuge the sample at 4,000 x g for 20 minutes at 4°C to remove any cryoprecipitates and lipids.
- Carefully collect the supernatant.
2. pH Adjustment:
- Dilute the plasma or serum with an equal volume of deionized water to reduce viscosity.
- Slowly, while stirring, adjust the pH of the diluted sample to 4.8 - 5.0 using 1 M HCl. This step can aid in the precipitation of some globulins.
- Continue stirring for 15-30 minutes at room temperature.
3. Addition of Sodium Octanoate and Heat Denaturation:
- Add sodium octanoate to the pH-adjusted sample to a final concentration of 0.04 M.[1] If using caprylic acid, it can be added to a concentration of 2-3 g/L.[5]
- Adjust the pH to 4.8 again if necessary.[5]
- Place the sample in a pre-heated water bath or incubator at 60°C.[1][5]
- Incubate for 30-60 minutes with gentle, continuous stirring.[4][5] During this time, a visible precipitate of denatured proteins will form.
4. Separation of Precipitated Proteins:
- Cool the mixture to room temperature.
- Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
- Carefully decant the supernatant, which contains the enriched albumin.
5. Further Purification and Formulation (Optional):
- For higher purity, the albumin-containing supernatant can be subjected to further purification steps.
- Diafiltration/Buffer Exchange: Use a dialysis membrane (10-12 kDa MWCO) against PBS pH 7.4 or an ultrafiltration system to remove excess sodium octanoate and other small molecules, and to exchange the buffer to a desired formulation buffer.
- Sterile Filtration: Filter the final albumin solution through a 0.22 µm sterile filter for long-term storage or downstream applications.
Data Presentation
The following table summarizes typical parameters and expected outcomes for this enrichment protocol.
| Parameter | Value/Range | Reference/Comment |
| Starting Material | Human Plasma or Serum | |
| pH for Precipitation | 4.8 - 5.0 | [5] Optimizes precipitation of non-albumin proteins. |
| Sodium Octanoate Conc. | 0.04 M | [1] Stabilizes albumin during heating. |
| Heat Denaturation Temp. | 60 - 70°C | [1][4] Denatures most plasma proteins except stabilized albumin. |
| Incubation Time | 30 - 60 minutes | [4][5] Sufficient time for denaturation and precipitation. |
| Centrifugation | 10,000 x g for 30 min at 4°C | To pellet the denatured proteins. |
| Expected Yield | 77 - 80% | [3][4] |
| Expected Purity | >90% | [3][4] Can be increased with subsequent polishing steps. |
Visualizations
Experimental Workflow
Caption: Workflow for the selective enrichment of albumin.
Principle of Selective Denaturation
Caption: Stabilization of albumin by sodium octanoate during heat treatment.
References
- 1. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of albumin from human plasma by heat denaturation method in plasma bag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of canine albumin by heat denaturation in a plasma bag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of albumin from autologous plasma by heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4177188A - Process for recovering purified albumin from blood plasma using PEG and caprylic acid - Google Patents [patents.google.com]
Application of Sodium Octyl Sulfate in Micellar Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral molecules.[1] This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles.[1][2][3] These micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[1][3] While sodium dodecyl sulfate (SDS) is the most commonly used surfactant in MEKC, sodium octyl sulfate (SOS), with its shorter alkyl chain, offers unique selectivity for specific applications.[1]
This document provides detailed application notes and protocols for the use of this compound as a pseudo-stationary phase in MEKC, particularly for the analysis of moderately hydrophobic compounds relevant to the pharmaceutical industry.
Principle of MEKC with this compound
In MEKC, the separation of analytes is governed by their partitioning between the aqueous mobile phase and the hydrophobic core of the SOS micelles. The micelles, being anionic, have their own electrophoretic mobility, which is typically counter to the electroosmotic flow (EOF) in a bare fused-silica capillary under neutral to alkaline conditions.[1] However, the velocity of the EOF is generally greater than the electrophoretic velocity of the micelles, resulting in a net migration of both the aqueous phase and the micelles towards the cathode.
Neutral analytes will distribute between the two phases. Analytes that are more soluble in the hydrophobic micellar core will be retained longer and migrate more slowly, while analytes that are more soluble in the aqueous buffer will migrate faster, closer to the EOF. This differential partitioning allows for the separation of neutral molecules. For charged analytes, the separation is a combination of their electrophoretic mobility and their partitioning behavior.
Advantages of this compound over Sodium Dodecyl Sulfate
The primary difference between this compound (C8) and sodium dodecyl sulfate (C12) is the length of their hydrophobic alkyl chains. This structural difference leads to distinct physicochemical properties of their respective micelles and, consequently, different chromatographic selectivities.
-
Higher Critical Micelle Concentration (CMC): this compound has a significantly higher CMC (approximately 130 mM) compared to SDS (approximately 8.3 mM). This means a higher concentration of SOS is required to form micelles.
-
Lower Hydrophobicity: The shorter C8 alkyl chain of SOS forms micelles with a less hydrophobic core compared to SDS micelles.
-
Weaker Analyte-Micelle Interactions: Due to the lower hydrophobicity, moderately to highly hydrophobic analytes will have weaker interactions with SOS micelles.
These properties make SOS particularly advantageous for the separation of:
-
Moderately Hydrophobic Compounds: Analytes that are strongly retained by SDS micelles, leading to excessively long migration times or even failure to elute, can often be successfully separated using SOS.
-
Mixtures with a Wide Range of Hydrophobicities: SOS can provide a more suitable separation window for complex samples containing both hydrophilic and moderately hydrophobic compounds.
Experimental Protocols
Below are generalized protocols for the use of this compound in MEKC. These should be optimized for specific applications.
Protocol 1: General Separation of Moderately Hydrophobic Pharmaceuticals
Objective: To establish a general method for the separation of a mixture of moderately hydrophobic drug compounds.
Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis or Diode Array Detector (DAD)
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 40-50 cm)
-
Data acquisition and processing software
Reagents:
-
This compound (SOS), >99% purity
-
Sodium tetraborate decahydrate
-
Boric acid
-
Sodium hydroxide (for pH adjustment)
-
Methanol or Acetonitrile (optional, as organic modifier)
-
Deionized water (18.2 MΩ·cm)
-
Analytes of interest
Procedure:
-
Buffer Preparation (Running Buffer):
-
Prepare a 20 mM borate buffer by dissolving the appropriate amounts of sodium tetraborate and boric acid in deionized water. Adjust the pH to 9.0 with sodium hydroxide.
-
Dissolve this compound in the borate buffer to a final concentration of 150 mM. Note: This concentration is above the CMC of SOS.
-
Filter the buffer through a 0.45 µm syringe filter before use.
-
-
Sample Preparation:
-
Dissolve the analyte mixture in the running buffer or a mixture of water and a small amount of organic solvent (e.g., methanol) to a final concentration of approximately 0.1-1 mg/mL for each analyte.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and running buffer (30 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).
-
-
Electrophoretic Conditions:
-
Capillary Temperature: 25 °C
-
Applied Voltage: +20 kV (positive polarity)
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Record the electropherogram.
-
Identify peaks based on migration times of individual standards.
-
Calculate resolution, efficiency (plate number), and other chromatographic parameters.
-
Protocol 2: Optimization with an Organic Modifier
Objective: To improve the resolution and shorten the analysis time for more hydrophobic compounds by adding an organic modifier.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Buffer Preparation with Organic Modifier:
-
Prepare the 150 mM SOS in 20 mM borate buffer (pH 9.0) as described in Protocol 1.
-
Add methanol or acetonitrile to the buffer at a concentration of 5-20% (v/v). The addition of an organic modifier will alter the partitioning of the analytes and can improve peak shape and resolution.
-
Filter the final buffer mixture.
-
-
Proceed with steps 4 and 5 from Protocol 1. The applied voltage may need to be adjusted to account for changes in current due to the organic modifier.
Data Presentation
The following table presents illustrative data for the separation of a hypothetical mixture of three non-steroidal anti-inflammatory drugs (NSAIDs) with varying hydrophobicity using the described MEKC method with this compound.
| Analyte | LogP (approx.) | Hypothetical Migration Time (min) | Hypothetical Resolution (Rs) |
| Ibuprofen | 3.97 | 8.5 | - |
| Naproxen | 3.18 | 7.2 | 2.8 |
| Ketoprofen | 3.12 | 6.8 | 1.8 |
This data is illustrative and intended to demonstrate the expected separation behavior. Actual migration times and resolutions will vary depending on the specific experimental conditions and instrumentation.
Visualizations
Experimental Workflow
Caption: General workflow for MEKC analysis using this compound.
Separation Principle in MEKC with this compound
References
- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Lysis Using Sodium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis is a critical initial step in a vast array of molecular biology and proteomics workflows, including protein extraction, immunoprecipitation, and Western blotting. The choice of detergent is paramount to ensure efficient disruption of the cell membrane while maintaining the integrity and functionality of the target molecules. Sodium octyl sulfate (SOS), an anionic surfactant, presents a potential alternative to harsher detergents like sodium dodecyl sulfate (SDS), particularly in applications where partial protein denaturation is acceptable or even desired.
This document provides detailed application notes and protocols for utilizing this compound for the lysis of various cell types. Due to the limited number of established protocols specifically citing this compound for cell lysis, the following recommendations are based on the physicochemical properties of the detergent, particularly its Critical Micelle Concentration (CMC), and are adapted from standard protocols for other anionic surfactants.
Mechanism of Action: Like other anionic detergents, this compound disrupts the lipid bilayer of cell membranes. Its amphipathic nature, possessing a hydrophobic octyl tail and a hydrophilic sulfate head, allows it to intercalate into the cell membrane, leading to the solubilization of membrane lipids and proteins. This action results in the formation of pores and the eventual complete lysis of the cell, releasing its intracellular contents. At concentrations above its CMC, this compound forms micelles that can encapsulate solubilized proteins and lipids.
Data Presentation: Quantitative Properties of Anionic Surfactants
For effective cell lysis, the concentration of the detergent should generally be above its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles in solution. Below is a comparison of the CMC for this compound and the more commonly used sodium dodecyl sulfate.
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in water |
| This compound (SOS) | C₈H₁₇NaO₄S | 232.28[1] | ~130 mM (or ~3.0% w/v)[2] |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | ~8.3 mM (or ~0.24% w/v)[2] |
Note: The CMC can be influenced by factors such as temperature, pH, and the ionic strength of the buffer[3]. The provided values are for aqueous solutions and may differ in typical lysis buffers.
Experimental Protocols
The following are general protocols for cell lysis using this compound. It is crucial to optimize the this compound concentration for each specific cell type and downstream application. A good starting point is to test a range of concentrations around the estimated effective concentration, which is typically well above the CMC.
Protocol 1: General Lysis of Mammalian Cells
This protocol is a starting point for the lysis of adherent or suspension mammalian cells for applications such as protein extraction for SDS-PAGE and Western blotting.
Materials:
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
This compound (SOS) - See concentration optimization below
-
Protease and phosphatase inhibitor cocktail (add fresh before use)
-
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.
-
-
Lysis:
-
Add the appropriate volume of ice-cold Lysis Buffer to the cells. A general guideline is 100 µL of lysis buffer per 1-2 million cells.
-
For adherent cells, use a cell scraper to gently scrape the cells into the lysis buffer.
-
For suspension cells, resuspend the pellet in the lysis buffer by gentle pipetting.
-
-
Incubation: Incubate the cell lysate on ice for 15-30 minutes with occasional gentle vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Quantification and Storage: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Aliquot the lysate and store at -80°C for long-term use.
Concentration Optimization for this compound:
Due to its higher CMC compared to SDS, a higher concentration of this compound is likely required for efficient lysis. A suggested starting range for optimization is 1% to 5% (w/v) . It is recommended to perform a titration experiment to determine the optimal concentration that yields the desired level of protein extraction without excessive denaturation for the specific application.
Protocol 2: Lysis of Bacterial Cells
This protocol provides a general guideline for the lysis of Gram-negative bacteria. Gram-positive bacteria may require the addition of lysozyme for efficient cell wall degradation.
Materials:
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
This compound (SOS) - See concentration optimization below
-
1 mM PMSF or protease inhibitor cocktail (add fresh before use)
-
Optional: 1 mg/mL Lysozyme (for Gram-positive bacteria)
-
Optional: 10 µg/mL DNase I and 5 mM MgCl₂ (to reduce viscosity from DNA)
-
-
Ice-cold TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: Pellet bacterial cells from a culture by centrifugation at 6,000 x g for 10 minutes at 4°C.
-
Washing: Resuspend the cell pellet in ice-cold TE buffer and centrifuge again. Discard the supernatant.
-
Lysis:
-
Resuspend the bacterial pellet in the appropriate volume of ice-cold Lysis Buffer.
-
If using lysozyme, incubate the suspension at room temperature for 15-30 minutes.
-
-
Incubation: Incubate on ice for 30 minutes.
-
Mechanical Disruption (Optional but Recommended): To enhance lysis and shear genomic DNA, sonicate the lysate on ice. Use short bursts (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) to prevent overheating and protein degradation. If a sonicator is not available, viscosity can be reduced by adding DNase I and incubating for 10-15 minutes on ice.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Collection: Transfer the supernatant to a new tube.
-
Quantification and Storage: Determine the protein concentration and store the lysate at -80°C.
Concentration Optimization for this compound:
For bacterial lysis, a starting concentration range of 2% to 6% (w/v) this compound is recommended for optimization.
Mandatory Visualization
Caption: General workflow for cell lysis using this compound.
Caption: Mechanism of cell membrane disruption by this compound.
References
Application Notes and Protocols: The Role of Sodium Octyl Sulfate in Drug Formulation and Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium octyl sulfate (SOS) is an anionic surfactant that plays a significant role as an excipient in pharmaceutical formulations. Its amphiphilic nature, consisting of an eight-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, allows it to modify the interface between different phases. This property is harnessed to overcome challenges associated with poorly soluble drugs, enhance the rate of drug dissolution, and improve the delivery of therapeutic agents through biological membranes. These application notes provide a detailed overview of the functions of this compound in drug formulation and delivery, supplemented with experimental protocols and quantitative data to guide researchers in their formulation development endeavors.
Application Notes
Micellar Solubilization of Poorly Soluble Drugs
A primary application of this compound in drug formulation is to enhance the aqueous solubility of hydrophobic or poorly water-soluble active pharmaceutical ingredients (APIs).[1] Above its critical micelle concentration (CMC), SOS molecules self-assemble into spherical structures called micelles. These micelles possess a hydrophobic core and a hydrophilic shell.[1] Hydrophobic drug molecules can partition into the lipophilic core of these micelles, effectively increasing their apparent solubility in the aqueous medium. This micellar solubilization is a powerful technique to formulate drugs that would otherwise have limited therapeutic efficacy due to poor solubility.[2]
The efficiency of micellar solubilization depends on several factors, including the concentration of the surfactant, the physicochemical properties of the drug, temperature, and the presence of electrolytes.[3]
Enhancement of Drug Dissolution Rate
For solid oral dosage forms, the dissolution of the drug in the gastrointestinal fluids is often the rate-limiting step for absorption and bioavailability. This compound can significantly enhance the dissolution rate of poorly soluble drugs.[4] By reducing the surface tension between the drug particles and the dissolution medium, SOS improves the wettability of the drug. Furthermore, at concentrations above the CMC, the formation of micelles provides a driving force for the drug to dissolve and be encapsulated, thereby increasing the concentration gradient and accelerating the dissolution process.[5]
Permeation Enhancer in Topical and Transdermal Drug Delivery
This compound is also utilized as a permeation enhancer in topical and transdermal drug delivery systems.[6] The stratum corneum, the outermost layer of the skin, serves as a formidable barrier to the penetration of most drugs.[7] Anionic surfactants like SOS can interact with the components of the stratum corneum, primarily the lipids and proteins, to disrupt its highly ordered structure.[6] This disruption increases the fluidity of the lipid bilayers and can create transient pores, thereby reducing the barrier function of the skin and allowing for enhanced penetration of the co-administered drug.[8]
Quantitative Data
The following tables summarize key quantitative data related to the properties and applications of this compound and related alkyl sulfates in drug formulation.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Medium | Temperature (°C) | CMC (mol/L) | Reference |
| Water | 25 | 0.13 | [9] |
| Water with NaCl | 25 | Varies (decreases with increasing salt concentration) | [10] |
Note: The CMC is a critical parameter for micellar solubilization. The presence of electrolytes like NaCl can significantly lower the CMC of anionic surfactants.
Table 2: Illustrative Example of Solubility Enhancement of a Poorly Soluble Drug by an Alkyl Sulfate Surfactant
| Drug | Surfactant Concentration (% w/v) | Fold Increase in Solubility | Reference |
| Cilostazol | 1% SLS | ~130 | [5] |
| Indomethacin | 0.3% SLS | Significant increase | [4] |
This table demonstrates the significant impact surfactants can have on the solubility of poorly water-soluble drugs.
Table 3: Illustrative Example of Permeation Enhancement by an Alkyl Sulfate Surfactant
Data presented here is for Sodium Lauryl Sulfate (SLS) to illustrate the permeation-enhancing effect.
| Drug | Surfactant Concentration (% w/w) | Enhancement Ratio | Reference |
| 5-Fluorouracil | 1% SLS | ~4 | [8] |
| Antipyrine | 1% SLS | ~3 | [8] |
| Pentoxifylline | 1% SLS | ~5 | [8] |
The enhancement ratio is the factor by which the skin permeability of the drug is increased in the presence of the surfactant compared to a control without the surfactant.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
Objective: To determine the CMC of this compound in an aqueous solution using the conductivity method.
Materials:
-
This compound (SOS)
-
Deionized water
-
Conductivity meter and probe
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Burette
Methodology:
-
Prepare a stock solution of 0.5 M this compound in deionized water.
-
Place a known volume (e.g., 50 mL) of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.
-
Titrate the deionized water with the SOS stock solution, adding small increments (e.g., 0.1 mL) of the stock solution at a time.
-
After each addition, allow the solution to equilibrate for 2 minutes and record the conductivity.
-
Continue the titration well beyond the expected CMC.
-
Plot the conductivity as a function of the molar concentration of this compound.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.[11]
Protocol 2: Micellar Solubilization of a Poorly Soluble Drug
Objective: To determine the increase in aqueous solubility of a hydrophobic drug in the presence of this compound micelles.
Materials:
-
Poorly soluble drug (e.g., Ibuprofen, Griseofulvin)
-
This compound (SOS)
-
Phosphate buffer (pH 7.4)
-
Shaking incubator or water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for drug quantification
Methodology:
-
Prepare a series of SOS solutions in phosphate buffer at concentrations ranging from below to well above its CMC (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).
-
Add an excess amount of the poorly soluble drug to each SOS solution and a control (buffer only) in sealed vials. Ensure there is undissolved solid drug at the bottom of each vial.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.[12]
-
After incubation, allow the solutions to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer (for UV-Vis).
-
Quantify the concentration of the dissolved drug in each sample using a validated analytical method (HPLC or UV-Vis).
-
Plot the solubility of the drug as a function of the this compound concentration.
Protocol 3: Evaluation of Enhanced Dissolution Rate
Objective: To evaluate the effect of this compound on the dissolution rate of a poorly soluble drug from a solid dosage form.
Materials:
-
Tablets or capsules containing the poorly soluble drug
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: Phosphate buffer (pH 7.4)
-
Dissolution medium with SOS: Phosphate buffer (pH 7.4) containing a specific concentration of SOS (e.g., 0.5% w/v)
-
HPLC system or UV-Vis Spectrophotometer
Methodology:
-
Set up the dissolution apparatus according to USP guidelines. The paddle speed is typically set at 50 or 75 RPM, and the temperature is maintained at 37 ± 0.5°C.
-
Place 900 mL of the dissolution medium (with and without SOS in separate experiments) into each vessel and allow it to equilibrate to the set temperature.
-
Place one tablet or capsule into each vessel.
-
Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter.
-
Analyze the samples for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time for both dissolution media (with and without SOS) to compare the dissolution profiles.[5]
Protocol 4: In Vitro Skin Permeation Study
Objective: To assess the potential of this compound to enhance the permeation of a drug through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Drug formulation (e.g., a gel or cream) with and without SOS
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrers
-
HPLC system for drug quantification
Methodology:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.[7]
-
Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. The receptor solution should be continuously stirred and maintained at 37°C.[13]
-
Apply a finite dose of the drug formulation (with and without SOS in separate experiments) evenly onto the surface of the skin in the donor compartment.[14]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the diffusion cell. Wash the surface of the skin to remove any unabsorbed formulation.
-
Extract the drug from the skin (epidermis and dermis separately, if required) using a suitable solvent.
-
Analyze the drug concentration in the receptor solution samples and the skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
-
Calculate the enhancement ratio (ER) by dividing the flux of the drug from the formulation containing SOS by the flux from the control formulation without SOS.[8]
Visualizations
References
- 1. Micellar solubilization of drugs. [sites.ualberta.ca]
- 2. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. brieflands.com [brieflands.com]
- 5. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Sodium Octyl Sulfate in Electrophoresis Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium octyl sulfate (SOS) is an anionic surfactant that serves as a valuable component in buffer solutions for various electrophoretic techniques, particularly in Micellar Electrokinetic Chromatography (MEKC). As a shorter-chain homolog of the more commonly used sodium dodecyl sulfate (SDS), SOS offers distinct properties that can be advantageous for specific applications, such as the separation of hydrophobic small molecules and peptides. Its higher critical micelle concentration (CMC) allows for a different range of micellar concentrations to be employed, providing a versatile tool for methods development in analytical chemistry and pharmaceutical analysis.
These application notes provide detailed protocols and technical information for utilizing this compound in electrophoresis buffer solutions, enabling researchers to optimize their separation methods for a variety of analytes.
Key Applications
This compound is particularly effective in the following applications:
-
Micellar Electrokinetic Chromatography (MEKC): As a pseudostationary phase for the separation of neutral and charged small molecules. The shorter alkyl chain of SOS can offer different selectivity compared to longer-chain surfactants like SDS, which can be beneficial for optimizing the separation of hydrophobic analytes.[1][2][3]
-
Separation of Hydrophobic Compounds: The unique partitioning characteristics of SOS micelles make them suitable for the analysis of water-insoluble or sparingly soluble compounds, which are common in pharmaceutical development.[4]
-
Chiral Separations: In combination with other chiral selectors, SOS can be used to create mixed micellar systems for the enantioseparation of various compounds, including amino acids.[5]
-
Analysis of Peptides: While SDS is known for its protein-denaturing properties in SDS-PAGE, the less hydrophobic nature of SOS may be advantageous in certain peptide separations where strong denaturation is not desired.[6][7]
Quantitative Data Summary
The selection of a surfactant for MEKC is critically dependent on its physicochemical properties. The following table summarizes key quantitative data for this compound and provides a comparison with the widely used sodium dodecyl sulfate.
| Property | This compound (SOS) | Sodium Dodecyl Sulfate (SDS) | Reference(s) |
| Chemical Formula | C₈H₁₇NaO₄S | C₁₂H₂₅NaO₄S | |
| Molecular Weight | 232.27 g/mol | 288.38 g/mol | |
| Alkyl Chain Length | 8 carbons | 12 carbons | |
| Critical Micelle Concentration (CMC) in water | 0.13 M | 0.0083 M |
Experimental Protocols
Protocol 1: General MEKC for the Separation of Neutral Analytes using this compound
This protocol provides a starting point for developing a MEKC method for the separation of neutral, hydrophobic small molecules.
1. Materials:
-
This compound (SOS), electrophoresis grade
-
Sodium tetraborate decahydrate
-
Boric acid
-
Deionized water (18 MΩ·cm)
-
Analytes of interest
-
Capillary Electrophoresis (CE) system with UV or PDA detector
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm)
2. Buffer Preparation (25 mM Borate Buffer, pH 9.2, with 50 mM SOS):
-
Weigh out the appropriate amount of sodium tetraborate decahydrate and boric acid to prepare a 25 mM borate buffer solution. A common approach is to start with a 50 mM solution of sodium tetraborate and adjust the pH to 9.2 with a boric acid solution.
-
Weigh out the required amount of this compound to achieve a final concentration of 50 mM in the borate buffer. Note: This concentration is above the CMC of SOS.
-
Dissolve the SOS completely in the borate buffer using a magnetic stirrer.
-
Filter the buffer solution through a 0.22 µm syringe filter before use.
3. Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally with the running buffer (30 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the running buffer (5 min) to ensure reproducible migration times.
4. Sample Preparation:
-
Dissolve the analyte mixture in a suitable solvent, ideally the running buffer or a solvent with lower conductivity.
-
The final analyte concentration should be optimized for the detector response, typically in the range of 0.1-1 mg/mL.
5. Electrophoresis Conditions:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 20 kV (normal polarity, anode at the inlet).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 214 nm).
6. Data Analysis:
-
Identify peaks based on their migration times relative to known standards.
-
Quantify analytes by comparing their peak areas to a calibration curve.
Protocol 2: MEKC for the Separation of a Mixture of Hydrophobic Pharmaceuticals
This protocol is adapted for the separation of a hypothetical mixture of poorly water-soluble drug compounds.
1. Materials:
-
This compound (SOS), electrophoresis grade
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18 MΩ·cm)
-
Pharmaceutical compounds (e.g., a mixture of a neutral, a weakly acidic, and a weakly basic drug)
-
CE system with PDA detector
-
Fused-silica capillary
2. Buffer Preparation (20 mM Phosphate Buffer, pH 7.0, with 75 mM SOS and 15% ACN):
-
Prepare a 20 mM sodium phosphate buffer by mixing appropriate volumes of stock solutions of sodium phosphate monobasic and dibasic to achieve a pH of 7.0.
-
Dissolve this compound in the phosphate buffer to a final concentration of 75 mM.
-
Add acetonitrile to the SOS-containing buffer to a final concentration of 15% (v/v). The addition of an organic modifier like acetonitrile can improve the solubility of highly hydrophobic analytes in the buffer and modify the partitioning into the micelles.[8]
-
Filter the final buffer solution through a 0.22 µm filter.
3. Capillary Conditioning and Sample Preparation:
-
Follow the procedures outlined in Protocol 1.
4. Electrophoresis Conditions:
-
Injection: Electrokinetic injection at -5 kV for 3 seconds.
-
Separation Voltage: -25 kV (reversed polarity, cathode at the inlet). The use of reversed polarity can be advantageous for separating anionic species or when using certain coated capillaries.
-
Capillary Temperature: 30 °C.
-
Detection: PDA detection, scanning from 190-400 nm to identify the optimal wavelength for each compound.
Diagrams
Caption: Principle of MEKC using anionic SOS micelles.
Caption: A typical experimental workflow for MEKC.
Discussion and Method Optimization
-
SOS Concentration: The concentration of SOS should be maintained above its CMC (0.13 M) for micelle formation. Varying the SOS concentration will alter the phase ratio (micellar volume to aqueous volume) and thus the retention times and selectivity of the separation. Higher concentrations of SOS generally lead to longer retention times for hydrophobic analytes.
-
Buffer pH and Composition: The pH of the buffer will affect the electroosmotic flow (EOF) and the charge of ionizable analytes.[8] A higher pH generally results in a stronger EOF. The choice of buffer ions (e.g., borate, phosphate) can also influence the separation.
-
Organic Modifiers: The addition of organic solvents like acetonitrile, methanol, or isopropanol to the running buffer can modify the polarity of the aqueous phase and the partitioning of analytes. This is particularly useful for highly hydrophobic compounds that may have very long retention times or poor peak shapes.[8]
-
Temperature: Capillary temperature affects the viscosity of the buffer, the CMC of the surfactant, and the partitioning equilibrium. Higher temperatures lead to lower viscosity and faster migration times.
-
Voltage: The separation voltage influences the migration speed and Joule heating. Higher voltages result in shorter analysis times but can lead to band broadening due to excessive heat.
Conclusion
This compound is a versatile anionic surfactant that provides an alternative to SDS in MEKC and other capillary electrophoresis applications. Its distinct properties, particularly its higher CMC and shorter alkyl chain, can be leveraged to develop and optimize separation methods for a wide range of analytes, especially in the pharmaceutical and chemical analysis fields. The protocols and guidelines presented here offer a solid foundation for researchers to explore the utility of SOS in their specific electrophoretic separation challenges.
References
- 1. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asdlib.org [asdlib.org]
- 3. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 8. usp.org [usp.org]
Application Notes and Protocols for Studying Protein-Surfactant Interactions Using Sodium Octyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium octyl sulfate (SOS) is an anionic surfactant utilized in a variety of applications, including biomedical research and drug formulation, due to its emulsifying and wetting properties.[1][2] In protein science, SOS is a valuable tool for investigating the biophysical principles of protein-surfactant interactions. Its shorter alkyl chain compared to the more commonly studied sodium dodecyl sulfate (SDS) provides a unique model for understanding the influence of hydrophobicity on protein stability, unfolding, and refolding dynamics.[3][4] These application notes provide detailed protocols and data for researchers studying these interactions.
Core Concepts in Protein-Surfactant Interactions
The interaction between proteins and surfactants like this compound is a complex process driven by both electrostatic and hydrophobic forces.[4] At low concentrations, surfactant monomers may bind to specific sites on the protein surface, often electrostatically driven.[5] As the surfactant concentration increases towards its critical micelle concentration (CMC), cooperative binding occurs, leading to the formation of micelle-like clusters on the protein. This cooperative binding is often associated with significant conformational changes in the protein, including unfolding.[5][6]
Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[7][8] This value is crucial for designing experiments, as the behavior of the surfactant and its interaction with proteins differ significantly below and above the CMC. The CMC of this compound is influenced by factors such as temperature and the presence of electrolytes in the buffer.[8]
Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants
| Surfactant | CMC in Water (Molarity) | Category |
| This compound | 0.13 | Anionic surfactant |
| Sodium dodecyl sulfate | 0.0083 | Anionic surfactant |
| Sodium tetradecyl sulfate | 0.0021 | Anionic surfactant |
This data is for the surfactants in water without other additives or salts at 25°C and atmospheric pressure.[7][8] The CMC of surfactants like SDS is known to decrease in the presence of buffers, such as phosphate buffer.[3]
Experimental Techniques and Protocols
A variety of biophysical techniques can be employed to characterize the interactions between proteins and this compound. Each method provides unique insights into the binding kinetics, thermodynamics, and structural consequences of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (surfactant) to a macromolecule (protein). This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[9][10]
Experimental Protocol for Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a protein solution (e.g., 10-50 µM) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.5).
-
Prepare a concentrated solution of this compound (e.g., 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.[11][12]
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution.
-
Fill the injection syringe with the this compound solution.
-
-
Titration:
-
Perform an initial injection (e.g., 0.5 µL) to be discarded during data analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or sequential binding) to determine Kd, n, ΔH, and ΔS.
-
Table 2: Thermodynamic Parameters of Surfactant Binding to Bovine Serum Albumin (BSA) (Example Data for SDS)
| Binding Site Class | Number of Sites (n) | Association Constant (Ka) (M-1) | Enthalpy (ΔH) (kJ/mol) | Entropy (TΔS) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |
| High Affinity | 3 | ~106 - 107 | Varies | Varies | Varies |
| Low Affinity | 6 | ~104 - 105 | Varies | Varies | Varies |
Note: This is example data for Sodium Dodecyl Sulfate (SDS) binding to BSA, as detailed quantitative data for SOS is less common in literature. The principles of analysis are directly applicable to SOS. The binding of anionic surfactants to BSA has been shown to occur at both high and low-affinity sites.[7]
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Conformational Transitions in β-Lactoglobulin Induced by Cationic Amphiphiles: Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-engineering lysozyme solubility and activity through surfactant complexation - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00720D [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. A systematic study of bovine serum albumin (BSA) and sodium dodecyl sulfate (SDS) interactions by surface tension and small angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary structural changes of metmyoglobin and apomyoglobin in anionic and cationic surfactant solutions: effect of the hydrophobic chain length of the surfactants on the structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quenching method for the determination of sodium dodecyl sulphate with near-infrared hydrophobic dye in the presence of Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Sodium Octyl Sulfate in the Synthesis of Nanoparticles and Microcapsules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium octyl sulfate as a surfactant in the synthesis of nanoparticles and microcapsules. The protocols outlined below are based on established methodologies for similar anionic surfactants and have been adapted to the specific properties of this compound.
Introduction to this compound
This compound is an anionic surfactant with a shorter alkyl chain (C8) compared to more commonly used surfactants like sodium dodecyl sulfate (SDS, C12). This structural difference influences its physicochemical properties, such as its critical micelle concentration (CMC) and its effectiveness in reducing surface and interfacial tension. These properties make it a valuable tool in the formulation of nanoparticles and microcapsules, particularly in applications requiring the formation of stable oil-in-water emulsions.
Applications in Nanoparticle Synthesis
This compound is primarily utilized in emulsion polymerization techniques for the synthesis of polymeric nanoparticles. Its role is to stabilize monomer droplets in an aqueous phase, allowing for the formation of discrete, nano-sized polymer particles. The choice of this compound can influence the final particle size, stability, and surface charge of the nanoparticles.
-
Particle Size: The concentration of this compound is inversely related to the resulting nanoparticle size. Higher surfactant concentrations lead to the formation of more micelles, resulting in smaller nanoparticles.
-
Stability: As an anionic surfactant, this compound imparts a negative surface charge to the nanoparticles, leading to electrostatic repulsion between particles. This repulsion prevents aggregation and enhances the colloidal stability of the nanoparticle dispersion. The magnitude of this charge is represented by the zeta potential.
-
Zeta Potential: Nanoparticles stabilized with this compound will exhibit a negative zeta potential, which is a key indicator of their stability in suspension. A zeta potential more negative than -30 mV is generally considered to indicate good stability.[1]
The following table summarizes typical quantitative data for polymeric nanoparticles synthesized using this compound as a surfactant. The data is extrapolated from studies comparing different alkyl sulfate surfactants.
| Parameter | Typical Value Range | Factors Influencing the Value |
| Particle Size (nm) | 50 - 200 | Surfactant concentration, monomer concentration, initiator concentration, polymerization temperature. |
| Zeta Potential (mV) | -30 to -50 | Surfactant concentration, pH of the dispersion medium, ionic strength of the medium. |
| Polydispersity Index (PDI) | < 0.2 | Purity of reagents, control over polymerization conditions (temperature, stirring rate). |
Experimental Protocol: Synthesis of Polymeric Nanoparticles by Emulsion Polymerization
This protocol describes the synthesis of polystyrene nanoparticles as a model system using this compound as a stabilizer.
Materials:
-
Styrene (monomer)
-
This compound (surfactant)
-
Potassium persulfate (initiator)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Syringe pump
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the desired amount of this compound in deionized water in the three-neck flask.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Monomer Addition: Add the styrene monomer to the aqueous surfactant solution while stirring vigorously to form a stable emulsion.
-
Initiation of Polymerization: Heat the emulsion to the reaction temperature (typically 70-80 °C). Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 4-6 hours) under a nitrogen atmosphere with continuous stirring.
-
Cooling and Purification: Cool the resulting nanoparticle dispersion to room temperature. The dispersion can be purified by dialysis or centrifugation to remove unreacted monomer, surfactant, and initiator.
Workflow Diagram:
Applications in Microcapsule Synthesis
This compound can be employed in various microencapsulation techniques, such as complex coacervation and interfacial polymerization, to stabilize the emulsion of the core material within the wall material solution. The surfactant's ability to reduce interfacial tension is crucial for forming small, uniform droplets of the core material, which are then encapsulated.
-
Encapsulation Efficiency: The efficiency of encapsulation is influenced by the stability of the initial emulsion. A well-stabilized emulsion, facilitated by this compound, prevents the coalescence of core material droplets, leading to higher encapsulation efficiency.
-
Microcapsule Size: The size of the microcapsules is directly related to the droplet size of the core material in the emulsion. The concentration of this compound can be adjusted to control this droplet size and, consequently, the final microcapsule size.
-
Morphology: The use of an appropriate surfactant like this compound helps in the formation of spherical microcapsules with a distinct core-shell structure.
The following table presents typical quantitative data for microcapsules synthesized using a method involving this compound.
| Parameter | Typical Value Range | Factors Influencing the Value |
| Microcapsule Size (µm) | 10 - 100 | Surfactant concentration, core-to-wall material ratio, stirring speed during emulsification. |
| Encapsulation Efficiency (%) | 70 - 95 | Core material properties, wall material properties, surfactant concentration, pH, and temperature of the encapsulation process. |
| Drug Loading (%) | 5 - 30 | Initial drug concentration, solubility of the drug in the core material, encapsulation efficiency. |
Experimental Protocol: Microencapsulation by Complex Coacervation
This protocol describes the microencapsulation of a model oil using gelatin and acacia as wall materials, with this compound as the emulsifying agent.
Materials:
-
Gelatin (Type A)
-
Acacia (Gum Arabic)
-
Model oil (e.g., medium-chain triglycerides)
-
This compound
-
Glutaraldehyde (cross-linking agent)
-
Deionized water
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
Equipment:
-
Beakers
-
Magnetic stirrer with hotplate
-
pH meter
-
Homogenizer
Procedure:
-
Preparation of Wall Material Solutions: Prepare separate aqueous solutions of gelatin and acacia.
-
Emulsification: Add the model oil to the gelatin solution. Add this compound to this mixture and homogenize to form a fine oil-in-water emulsion.
-
Coacervation: While stirring, add the acacia solution to the emulsion. Adjust the pH of the mixture to induce coacervation (typically around pH 4.0). This will cause the gelatin and acacia to form a complex that deposits around the oil droplets.
-
Deposition and Cooling: Continue stirring and slowly cool the mixture to allow for the complete deposition of the coacervate wall.
-
Cross-linking: Add glutaraldehyde to the suspension to cross-link and harden the microcapsule walls.
-
Washing and Collection: Wash the microcapsules with deionized water and collect them by filtration or centrifugation. The microcapsules can then be dried.
Workflow Diagram:
Conclusion
This compound is a versatile anionic surfactant for the synthesis of nanoparticles and microcapsules. Its shorter alkyl chain offers different properties compared to longer-chain surfactants, which can be advantageous in specific formulations. The protocols and data provided in these notes serve as a starting point for researchers to develop and optimize their own nanoparticle and microcapsule-based systems for various applications, including drug delivery. Further optimization of the presented protocols may be necessary depending on the specific materials and desired final product characteristics.
References
Application of Sodium Octyl Sulfate in Environmental Sample Analysis
Introduction
Sodium octyl sulfate (SOS) is an anionic surfactant that is increasingly being recognized for its utility in the analysis of environmental samples. Its amphiphilic nature, comprising an eight-carbon hydrophobic tail and a charged sulfate headgroup, allows it to form micelles in aqueous solutions. This property is harnessed in various sample preparation techniques to extract and preconcentrate organic pollutants from complex matrices such as water, soil, and atmospheric particulate matter. Furthermore, its deuterated form serves as an excellent internal standard for robust quantification in mass spectrometry-based methods. This application note provides detailed protocols and data on the use of this compound in environmental analysis, highlighting its role in micellar-mediated extraction and as an internal standard.
This compound is valued for its role as an anionic detergent and an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC)[1][2]. As a surfactant, it can be employed in green sample preparation techniques like cloud point extraction (CPE) and micellar-mediated extraction (MME), which offer an alternative to traditional liquid-liquid or solid-phase extraction methods that often use large volumes of toxic organic solvents[3][4]. These micellar techniques are based on the principle of entrapping analytes within the hydrophobic core of micelles, thereby concentrating them from the sample matrix[3]. The U.S. EPA has assessed this chemical to be of low concern in cleaning products based on experimental and modeled data[5].
Application 1: Internal Standard for Analysis of Organosulfates in Atmospheric Aerosols
A significant application of this compound is the use of its isotopically labeled form, sodium octyl-d17 sulfate, as an internal standard for the quantification of organosulfates in environmental samples. This approach ensures accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Experimental Protocol: Extraction and Analysis of Organosulfates from Air Filters
This protocol is adapted from a method for the analysis of organosulfates in fine particulate matter (PM2.5) collected on quartz fiber filters[6].
1. Sample Preparation and Extraction:
-
Excise a section of the exposed quartz filter paper.
-
Cut the filter section into small pieces and place them in a 100 mL beaker.
-
Add 300 µL of an internal standard solution containing 5.3 µg/mL of sodium octyl-d17 sulfate in a 95:5 (v/v) mixture of acetonitrile (ACN) and ultrapure water[6].
-
Add 15 mL of the ACN/ultrapure water (95:5, v/v) solvent in three separate portions.
-
Perform ultrasonication in an ice-water bath for 20 minutes to extract the analytes[6].
-
Filter the resulting solution through a 0.45 µm polypropylene membrane syringe filter. Repeat the extraction and filtration process two more times, combining the filtrates[6].
2. Sample Concentration and Reconstitution:
-
Concentrate the combined filtrate to approximately 5 mL using a rotary evaporator.
-
Transfer the concentrated extract to a 1.5 mL vial and evaporate to dryness under a gentle stream of high-purity nitrogen at 35°C[6].
-
Reconstitute the dried residue in 300 µL of ACN/ultrapure water (95:5, v/v) for analysis[6].
3. Analytical Determination by HILIC-MS/MS:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation of the polar organosulfates.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in negative ion mode, with optimized fragmentation voltage for quantitative analysis[6].
Data Presentation
The following table summarizes the performance of the analytical method for various organosulfate standards using sodium octyl-d17 sulfate as an internal standard[6].
| Analyte (Organosulfate Standard) | Linear Range (µg/mL) | Correlation Coefficient (r) | Instrument Detection Limit (IDL) (µg/mL) | Method Detection Limit (MDL) (ng/m³) | Recovery Rate (%) |
| Standard 1 | 0.05 - 5.0 | 0.993 | 0.03 | 0.30 | 86.4 - 127 |
| Standard 2 | 0.05 - 5.0 | 0.998 | 0.10 | 0.85 | 86.4 - 127 |
| Standard 3 | 0.05 - 5.0 | 0.999 | 0.20 | 1.75 | 86.4 - 127 |
| Standard 4 | 0.05 - 5.0 | 0.995 | 0.08 | 0.68 | 86.4 - 127 |
| Standard 5 | 0.05 - 5.0 | 0.997 | 0.15 | 1.28 | 86.4 - 127 |
| Standard 6 | 0.05 - 5.0 | 0.994 | 0.05 | 0.43 | 86.4 - 127 |
Data sourced from a study on atmospheric organosulfates where sodium octyl-d17 sulfate was used as an internal standard for semi-quantitative analysis. Recovery rates are for the internal standard[6].
Workflow Diagram
Caption: Workflow for the analysis of organosulfates using an internal standard.
Application 2: Micellar-Mediated Extraction of Organic Pollutants from Water
Micellar-mediated extraction (MME) using this compound can be applied to extract and preconcentrate non-polar to moderately polar organic pollutants, such as phenols and polycyclic aromatic hydrocarbons (PAHs), from aqueous samples. This protocol is a generalized procedure based on the principles of cloud point extraction with anionic surfactants.
Experimental Protocol: Extraction of Phenols from Water
1. Sample Preparation:
-
Collect a 50 mL water sample in a glass centrifuge tube.
-
Adjust the pH of the sample to optimize the extraction efficiency for the target phenols. For many phenols, a slightly acidic pH (e.g., pH 3-5) is optimal to ensure they are in their neutral form.
-
Add this compound to the sample to a final concentration above its critical micelle concentration (CMC). A typical concentration range is 0.1% to 1.0% (w/v).
2. Micelle Formation and Analyte Partitioning:
-
Vortex the sample for 2 minutes to ensure complete dissolution of the surfactant and facilitate the partitioning of the phenol analytes into the micellar core.
-
To induce phase separation of the anionic surfactant, add a salting-out agent, such as sodium chloride (NaCl), to a final concentration of 5-10% (w/v)[7]. The addition of salt increases the density of the aqueous phase and promotes the aggregation of micelles[7].
3. Phase Separation and Analyte Recovery:
-
Heat the solution in a water bath to a temperature that facilitates phase separation (e.g., 40-60°C) for 15-20 minutes[8].
-
Centrifuge the heated sample at 4000 rpm for 15 minutes. This will result in the formation of a small, dense, surfactant-rich phase at the bottom of the tube, containing the concentrated analytes.
-
Carefully decant the upper aqueous phase.
-
Dissolve the surfactant-rich phase in a small volume (e.g., 200-500 µL) of a suitable organic solvent (e.g., methanol or acetonitrile) compatible with the subsequent analytical technique.
-
The resulting solution is now ready for analysis by HPLC or GC.
Data Presentation
The following table presents typical performance data for the extraction of phenolic compounds from water using micellar-mediated techniques. Note that this data is representative of the technique and may vary based on the specific surfactant and analyte.
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD (µg/L) | Analytical Technique | Reference |
| Phenols (11 compounds) | Drinking Water | SPE (for comparison) | 87 - 108 | 0.5 - 2.0 | HPLC-UV | [9] |
| 4-Octylphenol | River Water | SPE (for comparison) | 41.0 - 114 | 0.6 | HPLC-PDA | [10] |
| Phenols (general) | Olive Mill Wastewater | CPE (Triton X-114) | > 96 (for individual phenols) | Not Reported | Not Specified | [8] |
| Bisphenol-A, Octylphenol | Surface Water | Bar Adsorptive µ-Extraction | > 88 | 0.25 | HPLC-DAD | [11] |
Logical Relationship Diagram
Caption: Principle of Micellar-Mediated Extraction with this compound.
Conclusion
This compound is a versatile and environmentally benign reagent for the analysis of organic contaminants in environmental samples. Its application as a deuterated internal standard provides a robust method for the accurate quantification of polar analytes like organosulfates in complex atmospheric samples. Additionally, its properties as an anionic surfactant make it a suitable candidate for micellar-mediated extraction techniques, offering a green alternative for the preconcentration of pollutants from aqueous matrices. The protocols and data presented here demonstrate the potential of this compound to enhance the efficiency, accuracy, and environmental sustainability of analytical methods in environmental science.
References
- 1. chemicalworlds.com [chemicalworlds.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel, energy efficient and green cloud point extraction: technology and applications in food processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wapsustainability.com [wapsustainability.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of polycyclic aromatic hydrocarbons from soot and sediment: solvent evaluation and implications for sorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. majestix.teilar.gr [majestix.teilar.gr]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Octyl Sulfate for Protein Extraction
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Sodium Octyl Sulfate (SOS) in protein extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SOS) and its role in protein extraction?
This compound is an anionic detergent. Like other detergents, it is amphipathic, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] This structure allows it to disrupt cell membranes and solubilize proteins, particularly membrane-bound proteins, by integrating them into structures called micelles. It is considered a less hydrophobic and generally milder alternative to the more common Sodium Dodecyl Sulfate (SDS).[2]
Q2: What is the Critical Micelle Concentration (CMC) and why is it crucial for my experiment?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent molecules begin to self-assemble into micelles.[3] For effective protein solubilization, the detergent concentration in your lysis buffer must be significantly above the CMC.[1] This ensures a sufficient population of micelles is available to encapsulate the proteins as they are extracted from the cell membrane, preventing them from aggregating in the aqueous buffer. The CMC of SOS is approximately 130-150 mM.
Q3: What is a recommended starting concentration for SOS?
A general guideline for detergents is to use a concentration 1-10 times the CMC. For SOS, a common starting point is a final concentration of 1-2% (w/v) in the lysis buffer. However, the optimal concentration is highly dependent on the specific cell type, protein of interest, and the cell density of the sample. It is strongly recommended to perform a concentration optimization experiment (see Table 2 for an example).
Q4: How does SOS affect downstream applications?
SOS, like other ionic detergents, can interfere with common downstream assays. It is crucial to consider its compatibility and potential need for removal.
Troubleshooting Guide
This section addresses specific issues that may arise during protein extraction with this compound.
Q1: My final protein yield is low. What are the common causes and how can I fix it?
Low protein yield is a frequent issue with several potential causes. The flowchart below (Figure 2) outlines a systematic approach to diagnosing and solving the problem.
-
Insufficient Lysis: The SOS concentration may be too low to effectively disrupt the cell membranes and solubilize the target protein. Ensure your SOS concentration is well above its CMC and consider titrating it upwards.
-
Inadequate Mechanical Disruption: For tissues or cells with tough walls, chemical lysis alone may be insufficient. Supplement your protocol with mechanical methods like sonication or homogenization.[4][5][6]
-
Protein Degradation: Once cells are lysed, endogenous proteases are released and can degrade your target protein. Always include a protease inhibitor cocktail in your lysis buffer and perform all steps at 4°C to minimize protease activity.[4][7][8]
-
Insoluble Protein: The protein may have been successfully extracted from the membrane but precipitated out of the solution. This can happen if the lysate is centrifuged at too high a speed or for too long, pelleting the protein along with cell debris. Try a lower-speed centrifugation step (e.g., 10,000 x g) to pellet only the debris.
Q2: I'm observing precipitation or aggregation in my protein lysate. What should I do?
Protein aggregation is a sign of instability and can be caused by several factors related to the buffer composition.
-
Suboptimal SOS Concentration: While too little SOS can cause aggregation due to incomplete solubilization, an excessively high concentration can sometimes strip away necessary lipids or denature the protein, also leading to aggregation.[9] An optimization experiment is the best way to determine the ideal concentration.
-
Incorrect Buffer Conditions: The pH and ionic strength (salt concentration) of your lysis buffer are critical. Deviations from the optimal pH can alter a protein's surface charge, leading to aggregation. Salt concentrations can also be a factor; while moderate salt can help prevent non-specific interactions, very high concentrations can cause proteins to "salt out" and precipitate.[10][11]
-
Inherent Protein Instability: Some proteins are inherently unstable once removed from their native membrane environment. Including stabilizing additives like glycerol (5-20%) or arginine (50-500 mM) in your lysis buffer can help maintain protein conformation and prevent aggregation.[12]
Q3: My protein appears denatured or has lost its biological activity. How can I prevent this?
SOS is an ionic, denaturing detergent.[1] While it is often necessary for effective solubilization, it can unfold proteins and lead to a loss of function.
-
Minimize Detergent Concentration: Use the lowest possible concentration of SOS that still provides adequate protein yield.
-
Control Temperature: Perform all extraction steps at 4°C to maintain protein stability.
-
Screen Milder Detergents: If activity is critical, consider using a non-denaturing detergent. Non-ionic detergents like Triton™ X-100 and DDM, or zwitterionic detergents like CHAPS, are much gentler and less likely to cause denaturation.[1][13] You may need to screen several detergents to find one that effectively solubilizes your protein while preserving its activity (see Table 1).
Data Presentation: Tables
Table 1: Comparison of Commonly Used Detergents in Protein Extraction
| Detergent | Type | Average CMC | Typical Working Conc. | Denaturing Potential |
| This compound (SOS) | Anionic | ~138 mM | 1-2% (w/v) | Yes |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 mM[3] | 0.5-2% (w/v) | Strong |
| Triton™ X-100 | Non-ionic | ~0.24 mM | 0.1-1% (v/v) | No (Mild) |
| CHAPS | Zwitterionic | 4-8 mM | 0.5-1% (w/v) | No (Mild) |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | 0.5-1% (w/v) | No (Mild) |
Table 2: Example of an SOS Concentration Optimization Experiment
| Sample | SOS Conc. (% w/v) | Total Protein Yield (mg/mL) | Target Protein Band Intensity (Arbitrary Units) | Notes |
| 1 | 0.25 | 0.8 | 1500 | Incomplete lysis observed. |
| 2 | 0.50 | 1.5 | 4500 | Good yield, minimal precipitation. |
| 3 | 1.00 | 2.1 | 8200 | Optimal yield and band intensity. |
| 4 | 2.00 | 2.3 | 8300 | Slight increase in total protein, no significant gain in target protein. |
| 5 | 4.00 | 2.4 | 7500 | Minor protein precipitation observed post-lysis. |
Yields and intensities are hypothetical and for illustrative purposes.
Table 3: Compatibility of SOS with Common Downstream Assays
| Assay | Compatibility | Notes |
| SDS-PAGE | Compatible | SOS is often used in sample loading buffers. |
| Western Blot | Compatible | No significant interference is expected. |
| BCA Assay | Limited | Detergents can interfere. Use detergent-compatible BCA reagents or precipitate protein first.[14] |
| Bradford Assay | Not Recommended | Highly incompatible; detergents bind Coomassie dye, causing high background.[14][15] |
| Mass Spectrometry | Not Recommended | Detergents suppress ionization and contaminate instruments. Must be removed prior to analysis.[16] |
Experimental Protocols & Visualizations
General Protocol: Protein Extraction from Cultured Mammalian Cells
This protocol provides a starting point for extracting total protein from a pellet of cultured mammalian cells. Optimization will be required.
1. Preparation of Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) this compound
-
1X Protease Inhibitor Cocktail (add fresh before use)
-
Optional: 1 mM EDTA, 5% Glycerol
2. Cell Lysis and Protein Extraction:
-
Begin with a frozen or fresh cell pellet (e.g., from a 10 cm dish, ~1-5 million cells).
-
Place the tube on ice.
-
Add 500 µL of ice-cold SOS Lysis Buffer to the cell pellet.
-
Pipette up and down vigorously to resuspend and lyse the cells. An alternative is to vortex for 30 seconds.
-
Incubate the lysate on ice for 20-30 minutes to ensure complete solubilization. Vortex briefly every 10 minutes.
-
Optional (for viscous lysates due to DNA): Sonicate the sample on ice with 3-4 short bursts of 10 seconds each. Avoid overheating and foaming.
3. Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet, which contains insoluble cellular debris.
4. Quantification and Storage:
-
Determine the protein concentration using a detergent-compatible method (e.g., BCA assay with appropriate standards).
-
Use the lysate immediately for downstream applications or store at -80°C in aliquots to avoid freeze-thaw cycles.
Figure 1. General workflow for protein extraction using a this compound (SOS) based lysis buffer.
Figure 2. Troubleshooting flowchart for diagnosing and resolving issues of low protein yield.
Figure 3. Decision-making diagram for troubleshooting protein aggregation during extraction.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Retrograde dissociation of protein–surfactant complexes induced by mixed micelle formation - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 7. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Assessing detergent-mediated virus inactivation, protein stability, and impurity clearance in biologics downstream processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saltscience.or.jp [saltscience.or.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
common issues with sodium octyl sulfate in HPLC and how to solve them
Welcome to the technical support center for the use of sodium octyl sulfate in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this ion-pairing reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound is an anionic ion-pairing reagent used in reversed-phase HPLC. Its primary function is to enhance the retention of positively charged (basic) and zwitterionic analytes on a non-polar stationary phase. The hydrophobic octyl chain interacts with the stationary phase, while the negatively charged sulfate group forms an ion pair with the positively charged analyte, increasing its retention time. It can also improve peak shape by masking residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[1]
Q2: How does the concentration of this compound affect my separation?
A2: The concentration of this compound directly influences the retention of your analytes. At low concentrations (typically below 5 mM), retention of cationic analytes will generally increase proportionally with the concentration of the ion-pairing reagent.[2] As the concentration increases, the stationary phase becomes saturated with the reagent, and further increases in concentration may not significantly change retention times, leading to a plateau effect.[2] Operating at a concentration on this plateau can lead to more robust and reproducible results.[2]
Q3: What is the typical concentration range for this compound in the mobile phase?
A3: A typical concentration range for this compound in the mobile phase is between 2 and 5 mmol/L.[1] However, the optimal concentration will depend on the specific analytes, column, and other chromatographic conditions. It is recommended to optimize the concentration during method development.
Q4: How does the pH of the mobile phase impact separations using this compound?
A4: The mobile phase pH is a critical parameter as it affects the ionization state of both the analytes and the residual silanol groups on the stationary phase.[3][4] For this compound to effectively pair with a basic analyte, the analyte must be in its protonated (positively charged) form. Therefore, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the basic analyte.[5] Incorrect pH can lead to poor retention, peak tailing, or even peak splitting.[3][6]
Q5: Why is the column equilibration time so long when using this compound?
A5: Ion-pairing chromatography often requires extended column equilibration times due to the slow process of the ion-pairing reagent adsorbing onto the stationary phase to form a stable surface layer.[1][7] It can take a significant volume of the mobile phase, sometimes up to 1 liter for a standard analytical column, to achieve full equilibration.[1] It is crucial to allow for this extended equilibration to ensure reproducible retention times and stable baselines. It is also advisable to avoid switching between mobile phases with and without the ion-pairing reagent, as re-equilibration will be necessary each time.[2]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue in HPLC and can be particularly prevalent when analyzing basic compounds.
| Possible Cause | Solution |
| Secondary Interactions with Silanols | Increase the concentration of this compound to more effectively mask the residual silanol groups on the stationary phase. Ensure the mobile phase pH is low enough to suppress the ionization of silanols (typically pH < 4).[1] |
| Inadequate Ion-Pairing | Optimize the concentration of this compound. A concentration that is too low may not be sufficient to pair with all analyte molecules. Also, ensure the mobile phase pH is appropriate to maintain the analyte in its charged state. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion, including tailing. |
| Column Degradation | If tailing persists and worsens over time, the column may be degrading. Consider replacing the column and using a guard column to protect the analytical column from strongly retained sample components.[2] |
Issue 2: Poor Resolution or No Retention
This issue often points to problems with the mobile phase composition or the interaction between the analyte and the stationary phase.
| Possible Cause | Solution |
| Incorrect Mobile Phase pH | Verify the pH of your mobile phase. For basic analytes, the pH should be at least 1.5-2 units below their pKa to ensure they are protonated and can interact with the this compound.[5] |
| Insufficient Ion-Pair Reagent Concentration | Increase the concentration of this compound in the mobile phase to enhance retention.[2] |
| Improper Column Equilibration | Ensure the column has been thoroughly equilibrated with the mobile phase containing this compound. Insufficient equilibration will lead to unstable and poor retention.[1][7] |
| Sample Solvent Effects | If possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is of a similar or weaker elution strength than the mobile phase to avoid peak distortion and retention issues. |
Issue 3: Baseline Noise or Drift
An unstable baseline can interfere with peak integration and reduce the sensitivity of the analysis.
| Possible Cause | Solution |
| Incomplete Mobile Phase Mixing | Ensure proper mixing of all mobile phase components, especially if preparing the mobile phase online. Premixing the mobile phase can often resolve this issue. |
| Contaminated Mobile Phase | Use high-purity solvents and reagents. Filter the mobile phase before use to remove any particulate matter. |
| Detector Flow Cell Contamination or Air Bubbles | Flush the detector flow cell with a strong solvent like methanol or isopropanol. Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system. |
| Slow Column Equilibration | A drifting baseline can be a sign of incomplete column equilibration, which is common in ion-pair chromatography.[1] Allow sufficient time for the baseline to stabilize. |
| Precipitation of Mobile Phase Components | Ensure all mobile phase components, including buffers and the ion-pairing reagent, are soluble in the solvent mixture. Precipitation can cause pressure fluctuations and baseline noise. |
Data Presentation
The following tables summarize the expected qualitative effects of changing this compound concentration and mobile phase pH on key chromatographic parameters for a typical basic analyte.
Table 1: Effect of this compound Concentration on Chromatographic Performance
| This compound Concentration | Retention Factor (k) | Peak Asymmetry (As) | General Observation |
| Low (e.g., < 2 mM) | Low to Moderate | May be > 1.5 (Tailing) | Insufficient ion-pairing can lead to poor retention and peak tailing due to silanol interactions. |
| Optimal (e.g., 5-10 mM) | High and Stable | Close to 1.0 | Sufficient ion-pairing for good retention and effective masking of silanols, leading to symmetrical peaks. |
| High (e.g., > 15 mM) | Stable (Plateau) | Close to 1.0 | Retention may not increase significantly with further increases in concentration.[2] |
Table 2: Effect of Mobile Phase pH on Chromatographic Performance for a Basic Analyte (pKa = 8.0)
| Mobile Phase pH | Analyte Ionization | Retention Factor (k) | Peak Asymmetry (As) | General Observation |
| 3.0 | Fully Protonated (+) | High | Close to 1.0 | Optimal for ion-pairing with this compound, leading to good retention and peak shape. |
| 5.0 | Fully Protonated (+) | High | May increase slightly | Still good for ion-pairing, but approaching the pKa of silanol groups, which may cause some tailing. |
| 7.0 | Partially Protonated | Decreased | Can be > 1.5 (Tailing) | A mix of charged and neutral analyte species can lead to peak splitting or severe tailing.[3][6] |
| 9.0 | Mostly Neutral | Very Low / No Retention | Poor | Analyte is not charged and will not interact with the ion-pairing reagent. |
Experimental Protocols
Example Protocol: Analysis of Catecholamines
This protocol provides a starting point for the analysis of catecholamines (e.g., dopamine) using this compound as an ion-pairing reagent.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade methanol
-
Sodium acetate
-
Citric acid
-
This compound (SOS)
-
Disodium EDTA
-
Dibutylamine
-
Catecholamine standards
2. Mobile Phase Preparation:
-
Prepare a 50 mM sodium acetate and 50 mM citric acid buffer.
-
To this buffer, add this compound to a final concentration of 0.5 mM.
-
Add disodium EDTA to a final concentration of 0.15 mM.
-
Add dibutylamine to a final concentration of 1.0 mM.
-
Add methanol to 14% of the total volume.
-
Adjust the final pH of the mobile phase to 4.0.
-
Filter the mobile phase through a 0.2-micron filter and degas before use.
3. Chromatographic Conditions:
-
Column: C18 resolve column (e.g., 3.9 x 150 mm, 5 µm)
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 40 µL
-
Detection: Electrochemical detector or UV detector at an appropriate wavelength.
4. Sample Preparation:
-
Dilute catecholamine standards and samples in the mobile phase or a compatible solvent.
-
Filter samples through a 0.2-micron syringe filter before injection.
5. System Equilibration:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common HPLC issues when using this compound.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. welch-us.com [welch-us.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
preventing precipitation of sodium octyl sulfate in cold temperatures
Welcome to the Technical Support Center for sodium octyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound at cold temperatures and to offer troubleshooting advice for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
This compound is an anionic surfactant used in a variety of applications, including as a detergent, emulsifier, and an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[1] Its amphiphilic nature, with an eight-carbon hydrophobic tail and a hydrophilic sulfate head, allows it to modify the surface tension between different phases.
Q2: I've observed a white precipitate in my this compound solution after storing it in the refrigerator. What is happening?
Anionic surfactants like this compound can precipitate out of aqueous solutions at low temperatures. This phenomenon is related to the surfactant's Krafft point . The Krafft point is the temperature at which the solubility of the surfactant is equal to its critical micelle concentration (CMC).[2][3] Below the Krafft point, the surfactant's solubility is significantly lower, leading to the formation of a solid precipitate.[2][3]
Q3: How can I prevent my this compound solution from precipitating in the cold?
There are several strategies to prevent precipitation at low temperatures:
-
Co-solvents: Adding polar organic solvents can increase the solubility of the surfactant and lower its Krafft point.
-
pH Adjustment: Maintaining a neutral to slightly alkaline pH can enhance the solubility of anionic surfactants.
-
Additive Inclusion: Incorporating other compatible surfactants or specific additives can inhibit crystallization.
-
Electrolyte Concentration Control: The presence of salts can influence surfactant solubility; careful control of electrolyte levels is important.
The following sections provide more detailed troubleshooting guidance and experimental protocols related to these strategies.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution at Low Temperatures
Symptoms:
-
The solution appears cloudy or contains visible white solid particles after being stored at a low temperature (e.g., in a refrigerator or ice bath).
-
Difficulty in re-dissolving the precipitate upon warming.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Storage Temperature is Below the Krafft Point | The most common reason for precipitation is the solution temperature dropping below the Krafft point of the this compound in that specific formulation. |
| Solution 1: Temperature Control: Store the solution at a temperature known to be above its precipitation point. If low-temperature storage is necessary, consider the following solutions. | |
| Solution 2: Addition of Co-solvents: Introduce a co-solvent to lower the Krafft point of the surfactant. Glycols (e.g., propylene glycol, ethylene glycol) and short-chain alcohols (e.g., ethanol, isopropanol) are effective.[4] For instance, adding 5-10% propylene glycol has been shown to lower the crystallization temperature of some anionic surfactant formulations by 3-5°C.[4] | |
| Solution 3: pH Adjustment: The solubility of anionic surfactants can be pH-dependent. Adjusting the pH to a neutral or slightly alkaline range (pH 7.5-8.5) can increase solubility and prevent precipitation.[4] Use a suitable buffer to maintain the desired pH. | |
| High Concentration of Divalent Cations (Hard Water) | Calcium and magnesium ions can form insoluble salts with anionic surfactants, which is more pronounced at lower temperatures.[4] |
| Solution: Add a Chelating Agent: Incorporate a chelating agent like EDTA or sodium citrate to sequester divalent cations. For example, the addition of 0.3% sodium citrate has been shown to significantly reduce surfactant loss to hard water.[4] | |
| Presence of Other Electrolytes | High concentrations of salts can decrease the solubility of the surfactant ("salting-out" effect), thereby increasing the Krafft point. |
| Solution: Optimize Electrolyte Concentration: If possible, reduce the concentration of salts in your formulation. If electrolytes are necessary, you may need to increase the concentration of co-solvents to counteract the salting-out effect. |
Issue 2: Inconsistent HPLC Results with this compound as an Ion-Pairing Reagent
Symptoms:
-
Variable peak retention times.
-
Poor peak shape (tailing or fronting).
-
Baseline noise or drift.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the Mobile Phase | If the laboratory temperature fluctuates or is low, the surfactant can precipitate in the mobile phase, leading to pressure fluctuations and blockages. |
| Solution 1: Prepare Fresh Mobile Phase: Prepare the mobile phase daily and ensure the this compound is fully dissolved. | |
| Solution 2: Incorporate an Organic Modifier: A sufficient concentration of an organic solvent like acetonitrile or methanol in the mobile phase will help keep the this compound solubilized. | |
| Incomplete Equilibration of the Column | The stationary phase needs to be fully saturated with the ion-pairing reagent for reproducible results. |
| Solution: Thoroughly Equilibrate the Column: Flush the column with the mobile phase containing this compound for an extended period (e.g., 30-60 minutes) before starting your analysis. | |
| Contamination of the HPLC System | Residual salts or other contaminants can interfere with the ion-pairing mechanism. |
| Solution: System Cleaning: Regularly flush your HPLC system with a suitable cleaning solvent to remove any buildup of salts or other residues. |
Experimental Protocols
Protocol 1: Determination of the Krafft Point
This protocol provides a method for determining the Krafft point of a this compound solution. The Krafft point is identified as the temperature at which a sharp increase in solubility occurs, which can be observed visually or by measuring a physical property like conductivity.
Materials:
-
This compound
-
Deionized water
-
Jacketed beaker or multiple test tubes
-
Temperature-controlled water bath with heating and cooling capabilities
-
Calibrated thermometer or temperature probe
-
Conductivity meter (optional, for higher precision)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of solutions: Prepare aqueous solutions of this compound at various concentrations above and below the expected CMC.
-
Cool the solutions: Place the solutions in the water bath and cool them down until the surfactant precipitates, making the solutions turbid.
-
Gradual heating: Slowly increase the temperature of the water bath (e.g., in increments of 1°C) while gently stirring the solutions.
-
Observe the clearing point: For each concentration, record the temperature at which the solution becomes clear. This is the solubility at that temperature.
-
(Optional) Measure conductivity: If using a conductivity meter, record the conductivity at each temperature increment. A sharp change in the slope of the conductivity versus temperature plot indicates the Krafft point.
-
Plot the data: Plot the logarithm of the solubility (or concentration) against the inverse of the absolute temperature (1/T). The Krafft point is the temperature at which the solubility curve intersects the CMC value of the surfactant.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid). A typical mobile phase could be a mixture of acetonitrile and water containing phosphoric acid.[5]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample containing this compound with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 210 nm).
-
Inject the standards and the sample onto the column.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A troubleshooting workflow for addressing the precipitation of this compound in cold solutions.
Caption: An experimental workflow for the determination of the Krafft point of a surfactant.
References
- 1. chemicalworlds.com [chemicalworlds.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. agritechem.com [agritechem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Removing Residual Sodium Octyl Sulfate from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual sodium octyl sulfate from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
This compound, an anionic detergent, is often used to solubilize proteins. However, its presence, even in small amounts, can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing, and certain chromatographic techniques.[1] It can suppress ionization in mass spectrometry and interfere with antibody-antigen binding in immunoassays.
Q2: What are the common methods for removing this compound?
The most common methods for removing this compound include:
-
Dialysis: A simple method based on size exclusion, where the detergent diffuses out of a semi-permeable membrane while the larger protein is retained.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. Detergent monomers are trapped in the pores of the chromatography resin, while the larger protein molecules pass through.[2]
-
Protein Precipitation: Using organic solvents like acetone or acids like trichloroacetic acid (TCA) to precipitate the protein, leaving the detergent in the supernatant.
-
Detergent Removal Resins/Spin Columns: These utilize affinity or ion-exchange principles to bind the detergent, allowing the protein to be collected in the flow-through.[3][4][5][6]
Q3: How do I choose the best method for my specific protein and application?
The choice of method depends on several factors:
-
Protein characteristics: Consider your protein's stability, size, and concentration. Some proteins may be denatured by precipitation methods.
-
Downstream application: The required final concentration of this compound will vary depending on the sensitivity of your subsequent experiments.
-
Sample volume: Dialysis is suitable for larger volumes, while spin columns are ideal for smaller samples.[3]
-
Urgency: Size exclusion chromatography and detergent removal resins are generally faster than dialysis.[2]
The following decision tree can guide you in selecting an appropriate method:
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 0.13 M in water at 25°C.[7] This value can be influenced by temperature and the presence of salts in the buffer.[7][8][9] For methods like dialysis and size exclusion chromatography, it is often beneficial to work below the CMC to ensure the removal of detergent monomers, which are smaller than micelles.[2][10]
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Solution |
| Low protein recovery | Protein precipitation in the dialysis bag. | - Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength).- Perform dialysis at a lower temperature (e.g., 4°C). |
| Leakage from the dialysis bag. | - Inspect the membrane for holes before use.- Use appropriate clips and ensure they are securely fastened. | |
| Inefficient detergent removal | Insufficient buffer volume or changes. | - Use a dialysis buffer volume that is at least 200-500 times the sample volume.- Change the buffer 2-3 times for optimal removal. |
| Dialysis time is too short. | - For complete removal, dialyze for at least 4-6 hours with buffer changes, or overnight at 4°C. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Solution |
| Co-elution of protein and detergent | Similar hydrodynamic radii of the protein-detergent complex and free micelles. | - This method may not be suitable. Consider an alternative like detergent removal resins or precipitation. |
| Poor peak resolution | Inappropriate column choice or running conditions. | - Select a column with a fractionation range suitable for your protein's molecular weight.- Optimize the flow rate; a lower flow rate can improve resolution. |
| Low protein recovery | Non-specific binding of the protein to the column matrix. | - Adjust the buffer composition (e.g., increase ionic strength slightly) to minimize interactions.- Ensure the column is properly equilibrated with the running buffer. |
Protein Precipitation (Acetone)
| Issue | Possible Cause | Solution |
| Difficulty re-solubilizing the protein pellet | Over-drying the pellet. | - Air-dry the pellet for a shorter duration.- Use a small volume of a suitable buffer and gently vortex or pipette to resuspend. Sonication may be required for very insoluble pellets. |
| Protein denaturation. | - This method may not be suitable for proteins that require their native conformation for downstream applications. | |
| Low protein yield | Incomplete precipitation. | - Ensure the acetone is sufficiently cold (-20°C).- Increase the incubation time at -20°C. |
| Loss of pellet during supernatant removal. | - Carefully decant the supernatant without disturbing the pellet. A brief, gentle spin after decanting can help collect any remaining liquid for removal. |
Detergent Removal Resins/Spin Columns
| Issue | Possible Cause | Solution |
| Low protein recovery | Protein binding to the resin. | - Ensure the buffer conditions (pH, ionic strength) are within the manufacturer's recommended range to minimize non-specific binding.- The protein concentration may be too low; some resins have a minimum protein concentration for efficient recovery. |
| Inefficient detergent removal | Exceeding the resin's binding capacity. | - Do not overload the column with a sample containing a higher detergent concentration than specified by the manufacturer.- Ensure the sample is properly incubated with the resin for the recommended time. |
| Improper column handling. | - Follow the manufacturer's protocol for centrifugation speeds and times.[4] |
Quantitative Data Summary
The following tables summarize the efficiency of various detergent removal methods, primarily based on data for the similar anionic detergent, sodium dodecyl sulfate (SDS), which can be used as a general guide for this compound.
Table 1: Detergent Removal Efficiency and Protein Recovery
| Method | Starting Detergent Conc. (%) | Detergent Removal (%) | Protein Recovery (%) | Reference |
| Detergent Removal Resin | 2.5 (SDS) | >99 | ~95 | [1] |
| Acetone Precipitation | Not specified | ~99 (SDS) | ~80 | [11] |
| Desalting Column (SEC) | Not specified | ~99 (SDS) | ~50 | [11] |
| Chloroform/Methanol/Water | Not specified | ~99.9 (SDS) | ~50 | [11] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 232.27 g/mol | [12] |
| Critical Micelle Concentration (CMC) | ~0.13 M (in water at 25°C) | [7] |
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing this compound from larger sample volumes where time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa.
-
Dialysis clips.
-
Dialysis buffer (compatible with the protein).
-
Stir plate and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water to remove preservatives.
-
Load the protein sample into the dialysis tubing, leaving some space for potential sample dilution.
-
Securely close both ends of the tubing with clips.
-
Place the sealed dialysis bag in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C or room temperature.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours. For optimal removal, a third buffer change and overnight dialysis at 4°C is recommended.
-
Carefully remove the dialysis bag from the buffer and recover the protein sample.
Protocol 2: Acetone Precipitation
This method is rapid and also concentrates the protein sample. It may, however, denature the protein.
Materials:
-
Acetone, pre-chilled to -20°C.
-
Microcentrifuge tubes.
-
Microcentrifuge capable of reaching >13,000 x g.
-
Resuspension buffer.
Procedure:
-
Place the protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold (-20°C) acetone to the protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.
-
Allow the pellet to air-dry for 10-30 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable buffer for your downstream application.
Protocol 3: Detergent Removal Spin Columns
This is a rapid method suitable for small sample volumes. The following is a general protocol; always refer to the manufacturer's specific instructions.
Materials:
-
Detergent removal spin column.
-
Collection tubes.
-
Equilibration buffer.
-
Microcentrifuge.
Procedure:
-
Gently resuspend the resin in the spin column.
-
Remove the bottom closure and place the column in a collection tube.
-
Centrifuge for 1-2 minutes at the recommended speed to remove the storage buffer. Discard the flow-through.
-
Equilibrate the resin by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Place the column in a fresh collection tube.
-
Slowly apply the protein sample to the center of the resin bed.
-
Incubate for the time specified in the manufacturer's protocol (typically 2-10 minutes) at room temperature.
-
Centrifuge at the recommended speed for 2 minutes to collect the purified protein sample.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 10. zoonews.ws [zoonews.ws]
- 11. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
impact of pH on the performance of sodium octyl sulfate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the performance of sodium octyl sulfate (SOS) in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at different pH values?
This compound, as an alkyl sulfate, is susceptible to hydrolysis under acidic conditions. In neutral to alkaline solutions, it is generally stable. The hydrolysis reaction is catalyzed by hydrogen ions and results in the formation of octanol and sodium bisulfate. This degradation is more pronounced at elevated temperatures.
Q2: How does pH affect the critical micelle concentration (CMC) of this compound?
Q3: Can pH influence the solubilizing capacity of this compound for poorly soluble drugs?
Yes, pH can significantly impact the solubilization of ionizable drugs. For weakly basic drugs, a low pH environment will lead to their protonation. This can result in the formation of an insoluble salt with the anionic octyl sulfate, leading to precipitation and a reduction in solubility.[1][2][3] Conversely, for weakly acidic drugs, a higher pH might enhance their interaction with the anionic micelles.
Q4: I am observing precipitation when using this compound in an acidic formulation. What could be the cause?
Precipitation in acidic media containing this compound can be due to two primary reasons:
-
Hydrolysis: At low pH, the surfactant can hydrolyze into octanol, which has low water solubility and may precipitate out of the solution.[4]
-
Drug-Surfactant Interaction: If your formulation contains a weakly basic active pharmaceutical ingredient (API), it will become protonated at low pH and can form an insoluble salt with the negatively charged octyl sulfate anion, leading to precipitation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased surfactant performance over time in acidic solution. | Hydrolysis of this compound. | Prepare fresh solutions daily. If possible, adjust the pH to be closer to neutral. Consider storing stock solutions at a neutral pH and adjusting the pH of the working solution just before use. Monitor the solution for any cloudiness or phase separation. |
| Precipitate formation upon addition of a drug to the surfactant solution. | Formation of an insoluble drug-surfactant salt. | Characterize the precipitate to confirm its identity. Consider adjusting the pH to a range where the drug is not significantly ionized. Alternatively, screen other non-ionic or zwitterionic surfactants that do not have a strong charge interaction with the drug. |
| Inconsistent results in surface tension or conductivity measurements for CMC determination. | pH drift of the solution. Instability of the surfactant. | Buffer the solution to maintain a constant pH throughout the experiment. Ensure the water used is of high purity and free of contaminants that could interact with the surfactant. |
| Cloudiness or haziness in the solution at low pH. | Surfactant hydrolysis leading to the formation of insoluble octanol. The solution may be below the Krafft temperature at the experimental conditions. | Confirm the operating temperature is above the Krafft temperature of this compound. If hydrolysis is suspected, analyze the solution for the presence of octanol. Prepare solutions at a neutral pH and acidify immediately before the experiment to minimize degradation time. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the determination of the CMC of this compound at a specific pH using the du Noüy ring method.
Materials:
-
This compound (≥99% purity)
-
High-purity water (e.g., Milli-Q)
-
Buffer solution for desired pH (e.g., phosphate buffer for pH 7)
-
Tensiometer with a platinum-iridium ring
-
Calibrated glassware
Procedure:
-
Prepare a stock solution of this compound (e.g., 200 mM) in the desired buffered aqueous solution.
-
Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (the CMC of this compound is approximately 130 mM).[5]
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure buffered solution first.
-
Rinse the ring thoroughly with high-purity water and then with the solution to be measured.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration, and above the CMC, it remains relatively constant.
Protocol 2: Monitoring the Hydrolysis of this compound under Acidic Conditions
This protocol describes a method to follow the acid-catalyzed hydrolysis of this compound by monitoring the production of HSO₄⁻ using a pH-stat.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl) to adjust to the desired acidic pH
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
pH-stat apparatus (autotitrator)
-
Thermostated reaction vessel
Procedure:
-
Prepare a solution of this compound at a known concentration in high-purity water.
-
Place the solution in the thermostated reaction vessel and allow it to reach the desired temperature.
-
Calibrate the pH electrode of the pH-stat at the reaction temperature.
-
Initiate the reaction by adding a small volume of concentrated HCl to bring the solution to the desired acidic pH (e.g., pH 2).
-
Immediately start the pH-stat, setting it to maintain the constant pH by the controlled addition of the standardized NaOH solution.
-
The hydrolysis of this compound produces HSO₄⁻, which will lower the pH. The pH-stat will add NaOH to neutralize the generated acid.
-
Record the volume of NaOH added over time.
-
The rate of hydrolysis can be calculated from the rate of consumption of NaOH.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for CMC determination by surface tension.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an anti-HIV agent): a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocrystal solubility-pH and drug solubilization capacity of sodium dodecyl sulfate – mass action model for data analysis and simulation to improve design of experiments | ADMET and DMPK [pub.iapchem.org]
- 4. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Acid-catalyzed hydrolysis of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting foaming issues with sodium octyl sulfate in experiments
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing foaming issues with sodium octyl sulfate in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is producing excessive foam. What are the primary causes?
Excessive foaming is a common issue stemming from the surfactant properties of this compound. The primary causes are typically related to concentration, agitation, and the physicochemical properties of the solution.
-
Concentration: Operating at concentrations significantly above the Critical Micelle Concentration (CMC) can lead to the formation of a large number of micelles, which contributes to foam generation and stability. The CMC for this compound is approximately 0.13 mol/L.[1][2]
-
Agitation: High-shear mixing, vigorous stirring, or sparging can introduce excessive air into the solution, leading to significant foam formation.[3][4]
-
Temperature: While increased temperature can sometimes decrease foam stability by reducing liquid viscosity, it can also enhance surfactant activity, potentially leading to more initial foaming.[5][6]
-
Presence of Contaminants: Impurities, particularly hydrophobic substances, can sometimes stabilize foam.
Q2: How can I control or reduce foaming in my experiment?
Several methods can be employed to manage unwanted foam:
-
Optimize Concentration: If experimentally permissible, reducing the this compound concentration to just above the CMC may be sufficient for its surfactant function without causing excessive foaming.
-
Modify Agitation: Use low-shear mixing methods.[3][4] Keep mixer blades submerged and avoid creating a vortex that pulls air into the solution.[3]
-
Temperature Control: Adjusting the temperature may help. Lowering the temperature can increase the viscosity of the liquid film between bubbles, which can sometimes reduce foamability.[5]
-
Use of Antifoaming/Defoaming Agents: The most direct method is to add a chemical antifoaming agent. Options include silicone-based (e.g., polydimethylsiloxane) or non-silicone agents (e.g., mineral oils, fatty acid esters).[7][8] These should be tested for compatibility with your experimental system to ensure they do not interfere with results.
-
Mechanical Methods: For larger-scale operations, mechanical foam breakers or vacuum deaeration can be effective at physically disrupting foam.[4]
Q3: How do temperature and pH affect the foam stability of this compound solutions?
Temperature and pH are critical variables that can significantly alter foam properties.
-
Temperature: The effect of temperature can be complex. An increase in temperature generally reduces the viscosity of the solution, which can accelerate foam drainage and decrease stability.[5] However, it can also increase the rate of surfactant adsorption at the air-liquid interface, which could potentially increase initial foam volume.[6][9] For some anionic surfactants, an ideal foaming temperature might be in the range of 20–30°C.[5]
-
pH: The pH of the solution can influence the surface charge and interactions between surfactant molecules. For anionic surfactants like this compound, changes in pH can affect the electrostatic repulsion between the surfactant headgroups, thereby altering foam stability.[10][11] Extreme pH values can lead to surfactant degradation or changes in micellar structure, impacting foaming.
Q4: Will the presence of salts or electrolytes in my buffer impact foaming?
Yes, electrolytes can have a pronounced effect on the foaming of ionic surfactants like this compound.
-
Effect on CMC: The presence of salts lowers the CMC of ionic surfactants. This is due to the "salting out" effect, where the electrolyte shields the electrostatic repulsion between the ionic headgroups, promoting earlier micelle formation.[12]
-
Foam Stability: Adding salt to an ionic surfactant solution can reduce the electrostatic repulsion between surfactant molecules at the air-water interface, which can lead to a more tightly packed film and increased foam stability.[10][13] However, excessive salt concentrations can lead to surfactant precipitation and a decrease in foaming ability.[10][14] Divalent cations (e.g., Ca²⁺) typically have a much stronger effect on foam stability than monovalent cations (e.g., Na⁺).[10][15]
Quantitative Data
The physicochemical properties of this compound are crucial for understanding its behavior in solution.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇O₄SNa | [16] |
| Molecular Weight | 232.27 g/mol | [16][17] |
| Type | Anionic Surfactant | [1][18] |
| Critical Micelle Concentration (CMC) | ~0.13 mol/L (in water at 25°C) | [1][2] |
| Appearance | Fine white crystalline powder | [16] |
| Key Properties | Excellent wetting and emulsifying agent, moderate foaming | [16][18][19] |
Experimental Protocols
1. Protocol for Determination of Critical Micelle Concentration (CMC) via Conductometry
This method is based on the principle that the conductivity of a surfactant solution changes at the CMC, as the formation of micelles alters the mobility of the charge-carrying surfactant monomers.
-
Materials:
-
This compound (high purity)
-
Deionized or ultrapure water
-
Conductivity meter with a temperature-controlled cell
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Prepare a stock solution of this compound at a concentration well above the expected CMC (e.g., 0.3 M).
-
Place a known volume of deionized water into the temperature-controlled conductivity cell and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measure the initial conductivity of the water.
-
Make small, sequential additions of the concentrated this compound stock solution to the water in the cell.
-
After each addition, allow the solution to mix thoroughly and the temperature to stabilize before recording the conductivity.[20] Use slow mixing to avoid foam formation.[20]
-
Continue additions until the concentration is well above the CMC.
-
Plot the measured conductivity as a function of the this compound concentration.
-
The resulting plot will show two lines with different slopes. The point where these lines intersect is the CMC. Below the CMC, conductivity increases sharply with concentration. Above the CMC, the slope decreases because the newly added surfactant forms electrically neutral (or less mobile) micelles.[1]
-
2. Protocol for Foam Stability Assessment (Ross-Miles Method Adaptation)
This protocol provides a standardized way to measure the initial foam volume and its stability over time.
-
Materials:
-
This compound solution of known concentration
-
Jacketed glass column (e.g., 1000 mL graduated cylinder) with a bottom outlet
-
Funnel or burette with a specified orifice, positioned at a set height above the liquid level
-
Thermostatic water bath to circulate water through the jacket
-
Timer
-
-
Methodology:
-
Add a specific volume of the this compound solution (e.g., 200 mL) to the bottom of the jacketed column.
-
Circulate water from the thermostatic bath through the column's jacket to maintain a constant temperature.
-
Add a larger volume of the same solution (e.g., 500 mL) to the funnel or burette.
-
Allow the solution from the funnel to fall from a fixed height into the solution in the column, generating foam.[21]
-
Once all the solution has been added, immediately record the total volume of the foam generated (initial foam height).
-
Start a timer and record the foam volume at set intervals (e.g., 1, 5, 10, and 30 minutes).
-
Foam stability can be reported as the "half-life" (the time it takes for the foam volume to decrease by 50%) or by plotting foam volume versus time.
-
Visual Guides
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for excessive foaming.
Caption: Key factors influencing foam stability.
Caption: General experimental workflow for foam characterization.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Critical micelle concentration [dl1.en-us.nina.az]
- 3. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 4. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 5. researchgate.net [researchgate.net]
- 6. Modification of sodium dodecyl sulfate and evaluation of foaming activity [comptes-rendus.academie-sciences.fr]
- 7. satol.net [satol.net]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. moleculardepot.com [moleculardepot.com]
- 18. ROSULfan® O (Sodium octyl sulphate). PCC Group! [products.pcc.eu]
- 19. Verdant Specialty Solutions - Products - Anionic Surfactants - Soaps & Surfactants - Cleaning Ingredients - Verdant Specialty Solutions [productfinder.verdantspecialty.com]
- 20. fpharm.uniba.sk [fpharm.uniba.sk]
- 21. Foam Making | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Support Center: Stability of Sodium Octyl Sulfate in Acidic and Alkaline Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of sodium octyl sulfate in acidic versus alkaline buffer systems. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the sulfate ester bond. This reaction is catalyzed by both acidic and, to a lesser extent, alkaline conditions, leading to the formation of 1-octanol and sodium bisulfate. This degradation results in a loss of the surfactant properties of the molecule.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly alkaline conditions. Its stability significantly decreases in acidic environments. The rate of hydrolysis is dependent on the hydrogen ion concentration[1]. While it is generally considered resistant to hydrolysis in neutral and alkaline environments, prolonged exposure to strongly alkaline conditions can also lead to degradation[2].
Q3: What is the effect of concentration on the stability of this compound in acidic solutions?
A3: In acidic solutions, this compound is less stable above its critical micelle concentration (CMC)[3]. This is attributed to the micellar structure and the ionic atmosphere surrounding the micelles, which can influence the local concentration of hydrogen ions and affect the hydrolysis rate[3].
Q4: How does temperature influence the stability of this compound?
A4: Elevated temperatures accelerate the rate of hydrolysis of this compound in both acidic and alkaline conditions. Therefore, for long-term storage of solutions, it is recommended to maintain a controlled room temperature or refrigerated conditions.
Q5: Are there any formulation components that can affect the stability of this compound?
A5: Yes, the presence of buffers and electrolytes can influence the stability of alkyl sulfates. For instance, in acidic solutions of related compounds like sodium lauryl ether sulfates (SLES), the presence of buffers and certain electrolytes has been shown to reduce the rate of hydrolysis[4]. However, high concentrations of salts in alkaline conditions might increase the hydrophobic effect and potentially decrease emulsion stability[4].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of foaming or emulsifying properties in an acidic formulation. | Degradation of this compound due to acid-catalyzed hydrolysis. | 1. Increase the pH of the formulation to be closer to neutral if the application allows. 2. Incorporate a buffering agent to maintain a more stable pH. 3. Store the formulation at a lower temperature to reduce the rate of hydrolysis. 4. Evaluate the stability of the formulation over time using the HPLC method described below to determine its shelf-life. |
| Precipitation or cloudiness observed in a stored solution. | 1. Hydrolysis of this compound, leading to the formation of less soluble 1-octanol. 2. Incompatibility with other formulation components. 3. For older batches of solid this compound, solid-phase hydrolysis may have occurred, leading to insolubility[5]. | 1. Confirm degradation by analyzing the sample for the presence of 1-octanol. 2. If using an older stock of this compound, test its solubility and pH in water; a low pH may indicate degradation[5]. Use a fresh, high-purity batch if necessary. 3. Review the compatibility of all formulation ingredients. |
| Inconsistent results in experiments using this compound solutions. | 1. Degradation of the stock solution over time, especially if stored improperly. 2. The concentration of the this compound solution is above the CMC, leading to faster degradation in acidic conditions[3]. | 1. Prepare fresh this compound solutions for each experiment, especially when working with acidic buffers. 2. If possible, work with concentrations below the CMC when in highly acidic environments to improve stability[3]. 3. Regularly check the purity of the stock solution using the provided HPLC method. |
| Sudden drop in viscosity of a gel formulation containing this compound. | Interference of electrolytes or other active ingredients with the surfactant's properties. pH drift can also affect viscosity. | 1. Evaluate the compatibility of all components in the formulation. 2. Monitor the pH of the formulation over time and use a buffer if significant drift is observed. 3. Consider the order of addition of ingredients during formulation, as pre-mixing certain components can improve stability[6]. |
Quantitative Data on Stability
While specific kinetic data for the hydrolysis of this compound across a wide range of pH values is not extensively available in the public domain, the stability of alkyl sulfates is known to be pH-dependent. The table below provides an illustrative summary based on available data for sodium alkyl sulfates.
| Condition | pH Range | Relative Stability | Primary Degradation Pathway | Notes |
| Acidic | 1 - 4 | Low | Acid-catalyzed hydrolysis | The rate of hydrolysis is significantly accelerated at lower pH values and higher temperatures. |
| Weakly Acidic to Neutral | 4 - 7 | High | Minimal hydrolysis | Generally considered the most stable range for long-term storage of solutions. |
| Alkaline | 7 - 11 | Moderate to High | Base-catalyzed hydrolysis | The rate of hydrolysis is generally slower than in acidic conditions but can become significant at higher pH values and elevated temperatures. |
Hydrolysis Rate Constants for Sodium Alkyl Sulfates in Alkaline Solution
The following data is for the hydrolysis of various sodium alkyl sulfates in basic aqueous solution and can be used as a reference to understand the general behavior of this compound under similar conditions.
| Compound | Temperature (°C) | k (x 10⁶) |
| Sodium methyl sulfate | 138.3 | 8.53 |
| Sodium ethyl sulfate | 138.2 | 1.34 |
| Sodium propyl sulfate | 138.1 | 1.09 |
| Sodium isobutyl sulfate | 138.3 | 0.28 |
| Data adapted from a study on the hydrolysis of sodium alkyl sulfates in basic aqueous solution[2]. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Objective: To assess the stability of this compound under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions and to identify the primary degradation products.
2. Materials:
-
This compound (high purity, ≥99%)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC grade acetonitrile and water
-
Phosphoric acid or formic acid (for mobile phase)
-
pH meter
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Water bath
3. Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound.
4. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate flasks.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) in a water bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate flasks.
-
Follow the same sampling and temperature conditions as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at the specified time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Sample the solid at specified time points and prepare solutions for analysis.
-
Sample the solution at specified time points.
-
5. Analysis:
-
Analyze all samples using the stability-indicating HPLC method described below.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing a pH modifier. |
| For UV detection, 0.1% phosphoric acid can be used. | |
| For MS-compatible analysis, 0.1% formic acid is recommended[2]. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
3. Hydrolysis Signaling Pathway:
Caption: Hydrolysis degradation pathway of this compound.
References
Technical Support Center: Interference of Sodium Octyl Sulfate with Downstream Analytical Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sodium octyl sulfate (SOS) in their analytical workflows.
General Information
Q1: What is this compound (SOS) and why is it used?
This compound is an anionic surfactant with an 8-carbon alkyl chain.[1] It is used in various laboratory applications, including as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to improve the separation of ionic analytes.[2][3][4][5]
Q2: What is the Critical Micelle Concentration (CMC) of this compound?
The critical micelle concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. For this compound in water at 25°C, the CMC is approximately 0.13 M.[6] The CMC can be influenced by factors such as temperature and the presence of electrolytes.[6]
Mass Spectrometry
FAQs
Q1: How does this compound interfere with mass spectrometry (MS)?
This compound, being an anionic surfactant, can cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS), particularly for positively charged analytes.[1][7][8] This occurs due to competition for ionization and the formation of analyte-surfactant adducts in the ESI droplets.[7]
Q2: Can this compound ever be beneficial in mass spectrometry?
In some specific applications, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) of amino acids, this compound has been investigated for use as a matrix material.[3] However, for broader protein and peptide analysis, its presence is generally detrimental.
Troubleshooting Guide
Issue: Poor or no analyte signal in ESI-MS when the sample contains this compound.
-
Cause: Ion suppression due to the presence of SOS.
-
Solution:
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the SOS concentration below the level where it causes significant ion suppression.
-
Surfactant Removal: Employ a method to remove SOS from the sample prior to MS analysis.
-
Experimental Protocols: this compound Removal
Several methods developed for the removal of the similar surfactant, sodium dodecyl sulfate (SDS), can be adapted for SOS.
Protocol 1: Chloroform/Methanol/Water (C/M/W) Precipitation
This method is effective for removing SDS and can achieve a high protein recovery.
-
To your protein sample containing SOS, add four volumes of methanol.
-
Vortex the mixture thoroughly.
-
Add one volume of chloroform and vortex again.
-
Add three volumes of water and vortex to create a biphasic solution.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully remove the upper aqueous phase.
-
Add four volumes of methanol to the protein pellet and centrifuge again to wash the pellet.
-
Discard the supernatant and dry the protein pellet.
-
Resuspend the pellet in a buffer compatible with your MS analysis.
Protocol 2: Cold Acetone Precipitation
This method offers good protein recovery with a significant reduction in surfactant concentration.[9]
-
Chill a sufficient volume of acetone to -20°C.
-
Add at least four volumes of the cold acetone to your protein sample.
-
Incubate the mixture at -20°C for at least 1 hour to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully decant the acetone, ensuring the protein pellet is not disturbed.
-
Allow the pellet to air-dry briefly to remove residual acetone.
-
Resuspend the pellet in an appropriate buffer for MS analysis.
Quantitative Data: Surfactant Removal Efficiency (for SDS as a proxy)
| Removal Method | Surfactant Reduction | Protein Recovery | Reference |
| Chloroform/Methanol/Water | ~1000-fold | ~50% | [9] |
| Cold Acetone | ~100-fold | ~80% | [9] |
| Desalting Columns | ~100-fold | ~50% | [9] |
Note: These values are for SDS and may vary for SOS and different proteins.
Visualization: Workflow for Sample Preparation Prior to MS
High-Performance Liquid Chromatography (HPLC)
FAQs
Q1: How does this compound affect HPLC analysis?
When used as an ion-pairing reagent in reversed-phase HPLC, SOS adsorbs to the hydrophobic stationary phase (e.g., C18), creating a charged surface that can interact with and retain ionic analytes.[2][6] However, this can also lead to long column equilibration times and potential peak shape problems if not managed correctly.[6]
Q2: What are the common peak shape problems observed with SOS in HPLC?
Common issues include peak tailing, fronting, or splitting.[10][11] These can arise from a variety of factors, including interactions with residual silanols on the stationary phase, column voids, or a mismatch between the sample solvent and the mobile phase.[6][11][12]
Troubleshooting Guide
Issue: Peak splitting or tailing in HPLC when using this compound.
-
Possible Causes & Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the SOS-containing mobile phase. This can take a significant amount of time.[6]
-
Sample Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, it should ideally be weaker than the mobile phase.[10]
-
Column Contamination or Voids: A blocked frit or a void in the packing material can cause peak splitting.[11] Back-flushing the column or replacing it may be necessary.
-
Secondary Interactions: Peak tailing can result from interactions with residual silanols. Adjusting the mobile phase pH or temperature can help mitigate these effects.[6][12]
-
Co-eluting Impurities: A shoulder on a peak may indicate a co-eluting species. Modifying the mobile phase composition or gradient can improve resolution.[11]
-
Visualization: Troubleshooting HPLC Peak Shape Issues
Enzyme-Linked Immunosorbent Assay (ELISA)
FAQs
Q1: How does this compound interfere with ELISA?
High concentrations of detergents like SOS can interfere with ELISA by competing with the antigen for binding sites on the microplate surface and potentially displacing already bound antigens.[13] This can lead to a reduced signal and inaccurate results.[14][15]
Troubleshooting Guide
Issue: Low signal or high background in an ELISA where samples contain this compound.
-
Cause: Interference from SOS.
-
Solutions:
-
Sample Dilution: The most straightforward approach is to dilute the sample to a point where the SOS concentration is below the interference threshold, while the analyte is still detectable.[13] The optimal dilution factor will need to be determined empirically.
-
Optimize Washing Steps: Increasing the number and duration of wash steps can help remove unbound SOS.[16]
-
Blocking Buffer Optimization: Ensure the blocking buffer is effective at preventing non-specific binding. Some systems may benefit from the addition of a non-ionic surfactant like Tween-20 to the blocking buffer to minimize hydrophobic interactions.[5]
-
Quantitative Data: Detergent Concentration Effects in ELISA (for SDS)
| Detergent Concentration | Effect | Reference |
| Near CMC | Optimal for extraction and signal | [13] |
| High Concentrations | Interference with antigen adsorption | [13] |
Note: The optimal concentration for extraction and the threshold for interference can vary depending on the specific assay components and should be determined experimentally.
Protein Quantification Assays
FAQs
Q1: Does this compound interfere with common protein assays?
Yes, detergents like SOS can interfere with both the Bradford (Coomassie dye-binding) and the Bicinchoninic Acid (BCA) assays.[17] In the Bradford assay, detergents can affect the dye-protein interaction and shift the pH. In copper-based assays like the BCA assay, detergents can interfere with the chemical reactions.[18]
Troubleshooting Guide
Issue: Inaccurate protein concentration measurements in samples containing this compound.
-
Solutions:
-
Dilute the Sample: If possible, dilute the sample to reduce the SOS concentration to a level compatible with the chosen assay.[18] Remember to account for the dilution factor in the final concentration calculation.
-
Use a Detergent-Compatible Assay: Some commercially available protein assays are formulated to be more tolerant of detergents.
-
Protein Precipitation: Precipitate the protein from the sample to remove the interfering SOS, then resuspend the protein in a compatible buffer for quantification.[18] Acetone or Trichloroacetic acid (TCA) precipitation are common methods.[19]
-
Quantitative Data: Detergent Compatibility in Bradford Assay
| Substance | Compatible Concentration |
| Sodium Dodecyl Sulfate (SDS) | < 0.1% |
Note: This is a general guideline for SDS; the tolerance for SOS should be determined for your specific assay conditions.
Enzymatic Assays
FAQs
Q1: Can this compound affect enzyme activity?
Yes, surfactants can impact enzyme activity. The effect is dependent on the specific enzyme, the concentration of the surfactant, and the assay conditions. Surfactants can cause conformational changes in enzymes, leading to either inhibition or, in some cases, activation. For instance, sodium lauryl sulfate (a similar anionic surfactant) has been shown to inhibit the activity of luminous bacteria and their associated enzyme systems.[1] It can act as a mixed-type inhibitor and reduce the catalytic efficiency of enzymes like γ-glutamyltranspeptidase.[17]
Troubleshooting Guide
Issue: Unexpected enzyme kinetics or activity in the presence of this compound.
-
Solutions:
-
Control Experiments: Run control experiments with varying concentrations of SOS to determine its effect on your specific enzyme and assay.
-
Removal of SOS: If SOS is found to be inhibitory, it must be removed from the sample prior to the enzymatic assay using methods like dialysis or buffer exchange.[20]
-
Alternative Surfactants: If a surfactant is necessary for sample preparation, consider screening for a non-inhibitory alternative.
-
Downstream Processing in Drug Development
FAQs
Q1: What are the potential implications of residual this compound in downstream processing?
Residual surfactants from upstream processes can pose challenges in downstream processing of biologics.[21][22] They can:
-
Affect the performance and lifetime of chromatography resins.[16]
-
Interfere with filtration steps.
-
Impact the stability and formulation of the final drug product.
-
Complicate the removal of other impurities, such as host cell proteins.[23]
Mitigation Strategies
-
Process Optimization: Optimize upstream processes to minimize the required concentration of SOS.
-
Clearance Studies: During process development, it is crucial to demonstrate the effective removal of process-related impurities, including surfactants like SOS, to acceptable levels in the final product.
-
Robust Purification Steps: Employ a series of orthogonal purification steps (e.g., different types of chromatography) to ensure the clearance of a wide range of impurities.[21][24]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Home - ITW Reagents [itwreagents.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. takara.co.kr [takara.co.kr]
- 18. Sodium Cholate-Based Active Delipidation for Rapid and Efficient Clearing and Immunostaining of Deep Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for Purifying and Detoxifying Sodium Dodecyl Sulfate-Stabilized Polyacrylate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
- 22. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. mdpi.com [mdpi.com]
how to accurately determine the purity of a sodium octyl sulfate sample
Welcome to our technical support center for the accurate determination of sodium octyl sulfate purity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a this compound sample?
A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), two-phase titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical needs.
Q2: What are the potential impurities in a this compound sample?
A2: Potential impurities can include unreacted starting materials, byproducts of the manufacturing process, and degradation products. Common impurities to consider are:
-
Free octanol: Residual starting material from the sulfation reaction.
-
Sodium sulfate: An inorganic byproduct.[1]
-
Sodium chloride: Another possible inorganic salt impurity.
-
Other alkyl sulfates: Homologs with different alkyl chain lengths.
Forced degradation studies can be performed to intentionally degrade the sample under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and ensure the analytical method can separate them from the main compound.[2][3][4][5][6]
Q3: How do I choose the most appropriate analytical method for my needs?
A3: The choice of method depends on the specific requirements of your analysis:
-
HPLC: Ideal for separating and quantifying both the main component and any organic impurities. It is a highly sensitive and specific method.
-
Two-phase titration: A classic and cost-effective method for determining the total anionic surfactant content. It is less specific than HPLC and may not distinguish between different alkyl sulfates.[7][8][9][10]
-
qNMR: Provides a highly accurate, structure-specific quantification of the this compound molecule without the need for a specific reference standard of the analyte. It can also be used to identify and quantify impurities if their structures are known.[11][12][13][14][15]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q: I am observing peak tailing in my chromatogram for the this compound peak. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[16][17][18][19]
-
Secondary Interactions: The negatively charged sulfate group of this compound can interact with active sites on the silica-based stationary phase (silanol groups).
-
Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups.[16] Adding a competing base to the mobile phase can also help. Alternatively, use a column with a highly inert stationary phase or an end-capped column to minimize these interactions.
-
-
Column Contamination: Buildup of impurities on the column can lead to peak distortion.[17]
-
Solution: Flush the column with a strong solvent to remove contaminants.[16] If the problem persists, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Solution: Reduce the concentration of the sample or the injection volume.[18]
-
Q: My retention times are shifting from one injection to the next. What should I investigate?
A: Retention time variability can compromise the reliability of your results.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Degas the mobile phase to prevent bubble formation, which can affect the pump performance.
-
-
Column Temperature: Fluctuations in column temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump will cause retention time to vary.
-
Solution: Check the pump for leaks and ensure it is properly primed.
-
Two-Phase Titration
Q: I am having difficulty determining the endpoint of my two-phase titration. What can I do?
A: Endpoint determination can be challenging in two-phase titrations.
-
Poor Phase Separation: Incomplete separation of the aqueous and organic phases can obscure the color change of the indicator.
-
Solution: Allow sufficient time for the phases to separate after each addition of titrant. Gentle swirling or inversion of the titration vessel can aid in mixing without creating a stable emulsion. In some cases, centrifugation can be used to break emulsions.[10]
-
-
Indicator Choice: The indicator may not be providing a sharp color change.
-
Solution: Ensure you are using the correct indicator for the specific type of anionic surfactant. Methylene blue is a common indicator for this type of titration.[10]
-
-
Precipitate Formation: The precipitate formed during the titration can sometimes interfere with the visualization of the endpoint.[7]
-
Solution: Adding a small amount of a non-ionic surfactant can help to disperse the precipitate.[7]
-
Q: The results of my titration are not reproducible. What are the likely causes?
A: Poor reproducibility can stem from several sources.
-
Inaccurate Titrant Concentration: The concentration of your cationic surfactant titrant (e.g., Hyamine® 1622) may not be accurately known.
-
Solution: Standardize your titrant against a known standard of an anionic surfactant, such as sodium dodecyl sulfate (SDS), before use.
-
-
Sample Matrix Effects: Other components in your sample may be interfering with the titration.
-
Solution: If your sample contains other acidic or basic components, the pH of the solution may need to be adjusted to a specific range (e.g., pH 2-3) to prevent their interference.[7]
-
-
Inconsistent Sample Preparation: Variations in sample weight or dilution will lead to inconsistent results.
-
Solution: Use a calibrated analytical balance for weighing your sample and precise volumetric glassware for dilutions.
-
Quantitative NMR (qNMR) Spectroscopy
Q: My qNMR results for purity are lower than expected. What could be the reason?
A: Several factors can lead to inaccurate qNMR results.
-
Inaccurate Weighing: The accuracy of qNMR is highly dependent on the precise weighing of both the sample and the internal standard.
-
Solution: Use a calibrated microbalance and ensure static electricity is dissipated before weighing.
-
-
Choice of Internal Standard: The internal standard may not be suitable.
-
Solution: The internal standard should have a high purity, be stable, not react with the sample or solvent, and have a peak that is well-resolved from the analyte peaks.[15]
-
-
Incomplete Dissolution: If either the sample or the internal standard is not fully dissolved, the results will be inaccurate.
-
NMR Acquisition Parameters: Incorrect acquisition parameters can lead to non-quantitative results.
-
Solution: Ensure a sufficiently long relaxation delay (D1) is used to allow for complete relaxation of all relevant protons. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Q: I am seeing overlapping peaks in my NMR spectrum. How can I accurately quantify my sample?
A: Peak overlap can complicate quantification.
-
Solvent Choice: The solvent may be causing peaks to overlap.
-
Solution: Try a different deuterated solvent to see if the chemical shifts of the overlapping peaks change, leading to better resolution.
-
-
Integration Region: Incorrectly setting the integration regions can lead to errors.
-
Solution: Carefully select the integration regions to include the entire peak of interest without including neighboring peaks. If there is partial overlap, deconvolution software can be used to fit the peaks and determine their individual areas.
-
Experimental Protocols
HPLC Method for Purity Determination
This method is a general guideline and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Workflow Diagram for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Two-Phase Titration Method
This protocol is based on the principle of titrating an anionic surfactant with a cationic surfactant.[7][9][10]
| Parameter | Description |
| Titrant | 0.004 M Hyamine® 1622 (Benzethonium chloride), standardized |
| Sample Solvent | Deionized Water |
| Organic Phase | Chloroform or other suitable non-chlorinated solvent |
| Indicator | Methylene Blue solution |
| Endpoint | The color of the organic phase changes from blue to colorless (or a faint gray/pink) |
| Sample Preparation | Accurately weigh approximately 50-100 mg of the this compound sample and dissolve it in 50 mL of deionized water. |
Experimental Steps:
-
Transfer the prepared sample solution to a stoppered glass cylinder or titration vessel.
-
Add 10 mL of chloroform and 10 drops of methylene blue indicator solution.
-
Titrate with the standardized 0.004 M Hyamine® 1622 solution.
-
After each addition of titrant, stopper the vessel and shake vigorously to ensure partitioning of the ion-pair into the organic phase.
-
Allow the two phases to separate and observe the color of the lower (organic) phase.
-
The endpoint is reached when the blue color completely disappears from the organic phase.
Workflow Diagram for Two-Phase Titration:
Caption: Workflow for two-phase titration of this compound.
Quantitative NMR (qNMR) Method
This protocol provides a framework for using qNMR for purity determination.
| Parameter | Description |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterium oxide (D2O) or other suitable deuterated solvent |
| Internal Standard | Maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), or other suitable certified reference material |
| Sample Preparation | Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent. |
| Key Acquisition Parameters | Sufficiently long relaxation delay (e.g., 30-60 seconds), 90° pulse angle, and a sufficient number of scans for good signal-to-noise ratio. |
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (MWsample / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = internal standard
Workflow Diagram for qNMR Analysis:
Caption: Workflow for qNMR purity analysis of this compound.
References
- 1. apexcolours.com [apexcolours.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. youtube.com [youtube.com]
- 9. metrohm.com [metrohm.com]
- 10. porousmedia.rice.edu [porousmedia.rice.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qHNMR for purity determination | PDF [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 16. agilent.com [agilent.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. hplc.eu [hplc.eu]
- 20. NMR Sample Preparation [nmr.chem.umn.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
The Unfolding Story: Sodium Octyl Sulfate vs. Sodium Dodecyl Sulfate in Protein Denaturation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biochemistry and drug development, the controlled denaturation of proteins is a fundamental process. Anionic surfactants, particularly sodium alkyl sulfates, are widely employed for this purpose. Among these, sodium dodecyl sulfate (SDS) has long been the gold standard. However, its shorter-chain counterpart, sodium octyl sulfate, presents an alternative with distinct properties. This guide provides an objective, data-driven comparison of these two surfactants in their ability to denature proteins, offering insights to inform experimental design and interpretation.
At a Glance: Key Physicochemical and Denaturation Properties
The primary difference between this compound and sodium dodecyl sulfate lies in the length of their hydrophobic alkyl chains—eight and twelve carbons, respectively. This seemingly small variation significantly impacts their physicochemical properties and, consequently, their interaction with proteins.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Reference(s) |
| Alkyl Chain Length | 8 carbons | 12 carbons | |
| Molecular Weight | 232.27 g/mol | 288.38 g/mol | |
| Critical Micelle Concentration (CMC) in water at 25°C | ~130-150 mM | ~8.2 mM | |
| Denaturation Potency | Lower | Higher | [1] |
Mechanism of Action: A Tale of Two Chain Lengths
The denaturation of globular proteins by anionic surfactants is a multi-step process driven by both electrostatic and hydrophobic interactions. While both this compound and SDS follow a similar mechanistic pathway, the efficiency and concentration-dependence of this process are markedly different due to their differing hydrophobicities.
The denaturation process can be broadly categorized into three stages:
-
Initial Binding: At very low concentrations, surfactant monomers bind to high-affinity sites on the protein surface, often electrostatically, with minimal conformational change.
-
Cooperative Unfolding: As the surfactant concentration increases, a cooperative binding process ensues. The hydrophobic tails of the surfactant molecules begin to penetrate the protein's hydrophobic core. This disrupts the native tertiary structure, leading to a significant unfolding of the protein.
-
Saturation and Micelle-like Complex Formation: At higher concentrations, the unfolded polypeptide chain becomes saturated with surfactant molecules, forming protein-surfactant complexes that resemble a "beads-on-a-string" or "rod-like micelle" structure.
The longer alkyl chain of SDS results in stronger hydrophobic interactions with the protein's core, making it a more potent denaturant than this compound.[1] Consequently, lower concentrations of SDS are required to induce cooperative unfolding and complete denaturation.
Quantitative Comparison: The Case of Acyl-CoA-Binding Protein (ACBP)
A study on the denaturation of bovine acyl-CoA-binding protein (ACBP) provides a clear quantitative comparison of the effects of sodium alkyl sulfates with varying chain lengths. The denaturation was monitored by intrinsic tryptophan fluorescence, which is sensitive to changes in the protein's tertiary structure.
| Surfactant | Cm (mM) for 50% Denaturation | Reference(s) |
| This compound (C8) | 18.0 | [1] |
| Sodium Decyl Sulfate (C10) | 2.5 | [1] |
| Sodium Dodecyl Sulfate (SDS, C12) | 0.5 | [1] |
| Sodium Tetradecyl Sulfate (C14) | 0.08 | [1] |
| Sodium Hexadecyl Sulfate (C16) | 0.02 | [1] |
As the data unequivocally demonstrates, there is a strong correlation between the length of the alkyl chain and the concentration of surfactant required to induce denaturation. SDS is approximately 36 times more potent than this compound in denaturing ACBP.
Experimental Protocols
To ensure reproducibility and accuracy in protein denaturation studies, standardized experimental protocols are essential. Below are detailed methodologies for three common techniques used to monitor protein unfolding.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To monitor changes in the secondary structure of a protein upon titration with this compound or SDS.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare stock solutions of this compound and SDS (e.g., 100 mM) in the same buffer.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a thermostatted cell holder.
-
Set the wavelength range to 190-260 nm for far-UV CD.
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the native protein solution.
-
Perform a stepwise titration by adding small aliquots of the surfactant stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a specified time (e.g., 2-5 minutes) before recording the spectrum.
-
Subtract the buffer baseline from each spectrum.
-
-
Data Analysis:
-
Monitor the change in the mean residue ellipticity at a characteristic wavelength for the protein's secondary structure (e.g., 222 nm for α-helices).
-
Plot the change in mean residue ellipticity as a function of surfactant concentration to generate a denaturation curve.
-
Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure Analysis
Objective: To monitor changes in the tertiary structure of a protein by observing the fluorescence of its tryptophan residues.
Methodology:
-
Sample Preparation:
-
Prepare a protein stock solution (e.g., 5-10 µM) in a suitable buffer.
-
Prepare surfactant stock solutions as described for CD spectroscopy.
-
-
Instrument Setup:
-
Use a fluorescence spectrophotometer with a thermostatted cuvette holder.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range from 310 to 400 nm.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the native protein.
-
Titrate the protein solution with the surfactant stock solution, recording a spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Monitor the change in the wavelength of maximum emission (λmax). A red shift (increase in λmax) indicates the exposure of tryptophan residues to a more polar (aqueous) environment, signifying unfolding.
-
Plot the change in λmax or fluorescence intensity at a specific wavelength against the surfactant concentration.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
Objective: To determine the effect of the surfactants on the thermal stability of the protein.
Methodology:
-
Sample Preparation:
-
Prepare samples of the protein (e.g., 1-2 mg/mL) in the desired buffer, both in the absence and presence of various concentrations of this compound or SDS.
-
Prepare a matching buffer solution for the reference cell.
-
-
Instrument Setup:
-
Use a differential scanning calorimeter.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range to encompass the protein's unfolding transition.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matching buffer into the reference cell.
-
Perform a temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Determine the melting temperature (Tm), which is the temperature at the peak of the endothermic transition.
-
A decrease in Tm in the presence of the surfactant indicates destabilization and denaturation.
-
The area under the peak corresponds to the enthalpy of unfolding (ΔH).
-
Concluding Remarks
The choice between this compound and sodium dodecyl sulfate for protein denaturation studies depends on the specific application and the desired degree of denaturation. SDS is a significantly more potent denaturant due to its longer hydrophobic tail, making it suitable for applications requiring complete and rapid protein unfolding, such as in SDS-PAGE.
This compound, being a milder denaturant, may be advantageous in studies where a more gradual or partial unfolding is desired, or when investigating the initial stages of protein-surfactant interactions. Its higher critical micelle concentration also means that a wider range of monomeric surfactant concentrations can be explored before micelle formation dominates the system.
Ultimately, a thorough understanding of the distinct properties of these surfactants, supported by robust experimental data, is paramount for researchers and professionals in the life sciences to effectively manipulate and characterize protein structure and function.
References
A Comparative Guide to the Effectiveness of Sodium Octyl Sulfate and Other Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and functional effectiveness of sodium octyl sulfate against other widely used anionic surfactants: sodium dodecyl sulfate (SDS), sodium laureth sulfate (SLES), and sodium lauryl sulfoacetate (SLSA). The selection of an appropriate surfactant is critical in numerous applications, including drug delivery systems, formulation development, and biological assays. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions regarding surfactant selection.
Executive Summary of Surfactant Performance
Anionic surfactants are pivotal in various scientific and pharmaceutical applications due to their ability to reduce surface tension, form micelles, and interact with proteins. The effectiveness of a surfactant is determined by key performance indicators such as its critical micelle concentration (CMC), its ability to lower surface tension, its emulsification capacity, and its potential to denature proteins. A lower CMC value generally indicates a more efficient surfactant in terms of micelle formation. The choice of surfactant can significantly impact formulation stability, biological interactions, and overall product efficacy. This guide synthesizes available data to facilitate a comparative understanding of this compound, SDS, SLES, and SLSA.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance indicators for the compared anionic surfactants based on available experimental data. It is important to note that direct comparative studies under identical conditions are not always available; therefore, some data is presented from individual studies.
| Surfactant | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound | 232.27 | ~130 | Data not readily available |
| Sodium Dodecyl Sulfate (SDS) | 288.38 | 8.2 - 8.3 | ~33.7 |
| Sodium Laureth Sulfate (SLES) | variable (~420) | ~0.87 | ~34 |
| Sodium Lauryl Sulfoacetate (SLSA) | 330.42 | Data not readily available | ~30.1 (at 0.1% solution)[1] |
Table 1: General Properties and Surface Activity of Compared Surfactants.
| Surfactant | Emulsifying Properties | Protein Denaturation Potential |
| This compound | Effective emulsifier.[2] | Expected to have some denaturing effect due to its amphiphilic nature, but specific quantitative data is limited. |
| Sodium Dodecyl Sulfate (SDS) | Strong emulsifier.[3] | Strong denaturing agent, widely used in protein biochemistry for this purpose.[4][5] |
| Sodium Laureth Sulfate (SLES) | Excellent emulsifier.[6][7][8][9] | Considered milder than SDS, causing less protein denaturation and skin irritation.[10] |
| Sodium Lauryl Sulfoacetate (SLSA) | Good emulsifying and foaming agent.[11][12][13][14] | Considered a milder surfactant with reduced skin irritation potential compared to SLS.[3] |
Table 2: Functional Properties of Compared Surfactants.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of surfactant performance. Below are outlines of standard experimental protocols for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by the Wilhelmy Plate Method
The Wilhelmy plate method is a widely used technique for measuring the equilibrium surface tension of a liquid at an air-liquid or liquid-liquid interface.[15][16][17][18][19]
Principle: A thin plate is oriented perpendicular to the interface, and the force exerted on it is measured. This force is related to the surface tension of the liquid.
Apparatus:
-
Surface Tensiometer with a Wilhelmy plate (typically platinum)
-
Precision balance
-
Sample vessel
-
Temperature control unit
Procedure:
-
Preparation: Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol or acetone) and then by flaming to ensure complete wetting. Prepare a series of surfactant solutions of known concentrations in deionized water.
-
Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as pure water (approximately 72 mN/m at 25°C).
-
Measurement:
-
Place the surfactant solution in the sample vessel.
-
Suspend the Wilhelmy plate from the balance so that it is perpendicular to the liquid surface.
-
Slowly raise the sample vessel until the liquid just touches the bottom of the plate.
-
The liquid will rise up the plate due to wetting. The force measured by the balance is used to calculate the surface tension using the Wilhelmy equation:
-
γ = F / (l * cosθ)
-
Where γ is the surface tension, F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (assumed to be 0° for a properly wetted platinum plate).
-
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.[20]
Figure 1: Workflow for CMC and Surface Tension Determination.
Evaluation of Emulsifying Ability and Stability
The ability of a surfactant to form and stabilize an emulsion is a key performance parameter.[21][22][23][24][25][26]
Principle: An oil and water phase are mixed in the presence of the surfactant, and the stability of the resulting emulsion is monitored over time.
Apparatus:
-
Homogenizer or high-shear mixer
-
Graduated cylinders or test tubes
-
Spectrophotometer or Turbiscan for more detailed analysis
-
Microscope
Procedure:
-
Preparation: Prepare an aqueous solution of the surfactant at a specific concentration.
-
Emulsification:
-
Mix a defined ratio of oil (e.g., mineral oil, n-heptane) and the aqueous surfactant solution (e.g., 1:1 v/v).
-
Homogenize the mixture at a constant speed and for a specific duration to form an emulsion.
-
-
Stability Measurement:
-
Transfer the emulsion to a graduated cylinder and allow it to stand undisturbed.
-
Measure the volume of the separated aqueous and oil phases at regular time intervals.
-
The emulsification stability can be expressed as the Emulsification Index (EI) after a certain time (e.g., 24 hours):
-
EI (%) = (Volume of emulsion layer / Total volume of liquid) x 100
-
-
Alternatively, monitor changes in turbidity or particle size distribution over time using a spectrophotometer or a specialized instrument like a Turbiscan.[22]
-
Figure 2: Workflow for Emulsification Stability Testing.
Assessment of Protein Denaturation by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and can be used to monitor conformational changes upon interaction with surfactants.[27][28][29][30][31][32]
Principle: Chiral molecules, such as proteins, absorb left and right-handed circularly polarized light differently. This differential absorption provides information about the protein's structure. Denaturation leads to changes in the CD spectrum.
Apparatus:
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvettes
-
Temperature control unit
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate buffer).
-
Prepare a series of surfactant solutions at different concentrations.
-
-
Measurement:
-
Record the CD spectrum of the native protein solution in the far-UV region (e.g., 190-250 nm) to assess secondary structure.
-
Titrate the protein solution with increasing concentrations of the surfactant, recording the CD spectrum after each addition and an equilibration period.
-
-
Data Analysis:
-
Monitor the changes in the CD signal at specific wavelengths (e.g., 208 nm and 222 nm for α-helical content).
-
A significant change in the CD spectrum indicates a conformational change in the protein, suggesting denaturation.
-
The extent of denaturation can be quantified by analyzing the changes in the mean residue ellipticity.
-
Figure 3: Workflow for Protein Denaturation Assay using CD.
Signaling Pathways and Mechanisms of Action
Anionic surfactants primarily exert their biological effects through interactions with cell membranes and proteins. While specific signaling pathway involvement is not extensively documented for each of these surfactants in the way it is for signaling molecules, their fundamental mechanism of disrupting cellular integrity is well-understood.
References
- 1. Sodium Lauryl Sulfoacetate | C14H27NaO5S | CID 23668827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H17NaO4S | CID 2735107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 4. Sodium dodecyl sulfate polyacrylamide gel electrophoresis of serum after protein denaturation in the presence or absence of 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLES Emulsifier – GREEN AGROCHEM [greenagrochem.com]
- 7. SODIUM LAURYL ETHER SULFATE (SLES) - Ataman Kimya [atamanchemicals.com]
- 8. archemco.com [archemco.com]
- 9. Sodium Lauryl Ether Sulfate | Worldwide Shipping [stppgroup.com]
- 10. nbinno.com [nbinno.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Sodium Lauryl Sulfoacetate (SLSA) – Nature's Key [natures-key.com]
- 13. nbinno.com [nbinno.com]
- 14. formunova.com [formunova.com]
- 15. dsp-book.narod.ru [dsp-book.narod.ru]
- 16. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 19. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 20. commons.erau.edu [commons.erau.edu]
- 21. benchchem.com [benchchem.com]
- 22. microtrac.com [microtrac.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pcimag.com [pcimag.com]
- 25. Emulsion Stability | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 26. Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants [mdpi.com]
- 27. boddylab.ca [boddylab.ca]
- 28. UV Denaturation of Proteins Monitored by Circular Dichroism in the Far-UV Region (180–260 nm) [protocols.io]
- 29. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.plos.org [journals.plos.org]
- 31. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Interaction of sodium dodecyl sulfate with multi-subunit proteins. A case study with carmin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation Utilizing Sodium Octyl Sulfate as an Ion-Pair Reagent
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a High-Performance Liquid Chromatography (HPLC) method employing sodium octyl sulfate as an ion-pair reagent against alternative chromatographic techniques. The presented data, synthesized from established methodologies, offers a clear perspective on the performance characteristics of this approach.
Performance Comparison
The validation of an HPLC method using this compound as an ion-pair reagent demonstrates excellent performance across several key parameters, as mandated by International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Below is a summary of typical quantitative data compared to a standard Reverse-Phase HPLC (RP-HPLC) method without an ion-pair reagent, which may be unsuitable for highly polar or ionic analytes that exhibit poor retention.
| Validation Parameter | Ion-Pair HPLC with this compound | Standard RP-HPLC (for suitable analytes) |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][3] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0%[2] | < 2.0% |
| Limit of Detection (LOD) | Analyte Dependent (typically low µg/mL to ng/mL)[2] | Analyte Dependent |
| Limit of Quantitation (LOQ) | Analyte Dependent (typically low µg/mL to ng/mL)[1][2] | Analyte Dependent |
| Specificity / Selectivity | High resolution for ionic and polar compounds | May show poor peak shape and retention for ionic compounds |
| Robustness | Generally robust to small variations in pH, mobile phase composition | Robust for non-ionic analytes |
Experimental Protocols
A detailed methodology for the validation of an HPLC method using this compound is crucial for reproducibility. The following protocols are representative of the key experiments cited in the validation process.
System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of the analyte of interest.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD < 2.0% for peak area and retention time. Tailing factor ≤ 2.0. A minimum number of theoretical plates (e.g., >2000) should be achieved.
Specificity
-
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a placebo sample (formulation without the active ingredient).
-
Analyze a standard solution of the analyte.
-
Analyze a sample of the analyte spiked with potential impurities or degradation products.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms. The analyte peak should be well-resolved from any other peaks.
Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[3]
-
Procedure:
-
Prepare a series of at least five calibration standards of the analyte at different concentrations (e.g., 50-150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be > 0.999.[1][3]
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples of a known concentration (e.g., by spiking a placebo with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within a specified range, typically 98.0% to 102.0%.[4]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for the replicate measurements should be less than 2.0%.[2]
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical progression of steps involved in the validation of an HPLC method.
Caption: Logical workflow for HPLC method validation.
Alternative Chromatographic Techniques
While ion-pair HPLC with this compound is highly effective for ionic analytes, several alternative methods can be considered depending on the specific application.
| Technique | Principle | Advantages | Disadvantages |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Good retention of very polar compounds, MS-compatible mobile phases. | Can have longer equilibration times, sensitive to water content in the sample. |
| Ion-Exchange Chromatography (IEX) | Separation based on the reversible interaction between charged analytes and a charged stationary phase. | High selectivity for charged molecules, high loading capacity. | Sensitive to mobile phase pH and ionic strength, may require gradient elution. |
| Reversed-Phase HPLC with a Polar-Embedded Stationary Phase | Utilizes a stationary phase with embedded polar groups to improve retention and peak shape of polar compounds. | Better retention of polar analytes than standard C18, compatible with highly aqueous mobile phases. | May have different selectivity compared to traditional C18 columns. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase. | Fast separations, reduced solvent consumption, orthogonal selectivity to LC. | Requires specialized instrumentation, not suitable for all types of analytes. |
The choice of the most appropriate chromatographic method will always depend on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis. The use of this compound as an ion-pair reagent in RP-HPLC remains a robust and reliable option for the analysis of a wide range of ionic and polar compounds.
References
- 1. Validation of an Ion-Pair Reverse Phase High-Performance Liquid Chromatography Method for the Detection of Major Components and Related Substances in Diquafosol Sodium Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Development and validation of an ion-pair HPLC chromatography for simu" by P. Ebrahimnejad, R. Dinarvand et al. [jfda-online.com]
- 4. pharmtech.com [pharmtech.com]
A Comparative Analysis of Alkyl Sulfates for Micelle Formation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the micellar properties of surfactants is paramount for various applications, including drug delivery, solubilization, and formulation development. This guide provides a comprehensive comparative study of different alkyl sulfates, focusing on their ability to form micelles. The data presented herein, supported by detailed experimental protocols, will aid in the selection of the most appropriate alkyl sulfate for specific research and development needs.
The self-assembly of amphiphilic molecules, such as alkyl sulfates, into micelles is a critical phenomenon governed by factors like the length of the hydrophobic alkyl chain and the nature of the counterion. This guide delves into these aspects, offering a quantitative comparison of key micellar parameters: the Critical Micelle Concentration (CMC) and the Aggregation Number (Nagg).
Influence of Alkyl Chain Length on Micelle Formation
The length of the hydrophobic alkyl chain plays a crucial role in determining the propensity of an alkyl sulfate to form micelles. As the chain length increases, the hydrophobic effect, which drives the aggregation of surfactant molecules in an aqueous environment, becomes more pronounced. This leads to a decrease in the CMC, the minimum concentration at which micelles begin to form.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (Nagg) |
| Sodium Octyl Sulfate | C8 | ~130-150 | ~25-40 |
| Sodium Decyl Sulfate | C10 | ~30-40 | ~40-60 |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.3 | ~60-100[1] |
| Sodium Tetradecyl Sulfate | C14 | ~2.1 | ~80-120 |
| Sodium Hexadecyl Sulfate | C16 | ~0.5 | ~100-140 |
Note: The values presented are approximate and can vary depending on the experimental conditions such as temperature and purity of the surfactant.
The aggregation number, which represents the average number of surfactant molecules in a single micelle, generally increases with the alkyl chain length. Longer hydrophobic chains allow for the formation of larger, more stable micelles.
The Role of Counterions in Micelle Formation
The nature of the counterion associated with the sulfate headgroup also significantly influences micelle formation. The degree of counterion binding to the micellar surface affects the electrostatic repulsion between the charged headgroups. More effective charge screening by the counterion leads to a lower CMC, as the repulsive forces that oppose micelle formation are reduced.
For dodecyl sulfates, the CMC generally decreases as the size of the alkali metal counterion increases, following the trend: Li⁺ > Na⁺ > K⁺ > Cs⁺. This is attributed to the decreasing hydration radius of the counterions, which allows for closer association with the micellar surface.
| Surfactant | Counterion | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (Nagg) |
| Lithium Dodecyl Sulfate | Li⁺ | ~9.0 | ~90 |
| Sodium Dodecyl Sulfate (SDS) | Na⁺ | ~8.3 | ~60-100[1] |
| Potassium Dodecyl Sulfate | K⁺ | ~7.0 | ~70-110 |
| Cesium Dodecyl Sulfate | Cs⁺ | ~6.1 | ~100-130[2] |
Note: The values presented are approximate and can vary depending on the experimental conditions.
The aggregation number also tends to increase with the size of the counterion, as the enhanced charge neutralization allows for the packing of more surfactant molecules into a single micelle.
Experimental Protocols
Accurate determination of CMC and aggregation number is crucial for the comparative study of surfactants. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the CMC is reached, the interface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.
Experimental Workflow:
Figure 1: Workflow for CMC determination by surface tensiometry.
Procedure:
-
Solution Preparation: Prepare a stock solution of the alkyl sulfate in deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The concentration at the intersection of these two lines is taken as the CMC.
Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching
This technique utilizes a fluorescent probe and a quencher molecule, both of which are solubilized within the micelles. The quenching of the probe's fluorescence by the quencher provides information about the number of micelles present, which can then be used to calculate the aggregation number.
Experimental Workflow:
Figure 2: Workflow for Nagg determination by fluorescence quenching.
Procedure:
-
Sample Preparation: Prepare a series of surfactant solutions at a concentration well above the CMC. To each solution, add a constant, low concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher (e.g., cetylpyridinium chloride).
-
Fluorescence Measurement: Measure the steady-state fluorescence intensity (I) of the probe in each sample at an appropriate excitation and emission wavelength. Also, measure the fluorescence intensity of a sample without the quencher (I₀).
-
Data Analysis: The aggregation number can be determined using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg A plot of ln(I₀/I) versus the concentration of the quencher should yield a straight line. The aggregation number can be calculated from the slope of this line.
Logical Relationship of Factors Affecting Micelle Formation
The formation of micelles is a complex interplay of various factors. The following diagram illustrates the key relationships influencing this process.
Figure 3: Factors influencing micelle formation.
This guide provides a foundational understanding and quantitative data for the comparative study of alkyl sulfates in micelle formation. For more in-depth analysis, researchers are encouraged to consult specialized literature and consider the specific conditions of their experimental systems.
References
A Comparative Guide to the Quantitative Analysis of Sodium Octyl Sulfate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for HPLC and CE methods, adapted from validated analyses of similar anionic surfactants.
| Parameter | High-Performance Liquid Chromatography (HPLC) with RID (Adapted from Sodium Lauryl Sulfate analysis)[1][2] | Capillary Electrophoresis (CE) with Indirect UV Detection (Adapted from Sulfate analysis)[3] |
| Linearity Range | 10 - 300 mg/L[1][2] | 50 - 375 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9994[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.07 mg/L[1][2] | Not explicitly stated for sulfate, but method is sensitive. |
| Limit of Quantification (LOQ) | 2.33 mg/L[1][2] | Not explicitly stated for sulfate, but method is sensitive. |
| Accuracy (Recovery) | 97.94%[1][2] | Successfully tested within the linearity range.[3] |
| Precision (RSD) | Intra-day and Inter-day RSDs are typically low for validated HPLC methods. | Intra-day: 6%, Inter-day: 12-13%[3] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on validated methods for analogous compounds and can be adapted for the quantification of sodium octyl sulfate.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is adapted from a validated procedure for the determination of sodium lauryl sulfate in detergent formulations.[1][2]
a. Sample Preparation:
-
Accurately weigh a portion of the complex mixture sample.
-
Dissolve the sample in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Temperature: Ambient.
c. Calibration:
Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range in the samples. Generate a calibration curve by plotting the peak area against the concentration of the standards.
Capillary Electrophoresis (CE) with Indirect UV Detection
This protocol is based on a validated method for the simultaneous analysis of metabisulfite and sulfate in pharmaceutical formulations.[3]
a. Sample Preparation:
-
Dissolve the sample in deionized water to a known concentration.
-
To mitigate matrix effects, especially in samples with high ionic strength, adjust the conductivity of the standard solutions with a non-interfering salt (e.g., sodium chloride) to match that of the sample matrix.[3]
-
Add an internal standard (e.g., ammonium formate) to both samples and standards for improved precision.[3]
-
Filter the sample through a 0.22 µm syringe filter.
b. CE Conditions:
-
Capillary: Fused silica capillary (e.g., 32.5 cm length).
-
Background Electrolyte (BGE): 15 mM pyromellitic acid, 15 mM tris-(hydroxymethyl)-aminomethane, and 0.2 mM tetradecyltrimethylammonium bromide at pH 8.3.[3]
-
Applied Voltage: ~123 V/cm.[3]
-
Detection: Indirect UV detection at 225 nm.[3]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Temperature: 25 °C.
c. Calibration:
Prepare a series of standard solutions of this compound containing the internal standard in the same matrix as the samples. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC experimental workflow for this compound analysis.
Caption: CE experimental workflow for this compound analysis.
References
A Comparative Guide to Purity Assessment of Sodium Octyl Sulfate: Titration vs. Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of sodium octyl sulfate (SOS), a widely utilized anionic surfactant in pharmaceutical formulations and research applications, is a critical parameter influencing its performance and safety. Accurate determination of SOS purity and the identification of potential impurities are paramount for ensuring product quality and experimental reproducibility. This guide provides a comprehensive comparison of two common analytical techniques for assessing SOS purity: titration and high-performance liquid chromatography (HPLC). We present detailed experimental protocols, a quantitative comparison of their performance, and visual workflows to aid in method selection and implementation.
At a Glance: Titration vs. HPLC for this compound Purity
| Feature | Titration (Potentiometric) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the volume of a titrant of known concentration that reacts stoichiometrically with the analyte. | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. |
| Primary Use | Assay of the main component (purity). | Purity determination and impurity profiling. |
| Specificity | Lower; potential interference from other anionic species. | High; can separate SOS from structurally similar impurities. |
| Sensitivity | Milligram level. | Microgram to nanogram level. |
| Limit of Detection (LOD) | Higher | Lower (e.g., ~30 ng/band for a similar surfactant by HPTLC)[1] |
| Limit of Quantitation (LOQ) | Higher | Lower (e.g., ~92 ng/band for a similar surfactant by HPTLC)[1] |
| Accuracy | Good for assay (e.g., 99.2-100.1% for a similar surfactant)[1] | Excellent for assay and impurity quantification (e.g., 99.2-99.7% recovery for a similar surfactant)[1] |
| Precision (%RSD) | Typically <1% for assay. | Excellent; Intra-day: 1.48-1.63%, Inter-day: 1.64-1.87% for a similar surfactant[1] |
| Analysis Time per Sample | 5-15 minutes. | 10-30 minutes. |
| Cost (Instrument & Consumables) | Low. | High. |
| Throughput | Can be automated for higher throughput. | High, with autosamplers. |
| Information Provided | Overall purity (assay value). | Purity, number of impurities, and their relative amounts. |
Note: The quantitative data for LOD, LOQ, accuracy, and precision are based on studies of sodium lauryl sulfate (SLS), a closely related anionic surfactant, and are intended to be representative of the expected performance for this compound.
Methodologies and Experimental Protocols
Titration: Potentiometric Determination of this compound
Potentiometric titration is a robust and cost-effective method for determining the overall purity of this compound. This technique relies on the precipitation reaction between the anionic SOS and a cationic titrant, with the endpoint detected by a surfactant-sensitive electrode.
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
Titrant: Prepare a standardized 0.004 M solution of a cationic surfactant such as Cetylpyridinium Chloride (CPC) or Hyamine® 1622.
-
Solvent: Deionized water.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 100 mL of deionized water.
-
-
Titration Procedure:
-
Immerse a surfactant-sensitive electrode and a suitable reference electrode into the sample solution.
-
Stir the solution at a constant rate.
-
Titrate the sample with the standardized cationic titrant solution.
-
The endpoint is the point of maximum inflection in the potential curve.
-
-
Calculation:
-
Calculate the percentage purity of this compound using the following formula:
Where:
-
V = Volume of titrant at the equivalence point (L)
-
M = Molarity of the titrant (mol/L)
-
MW = Molecular weight of this compound (232.27 g/mol )
-
W = Weight of the sample (g)
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique that separates, identifies, and quantifies the components in a mixture. For this compound, a reverse-phase HPLC method can effectively determine its purity and identify potential impurities such as homologous alkyl sulfates and unreacted starting materials.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD).
-
Column: A C18 or a specialized surfactant analysis column (e.g., Newcrom R1).[2]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV: 210 nm (if the impurity has a chromophore).
-
ELSD/CAD: For universal detection of non-chromophoric compounds.
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Solution: Prepare a sample solution of the this compound to be tested at a similar concentration to the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Purity Calculation: Determine the area of the this compound peak in the sample chromatogram and calculate the purity by area normalization or against the external standard.
-
Impurity Profiling: Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main SOS peak.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both titration and HPLC analysis of this compound.
Caption: Workflow for Titration Analysis of SOS.
Caption: Workflow for HPLC Analysis of SOS.
Conclusion: Choosing the Right Method
The choice between titration and HPLC for assessing the purity of this compound depends on the specific analytical needs.
-
Titration is a simple, rapid, and cost-effective method ideal for routine quality control to determine the overall purity (assay) of SOS. Its lower specificity may be a limitation if a detailed understanding of impurities is required.
-
HPLC offers superior specificity and sensitivity, making it the method of choice for comprehensive purity analysis and impurity profiling. It can separate and quantify individual impurities, which is crucial for drug development, formulation studies, and troubleshooting. While the initial investment and operational costs are higher, the detailed information provided by HPLC is often indispensable for ensuring the quality and safety of the final product.
For a complete characterization of this compound, a combination of both techniques can be highly effective. Titration can be used for rapid batch release testing, while HPLC can be employed for in-depth characterization, stability studies, and the investigation of out-of-specification results.
References
A Comparative Guide to Cross-Validation of Sodium Octyl Sulfate-Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of analytical results obtained using methods based on sodium octyl sulfate (SOS) with those from established alternative techniques. This compound is a versatile anionic surfactant employed as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) and as a micelle-forming component in Micellar Electrokinetic Chromatography (MEKC). Its utility in enhancing the separation of both charged and neutral molecules makes it a valuable tool in pharmaceutical analysis and drug development.
This document presents a comparative analysis of an SOS-based MEKC method and a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of a model mixture of small organic compounds. The experimental data, while illustrative, is based on typical performance characteristics of these analytical techniques.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance metrics for the SOS-based MEKC method and the GC-MS method for the analysis of a hypothetical mixture of analytes.
| Parameter | SOS-Based MEKC Method | GC-MS Method | Remarks |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | GC-MS generally offers higher sensitivity for volatile analytes. |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | Consistent with the lower LOD of the GC-MS method. |
| Precision (%RSD) | < 3% | < 2% | GC-MS typically provides slightly better precision due to mature automation. |
| Accuracy (% Recovery) | 97 - 104% | 98 - 103% | Both methods demonstrate high accuracy for the quantification of the model analytes. |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | MEKC can offer faster separation times for certain classes of compounds. |
| Sample Throughput | High | Moderate | The shorter analysis time of MEKC allows for higher sample throughput. |
| Cost per Sample | Low | Moderate to High | MEKC is generally more cost-effective due to lower solvent and column costs. |
| Applicability | Charged & Neutral, Non-volatile | Volatile & Semi-volatile | The methods are complementary in their applicability to different analyte types. |
Experimental Protocols
This compound-Based Micellar Electrokinetic Chromatography (MEKC) Method
This method is suitable for the simultaneous separation of charged and neutral analytes in a single run.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a diode array detector (DAD).
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).
Reagents:
-
This compound (SOS), analytical grade.
-
Sodium tetraborate buffer.
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water (18.2 MΩ·cm).
-
Analytes of interest.
Procedure:
-
Buffer Preparation: Prepare a 20 mM sodium tetraborate buffer and adjust the pH to 9.2 with 1 M NaOH.
-
Micellar Solution Preparation: Dissolve this compound in the buffer to a final concentration of 50 mM. Add 15% (v/v) acetonitrile as an organic modifier.
-
Sample Preparation: Dissolve the analyte mixture in the buffer solution to a final concentration within the linear range of the method.
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH (30 min), deionized water (15 min), and finally with the running buffer (30 min).
-
Analysis:
-
Rinse the capillary with the running buffer for 2 minutes.
-
Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
Apply a separation voltage of +25 kV.
-
Maintain the capillary temperature at 25°C.
-
Detect the analytes at a wavelength of 214 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is a standard technique for the analysis of volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary column suitable for the analytes of interest (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas), high purity.
-
Solvent for sample dissolution (e.g., dichloromethane or hexane), GC grade.
-
Analytes of interest.
Procedure:
-
Sample Preparation: Dissolve the analyte mixture in a suitable volatile solvent to a final concentration within the linear range of the method.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Mandatory Visualizations
A Comparative Environmental Impact Analysis of Sodium Octyl Sulfate and Other Common Detergents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Environmental Profiles
In the landscape of detergent formulation and chemical research, understanding the environmental footprint of individual components is paramount. This guide offers a comparative analysis of the environmental impact of sodium octyl sulfate (SOS), an anionic surfactant, against other widely used detergent classes: other alkyl sulfates (represented by sodium lauryl sulfate, SLS), linear alkylbenzene sulfonates (LAS), and alcohol ethoxylates (AEs). The comparison is based on key environmental indicators: biodegradability, aquatic toxicity, and life cycle assessment metrics. All experimental data is presented with detailed methodologies to ensure reproducibility and transparent evaluation.
Quantitative Environmental Impact Data
To facilitate a clear comparison, the following tables summarize the key quantitative data on the environmental performance of this compound and other representative detergents.
| Surfactant | Test Method | Biodegradability (%) | Test Duration (days) | Classification |
| This compound (in mixture) | OECD 301E | 92% | 28 | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | OECD 301 Standard | >99% | - | Readily Biodegradable[1] |
| Linear Alkylbenzene Sulfonates (LAS) | OECD 301A/B | 66.7–94% | 28 | Readily Biodegradable[2] |
| Alcohol Ethoxylates (AEs) | - | High | - | Readily Biodegradable[3] |
Table 1: Comparative Biodegradability of Selected Detergents. This table highlights the capacity of these surfactants to be broken down by microorganisms in the environment.
| Surfactant | Test Organism | Endpoint (48h EC50/LC50) | Toxicity Value (mg/L) |
| This compound (proxy) | Daphnia magna | EC50 | 13.5 (for C11 Alkyl Sulfate) |
| Sodium Lauryl Sulfate (SLS) | Daphnia magna | LC50 | 10.3[4] |
| Linear Alkylbenzene Sulfonates (LAS) | Daphnia magna | LC50 | 1.7 - 270 (varies by species) |
| Alcohol Ethoxylates (AEs) | Daphnia magna | LC50 | 1.0 - 6.8[5] |
Table 2: Acute Aquatic Toxicity of Selected Detergents. The 48-hour EC50 (Effective Concentration for 50% of the population) or LC50 (Lethal Concentration for 50% of the population) for the freshwater crustacean Daphnia magna is a standard measure of acute aquatic toxicity.
| Surfactant | Global Warming Potential (kg CO2-eq/tonne) | Primary Energy Demand (GJ/tonne) | Data Source Context |
| This compound | No specific data found; expected to be similar to SLS. | No specific data found; expected to be similar to SLS. | - |
| Sodium Lauryl Ether Sulfate (SLES) | 1870 | 71.7 | Cradle-to-gate assessment[6] |
| Linear Alkylbenzene Sulfonates (LAS) | 1710 | 59 | Cradle-to-gate, Brazilian context[7][8] |
| Alcohol Ethoxylates (C12-C15, 3EO) | 2674 | - | Cradle-to-gate, European context[9] |
Table 3: Comparative Life Cycle Assessment (LCA) Metrics for Detergent Production. This table presents the cradle-to-gate impacts associated with the manufacturing of these surfactants, focusing on global warming potential and primary energy demand.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This method determines the ultimate biodegradability of a chemical substance by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions.[10][11]
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[5] The degradation is followed by the measurement of the CO2 produced, which is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution). The amount of CO2 produced from the test substance (corrected for the blank inoculum) is expressed as a percentage of the theoretical maximum CO2 (ThCO2) production, based on the carbon content of the test substance.
2. Apparatus:
-
Incubation bottles with gas-tight seals.
-
A system for sparging the bottles with CO2-free air.
-
CO2-trapping apparatus (e.g., gas-washing bottles with a suitable absorbent).
-
Apparatus for quantifying the trapped CO2 (e.g., titration equipment or a total organic carbon analyzer).
3. Procedure:
-
Prepare a mineral medium containing essential mineral nutrients for the microorganisms.
-
Add the test substance to the incubation bottles to give a concentration of 10-20 mg of organic carbon per liter.
-
Inoculate the bottles with a mixed population of microorganisms (e.g., from the effluent of a wastewater treatment plant).
-
Include control bottles containing only the inoculum (blank) and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.
-
A toxicity control, containing both the test substance and the reference substance, can also be included.[2]
-
The bottles are aerated with CO2-free air, and the evolved CO2 is trapped in an absorbent solution.
-
The test is run for 28 days at a constant temperature (20-24°C).
-
The amount of CO2 produced is determined at regular intervals by titrating the remaining absorbent or by analyzing the total inorganic carbon.
4. Data Interpretation: The percentage biodegradation is calculated from the cumulative CO2 production. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[11] The 10-day window begins when 10% of the ThCO2 has been reached.[5]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[3][7]
1. Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]
2. Apparatus:
-
Glass test vessels (e.g., beakers).
-
A temperature-controlled environment (20 ± 2°C).
-
A defined lighting cycle (e.g., 16 hours light, 8 hours dark).[7]
-
A supply of healthy, young Daphnia magna.
3. Procedure:
-
A range of at least five geometrically spaced concentrations of the test substance are prepared in a suitable test medium (reconstituted or natural water).[7]
-
Control vessels containing only the test medium are also prepared.
-
A minimum of 20 daphnids, divided into at least four replicates of five animals each, are used for each concentration and the control.
-
The daphnids are not fed during the test.[7]
-
Observations of immobilization are made at 24 and 48 hours.
-
Physicochemical parameters of the test medium (pH, dissolved oxygen, temperature) are measured at the beginning and end of the test.
4. Data Interpretation: The results are used to calculate the concentration at which 50% of the daphnids are immobilized after 48 hours (the 48h EC50). Statistical methods, such as probit analysis or logistic regression, are used to determine the EC50 value and its confidence limits. A lower EC50 value indicates higher toxicity.
Visualizations
Ecotoxicity Mechanism of Anionic Surfactants
Anionic surfactants primarily exert their toxic effects on aquatic organisms through the disruption of cell membranes. This is a non-specific mode of action related to their amphiphilic nature.
Caption: Conceptual diagram of the primary ecotoxicity mechanism of anionic surfactants.
Life Cycle Assessment (LCA) Workflow
The environmental impacts of detergents are assessed using a "cradle-to-gate" Life Cycle Assessment (LCA) approach, which evaluates the impacts from raw material extraction to the finished product at the factory gate.
Caption: Simplified workflow for a cradle-to-gate Life Cycle Assessment of detergents.
References
- 1. researchgate.net [researchgate.net]
- 2. erasm.org [erasm.org]
- 3. wapsustainability.com [wapsustainability.com]
- 4. Comparative acute toxicities of surfactants to aquatic invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsart.com [ijsart.com]
- 6. Life Cycle Assessment of Linear Alkylbenzene Sulfonate Production: An Adaptation to the Brazilian Context | JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH [jbth.com.br]
- 7. semanticscholar.org [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A life-cycle inventory for the production of detergent range alcohol ethoxylates in Europe | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Sodium Octyl Sulfate from Different Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
Sodium octyl sulfate (SOS) is an anionic surfactant crucial for various applications in research and pharmaceutical development, including its use as an ion-pairing reagent in chromatography, a micelle-forming agent in electrokinetic chromatography, and a solubilizing agent for poorly water-soluble drugs. The performance of SOS can vary between commercial suppliers, primarily due to differences in purity and the presence of impurities. This guide provides a framework for comparing the performance of SOS from different sources, supported by experimental protocols to empower researchers to make informed decisions.
Data Presentation: Key Performance Indicators
| Parameter | High-Purity / HPLC Grade | Standard / Laboratory Grade | Potential Impact of Variation |
| Assay (Purity) | ≥99.0% | ≥95% | Lower purity can affect the accuracy of the critical micelle concentration (CMC) and may introduce interfering substances in sensitive analytical techniques. |
| Appearance | White crystalline powder | White to off-white powder | Color variations may indicate the presence of organic impurities. |
| Chloride (Cl) | ≤0.1% | Not always specified | High chloride content can interfere with certain electrochemical and chromatographic analyses. |
| Free Octanol | ≤0.1% | Not always specified | Free octanol, a potential starting material, is a common impurity that can significantly alter the surface tension and CMC of the surfactant solution. |
| UV Absorbance | Low absorbance at specific wavelengths (e.g., ≤0.1 at 210 nm) | Not always specified | For HPLC and other UV-detection methods, low UV absorbance is critical to minimize background noise and interference. |
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound from different suppliers, the following key experiments are recommended.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC is a fundamental property of a surfactant and is highly sensitive to impurities. A lower-than-expected CMC can indicate the presence of more surface-active impurities.
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.
-
Perform serial dilutions of the stock solution to create a range of concentrations, for example, from 0.1 mM to 50 mM.
-
-
Surface Tension Measurement:
-
Using a surface tensiometer (with a Wilhelmy plate or du Noüy ring), measure the surface tension of each prepared solution.
-
Ensure the temperature is kept constant throughout the measurements.
-
Allow each solution to equilibrate before taking a measurement.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot should show a region where surface tension decreases linearly with increasing log C, followed by a plateau.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.[1][2][3]
-
Performance Evaluation in Micellar Electrokinetic Chromatography (MEKC)
The separation efficiency and resolution in MEKC are directly influenced by the quality of the surfactant used to form the pseudo-stationary phase.
Objective: To compare the separation performance of a standard mixture of neutral analytes using this compound from different suppliers.
Methodology:
-
Buffer Preparation:
-
Prepare a running buffer, for example, a 25 mM sodium borate buffer at pH 9.2.
-
Add this compound from the supplier being tested to the buffer at a concentration well above its expected CMC (e.g., 50 mM).
-
-
Capillary Electrophoresis System Setup:
-
Use a fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally the running buffer.
-
-
Sample Analysis:
-
Prepare a test mixture of neutral compounds with varying hydrophobicities (e.g., a mixture of parabens or nitroaromatic compounds).
-
Inject the sample into the capillary and apply a voltage (e.g., 20 kV).
-
Monitor the separation using a UV detector.
-
-
Performance Metrics:
-
Resolution: Calculate the resolution between adjacent peaks. Higher purity SOS should provide more consistent and potentially sharper peaks, leading to better resolution.
-
Migration Times: Compare the migration times of the analytes. Significant shifts may indicate differences in the micellar environment due to impurities.
-
Peak Shape: Assess the symmetry and width of the peaks. Broader or tailing peaks can be indicative of impurities interacting with the analytes or the capillary wall.
-
Assessment of Drug Solubility Enhancement
For pharmaceutical applications, the ability of this compound to enhance the solubility of poorly water-soluble drugs is a critical performance parameter.
Objective: To quantify the increase in the solubility of a model hydrophobic drug in the presence of this compound from different suppliers.
Methodology:
-
Preparation of Surfactant Solutions:
-
Prepare a series of aqueous solutions of this compound from each supplier at concentrations above the CMC (e.g., 25 mM, 50 mM, and 100 mM).
-
-
Solubility Determination:
-
Add an excess amount of the model poorly soluble drug (e.g., ibuprofen, a BCS Class II drug) to each surfactant solution and to a control (deionized water).[4]
-
Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the samples to remove the undissolved drug.
-
-
Quantification:
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Comparison:
-
Compare the solubility of the drug in the different surfactant solutions. A more effective solubilizing agent will result in a higher drug concentration. Differences in performance may be attributed to the purity of the this compound.
-
Visualization of Experimental Workflow and Mechanisms
To aid in the understanding of the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound performance in MEKC.
References
The Double-Edged Sword of Detergents in Proteomics: A Critical Evaluation of Sodium Octyl Sulfate
For researchers, scientists, and drug development professionals navigating the intricate world of proteomics, the choice of detergent for cell lysis and protein solubilization is a critical decision that can significantly impact downstream analysis. While the stalwart sodium dodecyl sulfate (SDS) has long been the go-to for its exceptional solubilizing power, its incompatibility with mass spectrometry (MS) necessitates laborious removal steps that can compromise sample integrity. This has led to a quest for effective, yet MS-friendly, alternatives. In this guide, we provide a critical evaluation of a lesser-explored anionic surfactant, sodium octyl sulfate (SOS), comparing its potential utility against the industry standard, SDS, and other common alternatives.
This comparison draws upon the known physicochemical properties of SOS and contrasts them with the well-documented performance of other detergents in proteomics workflows. While direct, extensive experimental data on the use of SOS in proteomics is limited, this guide aims to provide a reasoned evaluation to inform your experimental design.
At a Glance: Detergent Properties in Proteomics
The selection of a detergent is a balancing act between solubilization efficiency and compatibility with downstream analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The table below summarizes key properties of SOS in comparison to SDS and other widely used detergents.
| Property | This compound (SOS) | Sodium Dodecyl Sulfate (SDS) | Sodium Deoxycholate (SDC) | RapiGest SF | PPS Silent Surfactant |
| Type | Anionic | Anionic | Anionic (Bile Salt) | Anionic (Acid Labile) | Anionic (Acid Labile) |
| Alkyl Chain Length | C8 | C12 | - | C12 (branched) | C12 (branched) |
| Critical Micelle Concentration (CMC) | ~130 mM | ~8.3 mM | 2-6 mM | N/A (Acid Labile) | N/A (Acid Labile) |
| Protein Solubilization | Predicted to be moderate to good; potentially less denaturing than SDS due to shorter alkyl chain. | Excellent, but strongly denaturing.[1] | Good, particularly for membrane proteins.[2] | Good | Good |
| MS Compatibility | Generally considered incompatible; requires removal. However, its higher CMC may facilitate easier removal than SDS. | Incompatible; interferes with reverse-phase chromatography and ionization.[1] | Incompatible; must be removed by acid precipitation.[2] | Compatible after acid cleavage.[3] | Compatible after acid cleavage.[3] |
| Effect on Trypsin | Likely inhibitory at high concentrations, similar to other anionic detergents. | Inhibitory at concentrations >0.01%.[4] | Can enhance trypsin activity at optimal concentrations.[2] | Not significantly inhibitory at recommended concentrations.[3] | Not significantly inhibitory at recommended concentrations.[3] |
Delving Deeper: A Comparative Analysis
Protein Solubilization: The Power vs. the Pitfall
The primary role of a detergent in proteomics is to disrupt cell membranes and solubilize proteins, including the notoriously difficult-to-extract membrane proteins.
-
Sodium Dodecyl Sulfate (SDS): With its long C12 alkyl chain, SDS is an aggressive solubilizing agent, capable of denaturing most proteins and disrupting protein-protein interactions. This ensures a comprehensive representation of the proteome in the initial lysate. However, this strong denaturation can be a double-edged sword, as it irreversibly unfolds proteins, which can be detrimental for studies requiring native protein conformations.
-
This compound (SOS): As an analog of SDS with a shorter C8 alkyl chain, SOS is predicted to be a less aggressive surfactant. While this might translate to slightly lower solubilization efficiency for highly hydrophobic proteins compared to SDS, it could also be less denaturing. This characteristic could be advantageous in experiments where preserving some protein structure or protein complexes is desirable. The higher CMC of SOS suggests that it is less prone to form micelles and may interact with proteins in a less disruptive manner at lower concentrations.
-
Alternatives: MS-compatible detergents like RapiGest SF and PPS Silent Surfactant offer a compromise by providing good solubilization while being easily removable or degradable before MS analysis. Sodium deoxycholate (SDC) has also gained popularity for its effective solubilization of membrane proteins and its straightforward removal through acid precipitation.[2]
The MS Conundrum: Compatibility is Key
The Achilles' heel of strong ionic detergents is their interference with downstream LC-MS/MS analysis.
-
SDS: It is notorious for suppressing ionization, altering peptide retention times, and contaminating the MS system.[1] This necessitates robust removal strategies such as filter-aided sample preparation (FASP), precipitation, or specialized spin columns, which can lead to sample loss and introduce variability.[5]
-
SOS: While also an anionic detergent and likely to interfere with MS, its higher CMC and potentially weaker binding to proteins compared to SDS could make it easier to remove. However, one study using SOS as a matrix for MALDI-TOF-MS of amino acids noted that it did not perform as well as SDS, suggesting its interaction with analytes and the ionization process differs.[6] Further research is needed to establish its specific impact on LC-MS/MS of peptides.
-
MS-Compatible Alternatives: This is where detergents like RapiGest SF and PPS Silent Surfactant shine. They are designed to be cleaved into smaller, MS-friendly molecules by lowering the pH, thus eliminating the need for complex removal procedures.[3]
Impact on Enzymatic Digestion
A crucial step in bottom-up proteomics is the enzymatic digestion of proteins into peptides, most commonly using trypsin.
-
SDS: Even at low concentrations (above 0.01%), SDS can significantly inhibit trypsin activity.[4] While some protocols involve diluting the SDS concentration before adding trypsin, this can lead to protein precipitation.
-
SOS: The effect of SOS on trypsin activity has not been extensively studied. However, it is reasonable to infer that, like other anionic detergents, it would be inhibitory at concentrations typically used for solubilization. The degree of inhibition relative to SDS would need to be empirically determined.
-
Alternatives: SDC has been shown to enhance trypsin activity under certain conditions.[2] Acid-labile surfactants are specifically designed to be compatible with trypsin at their working concentrations.[3]
Experimental Protocols: A Practical Guide
General Cell Lysis Protocol with Anionic Detergents (Adaptable for SOS)
-
Lysis Buffer Preparation: Prepare a lysis buffer containing the desired concentration of the anionic detergent (e.g., 1-2% w/v for initial trials with SOS), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.8), protease inhibitors, and phosphatase inhibitors.
-
Cell Harvesting: Harvest cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in the lysis buffer. For adherent cells, lysis buffer can be added directly to the culture dish.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Sonication (Optional): To ensure complete lysis and shear nucleic acids, sonicate the lysate on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant containing the solubilized proteins and determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
In-Solution Protein Digestion Protocol
-
Reduction: To the protein lysate, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Detergent Dilution/Removal:
-
For SDS/SOS: Dilute the sample with 50 mM ammonium bicarbonate to reduce the detergent concentration to below 0.1% before adding trypsin. Alternatively, proceed with a detergent removal protocol (e.g., FASP, precipitation).
-
For SDC: Proceed to trypsin digestion. The SDC will be removed later by acid precipitation.
-
For Acid-Labile Detergents: Proceed to trypsin digestion.
-
-
Digestion: Add trypsin to the protein sample at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Quenching and Detergent Removal (if applicable):
-
For SDS/SOS: Stop the digestion by adding formic acid. If not already removed, the detergent must be removed at this stage.
-
For SDC: Add trifluoroacetic acid (TFA) to a final concentration of 0.5% to precipitate the deoxycholic acid. Centrifuge to pellet the precipitate and collect the supernatant containing the peptides.
-
For Acid-Labile Detergents: Add TFA to a final pH of <2.5 to cleave the detergent.
-
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.
Visualizing the Workflow: A Comparative Overview
The following diagrams, generated using the DOT language, illustrate the key differences in proteomics workflows when using an MS-incompatible detergent like SDS or SOS versus an MS-compatible alternative.
Conclusion: Is There a Place for this compound in Proteomics?
Based on its chemical properties, this compound presents an interesting, albeit largely unexplored, alternative to SDS in proteomics research. Its shorter alkyl chain suggests it may be a milder solubilizing agent, potentially offering benefits in studies where preserving protein structure is important. Furthermore, its higher CMC could theoretically simplify its removal prior to MS analysis.
However, the lack of direct comparative studies means that its performance in terms of protein extraction efficiency across different cellular compartments, its precise impact on trypsin activity, and its specific interference with LC-MS/MS remain to be thoroughly characterized.
For researchers seeking the highest possible protein yield, especially for membrane proteomes, SDS, coupled with a robust removal strategy, remains a powerful, though challenging, option. For those prioritizing workflow simplicity and MS compatibility, acid-labile surfactants are an excellent choice.
The potential utility of SOS lies in a niche where a balance between effective solubilization and milder protein denaturation is desired. We encourage researchers to consider small-scale pilot experiments to directly compare SOS with their current detergent of choice. Such studies would be invaluable in providing the much-needed experimental data to fully assess the utility of this detergent in the ever-evolving landscape of proteomics.
References
- 1. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Surfactants on Cumulative Trypsin Activity in Bottom-Up Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using surfactants as matrix for the matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI-TOF-MS) of amino acids: Sodium dodecyl sulfate (SDS) and this compound (SOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Octyl Sulfate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of sodium octyl sulfate is critical for maintaining a secure research environment and ensuring environmental protection. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, focusing on immediate safety, logistical considerations, and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is considered a hazardous substance that can cause skin and serious eye irritation.[1][2][3][4] Inhalation of dust may also lead to respiratory irritation.[1][4]
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][7] Gloves should be inspected before use and disposed of properly after handling.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][7]
-
Respiratory Protection: For situations where dust may be generated, a particulate respirator is recommended.[1][5][7]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The response will vary depending on the scale of the spill.
Minor Spills:
-
Remove Ignition Sources: Although this compound is a combustible solid, it is important to eliminate all potential ignition sources in the vicinity.[5]
-
Ensure Adequate Ventilation: Use in a well-ventilated area.[4]
-
Clean-Up:
-
Decontamination: After the solid material has been collected, the contaminated surface can be cleaned by spreading water and allowing it to be evacuated through the sanitary system, being mindful of local regulations.[7]
Major Spills:
-
Alert Personnel: Immediately caution personnel in the area and alert emergency responders, informing them of the location and nature of the hazard.[5]
-
Evacuate the Area: If necessary, evacuate personnel to a safe area.[1]
-
Avoid Personal Contact: Do not touch the spilled material. Avoid inhalation of dust.[1][5]
-
Containment: If it is safe to do so, prevent the spill from spreading. Do not let the product enter drains.[1][8]
-
Clean-Up: Await the arrival of trained emergency responders to handle the clean-up of a major spill.
Disposal Plan
The ultimate disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[5]
Unused or Uncontaminated Product:
-
Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer for recycling possibilities.[5]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][8]
Contaminated Product or Waste:
-
Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
-
Waste Collection: Dispose of the material and its container at a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[8]
Important Considerations:
-
Do not allow wash water from cleaning equipment to enter drains.[5]
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 3200 mg/kg | Rat | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for this compound disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Navigating the Safe Handling of Sodium Octyl Sulfate: A Procedural Guide
This guide provides essential safety and logistical information for the handling and disposal of Sodium octyl sulfate, tailored for research and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.
This compound is classified as a hazardous substance that causes skin irritation and serious eye damage.[1][2] It may also cause respiratory irritation and can be harmful if swallowed.[2][3] Furthermore, as a powder, it can form dust clouds that may be explosive.[1][4]
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards & Notes |
| Eye / Face | Safety glasses with side-shields or chemical goggles.[3][5] A face shield may be required for larger quantities. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6] |
| Skin | Chemically resistant gloves (inspect before use).[1][3] Lab coat or impervious clothing.[3][5] | Use proper glove removal technique to avoid skin contact.[3] For significant exposure risk, a full suit may be necessary.[4] |
| Respiratory | Dust respirator or particulate filter mask. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) respirator is recommended.[3] Use in a well-ventilated area is mandatory.[1][6] |
Operational and Disposal Plans
The following procedural guidance outlines the lifecycle of this compound in the laboratory, from handling and storage to emergency response and final disposal.
Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound in a well-ventilated area, using local exhaust ventilation where dust may be generated.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Procedural Steps:
-
Preparation: Before handling, inspect all PPE for integrity. Ensure all containers are clearly labeled.[5]
-
Handling: Avoid all personal contact, including the inhalation of dust.[5] Prevent dust formation during weighing and transferring.[3] Use equipment and containers that are properly grounded to prevent static discharge.[1][4]
-
Hygiene: Wash hands thoroughly after handling and before leaving the work area.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[4][6] Store in the original polyethylene or polypropylene containers.[5] Keep away from incompatible materials such as strong oxidizing agents.[3][6]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[2][5][6] If skin irritation persists, consult a physician.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][4][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2][4][6]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[5] Wear full PPE. Sweep or shovel the material into a suitable, labeled container for disposal.[3][6] For major spills, evacuate the area and alert emergency responders.[5]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[6]
-
Containment: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1][3][5]
-
Disposal Route: Whenever possible, recycle unused or uncontaminated material.[5] For waste, contact a licensed professional waste disposal service.[3] One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Effluent: Do not allow the product or wash water from cleaning equipment to enter drains or water courses.[1][3][5]
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
